molecular formula C8H4K2O12Sb2 B13386370 Antimony potassium

Antimony potassium

Cat. No.: B13386370
M. Wt: 613.83 g/mol
InChI Key: GUJUCWZGYWASLH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Antimony Potassium Tartrate, also known as tartar emetic, is a chemical compound with the formula K₂Sb₂(C₄H₂O₆)₂·3H₂O, appearing as a white crystalline powder . It has significant historical and modern research value. Historically, it was a primary treatment for parasitic diseases like schistosomiasis and leishmaniasis, though its clinical use has been superseded by less toxic drugs . Its potent emetic properties were also historically leveraged, and it is still used in ecological studies to induce vomiting in captured animals to analyze diet . Beyond parasitology, recent pharmacological research has identified Antimony Potassium Tartrate as a reactivator of mutant p53 protein, showing promise in preclinical models for targeted cancer therapy, particularly for temperature-sensitive p53 mutants found in some cancers . In industrial contexts, it serves as a mordant in textiles and as an insecticide . In the laboratory, it acts as a resolving agent and a precursor in fine chemical synthesis . Researchers should note this compound is highly toxic. Ingestion can cause severe vomiting, abdominal pain, cardiac toxicity, and potential organ failure . It must be handled with appropriate safety precautions. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJUCWZGYWASLH-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C(=O)O[Sb-]4(O3)OC(C5C(=O)O[Sb-](O1)(O5)OC2=O)C(=O)O4.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4K2O12Sb2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858781
Record name Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]-, antimony complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11071-15-1
Record name Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]-, antimony complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular Architecture of Antimony Potassium Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the chemical structure and properties of antimony potassium tartrate. This document provides a detailed analysis of its molecular framework, crystallographic data, and insights into its mechanism of action, serving as a critical resource for ongoing research and therapeutic development.

Antimony potassium tartrate, a coordination complex with a history in the treatment of parasitic diseases such as leishmaniasis and schistosomiasis, is examined in detail. The guide synthesizes crystallographic data to present a precise model of its structure, crucial for understanding its biological activity and for the design of new therapeutic agents.

Core Chemical Identity

Antimony potassium tartrate is a hydrated salt with the chemical formula K₂Sb₂(C₄H₂O₆)₂·3H₂O.[1] At its core is a dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻, where two antimony(III) ions are coordinated by two tartrate ligands.[1] The potassium ions are present as counter-ions, and water molecules are incorporated into the crystal lattice.

Crystallographic and Structural Data

X-ray crystallography studies have been instrumental in elucidating the three-dimensional structure of antimony potassium tartrate.[1] The compound crystallizes in the C222₁ space group.[2][3][4] The coordination geometry around each antimony(III) center is a distorted square pyramid.[1] In the racemic form, the coordination has been described as a deformed trigonal bipyramid.[5]

The following table summarizes key crystallographic and physical data for antimony potassium tartrate trihydrate:

PropertyValue
Chemical Formula K₂Sb₂(C₄H₂O₆)₂·3H₂O
Molar Mass 667.87 g/mol
Appearance White crystalline powder
Density 2.6 g/cm³
Crystal System Orthorhombic
Space Group C222₁
Unit Cell Dimensions a = 11.192(2) Å, b = 11.696(3) Å, c = 25.932(5) Å

Data sourced from multiple studies and compiled for clarity.[1][2][3][4]

Synthesis and Experimental Protocols

The synthesis of antimony potassium tartrate is typically achieved through the reaction of potassium hydrogen tartrate with antimony trioxide in an aqueous solution.[1][6][7]

Standard Synthesis Protocol

A common laboratory-scale synthesis involves the following steps:

  • A mixture of potassium hydrogen tartrate and antimony trioxide is prepared in water.[6][7]

  • The mixture is heated to boiling or refluxed for a period of 15 to 30 minutes to facilitate the reaction.[6][7]

  • The hot solution is then filtered to remove any unreacted starting materials.[6]

  • The filtrate is allowed to cool, leading to the crystallization of antimony potassium tartrate.[6][7]

  • The resulting crystals can be collected by filtration and dried.[6] For higher purity, recrystallization from hot water can be performed.[6]

A more recent method for producing pharmaceutical-grade antimony potassium tartrate utilizes a freshly prepared antimony acid sol, which reacts with potassium hydrogen tartrate in a liquid phase reaction to yield a high-purity product.[8]

Crystallographic Analysis Workflow

The determination of the crystal structure of antimony potassium tartrate involves single-crystal X-ray diffraction. A typical workflow for this analysis is outlined below:

experimental_workflow cluster_synthesis Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement synthesis Synthesis of Antimony Potassium Tartrate crystallization Recrystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation refinement->validation final_structure Final CIF File validation->final_structure Final Structural Model

Workflow for X-ray crystallographic analysis.

Molecular Structure and Coordination

The defining feature of antimony potassium tartrate is the dimeric anionic complex, [Sb₂(C₄H₂O₆)₂]²⁻. In this structure, each antimony(III) ion is chelated by two tartrate ligands. The tartrate ions act as bridging ligands, connecting the two antimony centers. The coordination environment of each antimony atom is completed by oxygen atoms from the carboxylate and hydroxyl groups of the tartrate molecules.

Coordination of Antimony in the Tartrate Complex.

Mechanism of Action in Leishmaniasis

Antimony potassium tartrate is a trivalent antimonial. In the context of treating leishmaniasis, it is understood that pentavalent antimonials (like sodium stibogluconate) act as prodrugs that are reduced to the active trivalent form, Sb(III). The Sb(III) form, which is the active component of antimony potassium tartrate, exerts its anti-leishmanial effect through multiple mechanisms. A key target is the parasite's unique redox system.

signaling_pathway cluster_parasite Leishmania Parasite cluster_redox Redox Homeostasis cluster_dna DNA Metabolism SbIII Antimony (III) TryR Trypanothione (B104310) Reductase (TryR) SbIII->TryR TopoI DNA Topoisomerase I SbIII->TopoI ROS Increased Reactive Oxygen Species (ROS) TryR->ROS inhibition leads to parasite_death Parasite Death ROS->parasite_death contribute to DNA_damage DNA Damage & Replication Failure TopoI->DNA_damage inhibition leads to DNA_damage->parasite_death contribute to

Proposed mechanism of action of Sb(III) in Leishmania.

Sb(III) is known to inhibit trypanothione reductase (TryR), a critical enzyme in the parasite's defense against oxidative stress. Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and ultimately leading to cell death. Additionally, Sb(III) has been shown to affect the activity of DNA topoisomerase I, an enzyme essential for DNA replication and repair, further contributing to its leishmanicidal activity.

This technical guide provides a foundational understanding of the chemical and structural aspects of antimony potassium tartrate, which is essential for the rational design of new metal-based therapeutics and for optimizing existing treatment regimens.

References

An In-depth Technical Guide to the Synthesis of Antimony Potassium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of antimony potassium tartrate. The document details experimental protocols for its preparation, presents key quantitative data in a structured format, and visualizes its mechanisms of action through signaling pathway diagrams.

Introduction

Antimony potassium tartrate, historically known as tartar emetic, is a coordination complex of antimony and tartaric acid. It has a long history of use in medicine as an emetic and for the treatment of parasitic diseases such as schistosomiasis and leishmaniasis.[1] More recently, its potential as an anti-cancer agent has been explored, with studies demonstrating its ability to induce apoptosis in various cancer cell lines.[2][3] This guide provides detailed methodologies for its synthesis, facilitating further research and development.

Synthesis of Antimony Potassium Tartrate

Two primary methods for the synthesis of antimony potassium tartrate are detailed below: a traditional method using antimony trioxide and a more recent method employing an antimony acid sol for higher purity.

Experimental Protocols

Method 1: Reaction of Antimony Trioxide and Potassium Hydrogen Tartrate

This is the most common and straightforward method for preparing antimony potassium tartrate.

  • Reaction: 2 KHC₄H₄O₆ + Sb₂O₃ → 2 K(SbO)C₄H₄O₆ + H₂O

  • Procedure:

    • Combine 5 g of potassium hydrogen tartrate and 5 g of antimony trioxide in a small flask equipped with a reflux condenser.[4]

    • Add 30 ml of deionized water to the flask.[4]

    • Heat the mixture to boiling and maintain reflux for 15 to 30 minutes.[4][5]

    • While hot, filter the solution through a preheated Buchner funnel to remove any unreacted solids.[4]

    • Allow the clear filtrate to cool to room temperature, during which colorless crystals of antimony potassium tartrate will form.[4]

    • Collect the crystals by filtration and dry them.[4]

    • The product can be further purified by recrystallization from hot water.[4]

Method 2: Synthesis using Antimony Acid Sol

This method is reported to produce a higher purity product by utilizing a more reactive form of antimony.[6]

  • Procedure:

    • Prepare antimony acid sol by reacting antimony trioxide with concentrated hydrochloric acid, followed by hydrolysis.

    • Disperse the freshly prepared antimony acid sol in deionized water.[6]

    • Add finely ground potassium hydrogen tartrate crystals to the dispersion. The molar ratio of Sb(OH)₃:KC₄H₅O₆:H₂O should be controlled at 1:4-12:30-50.[6]

    • Heat the mixture and stir for 0.5-1 hour to form a solution of antimony potassium tartrate.[6]

    • Concentrate the solution under vacuum at 70-80°C until crystal precipitation begins.[6]

    • Adjust the pH of the solution to 5-7 using a potassium hydrogen tartrate solution.[6]

    • Cool the solution to room temperature to allow for complete crystallization.[6]

    • Collect the white, needle-shaped crystals by filtration.[6]

    • Wash the crystals with absolute ethanol (B145695) and dry to obtain the final product.[6]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of antimony potassium tartrate.

Table 1: Synthesis Parameters and Reported Outcomes

ParameterMethod 1: Antimony TrioxideMethod 2: Antimony Acid Sol
Reactants Potassium hydrogen tartrate, Antimony trioxide, WaterAntimony acid sol, Potassium hydrogen tartrate, Water
Reaction Time 15 - 30 minutes (boiling)[4][5]0.5 - 1 hour (heating)[6]
Reported Yield ~5 g from 5 g of each reactant[4]Not explicitly stated, but high purity is emphasized
Reported Purity Not specified, requires recrystallization for high purity[4]99.5%[6]

Table 2: Physicochemical Properties of Antimony Potassium Tartrate

PropertyValue
Molecular Formula K₂Sb₂(C₄H₂O₆)₂·3H₂O
Molecular Weight 667.87 g/mol [7]
Appearance Colorless, transparent crystals or white powder[6]
Melting Point Loses water of crystallization at 100°C[6]
Solubility in Water 8.3 g/100 mL at 25°C; 35.9 g/100 mL at 100°C[6]
Solubility in other solvents Insoluble in ethanol; Soluble in glycerol[6]

Mechanism of Action and Signaling Pathways

Antimony potassium tartrate exerts its biological effects through various mechanisms, particularly by inducing apoptosis in cancer cells and interfering with the metabolic pathways of parasites.

Induction of Apoptosis in Cancer Cells

Studies have shown that antimony potassium tartrate can induce apoptosis in human myeloid and lymphoid leukemia cells.[2][3] This process is primarily mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.

apoptosis_pathway cluster_cell Cancer Cell PAT Antimony Potassium Tartrate (PAT) ROS Increased Reactive Oxygen Species (ROS) PAT->ROS induces Mito Mitochondrial Potential Loss ROS->Mito leads to Apoptosis Apoptosis ROS->Apoptosis can directly lead to (caspase-independent) Casp Caspase Activation* Mito->Casp triggers Casp->Apoptosis executes caption *Caspase-dependent in lymphoid cells, but potentially caspase-independent in some myeloid cells.

Caption: Apoptosis induction by Antimony Potassium Tartrate in cancer cells.

Anti-parasitic Mechanism of Action

The efficacy of antimony potassium tartrate against parasites like Leishmania involves the intracellular reduction of antimony and subsequent disruption of critical enzymatic pathways. Pentavalent antimony (SbV) from prodrugs is reduced to the more toxic trivalent antimony (SbIII), which then targets key thiol-containing molecules within the parasite.

leishmania_pathway cluster_parasite Leishmania Parasite SbV Pentavalent Antimony (SbV) SbIII Trivalent Antimony (SbIII) SbV->SbIII Reduction Thiols Intracellular Thiols (e.g., Trypanothione) SbIII->Thiols binds to TryR Trypanothione Reductase (TryR) SbIII->TryR inhibits Redox Disrupted Redox Balance Thiols->Redox maintains TryR->Redox maintains Death Parasite Death Redox->Death leads to

Caption: Mechanism of action of antimony against Leishmania parasites.

Conclusion

This technical guide provides essential information for the synthesis and understanding of antimony potassium tartrate. The detailed experimental protocols and compiled quantitative data offer a solid foundation for researchers. Furthermore, the elucidation of its signaling pathways in both cancer and parasitic contexts highlights its potential for further drug development and therapeutic applications. As research continues, a deeper understanding of its mechanisms will be crucial for optimizing its efficacy and minimizing toxicity.

References

A Technical Guide to the Physical Properties of Antimony Potassium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core physical properties of Antimony Potassium Tartrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the compound's impact on cellular pathways.

Core Physical and Chemical Properties

Antimony Potassium Tartrate, also known as tartar emetic, is a double salt of potassium and antimony with tartaric acid. It has a long history of use in medicine, particularly as an antiparasitic agent, and also finds applications in the textile and leather industries as a mordant.[1][2] A thorough understanding of its physical properties is crucial for its application in research and development.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Antimony Potassium Tartrate.

PropertyValueCitations
Molecular Formula C₈H₄K₂O₁₂Sb₂·3H₂O[3]
Molar Mass 667.87 g/mol [3][4]
Appearance Colorless, odorless, transparent crystals or a white crystalline powder.[4]
Density 2.6 g/cm³[3]
Melting Point Decomposes upon heating. Loses water of crystallization at 100 °C.[5]
Solubility in Water 8.3 g/100 mL at 0 °C; 35.9 g/100 mL at 100 °C.[3]
Solubility in Other Solvents Insoluble in ethanol. Soluble in glycerol (B35011) (6.7 g/100 cc).[4][5]
pH of Aqueous Solution Slightly acidic.[4]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical and pharmaceutical sciences. Below are detailed methodologies for key experiments related to Antimony Potassium Tartrate.

Determination of Melting Point (General Procedure)

The melting point of a crystalline solid like Antimony Potassium Tartrate can be determined using standard laboratory apparatus such as a Mel-Temp apparatus or a Thiele tube.[6][7]

Methodology using a Mel-Temp Apparatus:

  • Sample Preparation: A small amount of the dry, powdered Antimony Potassium Tartrate is placed in a capillary tube, which is then sealed at one end.[7] The tube is tapped gently to pack the sample to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is inserted into the heating block of the Mel-Temp apparatus.[6]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[6]

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This provides the melting point range.[8] For a pure substance, this range is typically narrow.[6]

Assay of Antimony Potassium Tartrate by Iodimetric Titration

This method determines the purity of Antimony Potassium Tartrate by titrating the trivalent antimony with a standard iodine solution.[9]

Methodology:

  • Sample Preparation: Accurately weigh approximately 500 mg of Antimony Potassium Tartrate and dissolve it in 50 mL of deionized water.[9][10]

  • Reagent Addition: To the solution, add 5 g of potassium sodium tartrate to prevent the precipitation of antimony salts.[9] Then, add 2 g of sodium borate (B1201080) to maintain a slightly alkaline pH, which is crucial for the reaction.[9] Finally, add 3 mL of starch solution as an indicator.[9][10]

  • Titration: Immediately titrate the solution with a standardized 0.1 N iodine solution.[9][10]

  • Endpoint Determination: The endpoint is reached when a persistent blue color appears, indicating the complete reaction of the antimony with the iodine.[9]

  • Calculation: The percentage purity of Antimony Potassium Tartrate is calculated based on the volume of iodine solution used.[9]

Cellular Signaling and Experimental Workflow

Recent research has highlighted the potential of Antimony Potassium Tartrate (PAT) as an anticancer agent due to its ability to induce apoptosis (programmed cell death) in various cancer cell lines.[11][12]

Apoptosis Induction Pathway

The diagram below illustrates the proposed signaling pathway for PAT-induced apoptosis in lymphoid tumoral cells.

PAT_Apoptosis_Pathway PAT Antimony Potassium Tartrate (PAT) ROS Increased Reactive Oxygen Species (ROS) PAT->ROS Mito Loss of Mitochondrial Potential ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: PAT-induced apoptosis signaling pathway.

This pathway is initiated by an increase in intracellular reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential.[11] This, in turn, triggers the activation of caspases, a family of proteases that execute the final stages of apoptosis.[11]

Experimental Workflow for Assessing PAT-Induced Apoptosis

The following diagram outlines a typical experimental workflow to investigate the apoptotic effects of Antimony Potassium Tartrate on cancer cells.

Apoptosis_Workflow cluster_prep Cell Culture and Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Line Treatment Treat cells with varying concentrations of PAT Cell_Culture->Treatment ROS_Assay Measure ROS levels (e.g., DCFH-DA assay) Treatment->ROS_Assay Mito_Assay Assess Mitochondrial Potential (e.g., JC-1 staining) Treatment->Mito_Assay Caspase_Assay Determine Caspase Activity (e.g., colorimetric assay) Treatment->Caspase_Assay Annexin_V Detect Apoptosis (Annexin V/PI staining) Treatment->Annexin_V Microscopy Fluorescence Microscopy ROS_Assay->Microscopy Flow_Cytometry Flow Cytometry Analysis Mito_Assay->Flow_Cytometry Data_Quant Quantify Apoptotic Cell Population Caspase_Assay->Data_Quant Annexin_V->Flow_Cytometry Flow_Cytometry->Data_Quant Microscopy->Data_Quant

Caption: Experimental workflow for apoptosis assessment.

This workflow begins with cell culture and treatment with PAT. Subsequently, a series of assays are performed to measure key apoptotic markers, including ROS levels, mitochondrial potential, caspase activity, and the externalization of phosphatidylserine (B164497) (detected by Annexin V staining). The results are then analyzed using techniques such as flow cytometry and fluorescence microscopy to quantify the extent of apoptosis.

References

In-Depth Technical Guide: The Multifaceted Mechanism of Action of Antimony Potassium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony potassium tartrate, a trivalent antimonial historically known as tartar emetic, has long been a cornerstone in the treatment of parasitic diseases, notably schistosomiasis and leishmaniasis. Despite its significant toxicity, which has led to its replacement by safer alternatives in many clinical settings, its potent antiparasitic activity continues to make it a subject of scientific inquiry. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of action of antimony potassium tartrate. It delves into its role as an inhibitor of key parasitic enzymes, a disruptor of redox homeostasis, and an inducer of programmed cell death. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of the involved biochemical pathways and experimental workflows to serve as a resource for researchers in parasitology and drug development.

Core Mechanisms of Action

The antiparasitic effects of antimony potassium tartrate are multifaceted, primarily revolving around the disruptive action of trivalent antimony (Sb(III)) on critical physiological processes within the parasite. The main mechanisms include enzymatic inhibition, interference with redox balance, and induction of apoptosis-like cell death.

Enzymatic Inhibition

Antimony potassium tartrate is a potent inhibitor of several key enzymes in parasites, with a notable selectivity for parasitic enzymes over their mammalian counterparts in some cases.

A primary target of antimony potassium tartrate in both Schistosoma and Leishmania is phosphofructokinase (PFK), a rate-limiting enzyme in the glycolytic pathway. By inhibiting PFK, the drug disrupts the parasite's primary means of energy production.

  • In Schistosoma mansoni : Recombinant S. mansoni PFK is significantly more sensitive to inhibition by antimony potassium tartrate than the mammalian heart muscle enzyme[1]. This inhibition is partially reversible by sulfhydryl-protecting agents like dithiothreitol, suggesting that antimony interacts with cysteine residues in the enzyme's active or allosteric sites[1].

  • In Mammalian Erythrocytes : Studies on rat erythrocyte PFK have shown that antimony potassium tartrate causes a marked inhibition of the enzyme. The 50% inhibitory concentration (IC50) is dependent on the concentration of ATP, a substrate and allosteric regulator of PFK[2]. At 1 mM ATP, the IC50 for antimony was 0.2 mM, which decreased to 0.05 mM at a lower ATP concentration of 0.2 mM[2].

In trypanosomatids such as Leishmania, a unique and essential enzyme for redox defense is trypanothione (B104310) reductase (TR). This enzyme is a key target for antimonials. Sb(III) has been shown to inhibit TR, leading to an accumulation of oxidized trypanothione and rendering the parasite vulnerable to oxidative stress[3]. The inhibition occurs through the formation of a complex between Sb(III) and cysteine residues (Cys52 and Cys57) within the catalytic site of the enzyme, as well as with His461 from the adjacent subunit in the dimeric structure[3].

Disruption of Redox Homeostasis

Parasites are under constant threat from oxidative stress, both from their own metabolic processes and from the host's immune response. They possess sophisticated antioxidant systems to maintain redox balance, and antimony potassium tartrate effectively dismantles these defenses.

  • In Leishmania : The inhibition of TR by Sb(III) disrupts the trypanothione-based antioxidant system. This leads to an inability to neutralize reactive oxygen species (ROS), resulting in oxidative damage to lipids, proteins, and DNA[4]. Antimony-resistant Leishmania isolates often exhibit upregulation of genes involved in antioxidant defense, such as tryparedoxin and tryparedoxin peroxidase, highlighting the importance of this pathway in the drug's mechanism of action[4][5]. This sustained oxidative stress is a key factor leading to parasite death.

Induction of Apoptosis-like Cell Death

Leishmania parasites treated with antimony potassium tartrate exhibit features characteristic of programmed cell death, or apoptosis.

  • DNA Fragmentation : A hallmark of this process is the fragmentation of nuclear DNA. Low concentrations of potassium antimonyl tartrate (10 μg/ml) have been shown to induce DNA fragmentation in axenic amastigotes of Leishmania infantum[1]. This effect is correlated with the drug's toxicity, with a 50% inhibitory concentration (IC50) of 4.75 μg/ml against axenic amastigotes[6].

  • Caspase- and ROS-Dependence : In lymphoid tumor cells, potassium antimonyl tartrate has been shown to induce apoptosis that is dependent on both caspase activity and the production of reactive oxygen species[7]. This suggests a potential common pathway of apoptosis induction in different cell types.

Effects on Schistosoma Neuromuscular Function and Reproduction

In Schistosoma mansoni, antimony potassium tartrate has a more pronounced effect on female worms, which absorb more of the drug than males[8]. This leads to:

  • Muscular Paralysis : The drug induces muscular paralysis in female worms, causing them to detach from the male worm and the blood vessel walls.

  • Ovulation Suppression : Antimony potassium tartrate also suppresses ovulation in female schistosomes, halting the production of eggs which are the primary cause of pathology in schistosomiasis.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and inhibitory activity of antimony potassium tartrate.

Target Organism/CellParameterValueConditionsReference
Leishmania infantum (axenic amastigotes)IC504.75 µg/ml[6]
Rat Erythrocyte PFKIC500.2 mM1 mM ATP[2]
Rat Erythrocyte PFKIC500.05 mM0.2 mM ATP[2]
S. mansoni infected miceWorm Burden Reduction55%Single 11 mg Sb/kg dose (liposomal formulation)[9]
S. mansoni infected miceWorm Burden Reduction82%Single 27 mg Sb/kg dose (liposomal formulation)[9]

Table 1: In Vitro and In Vivo Efficacy of Antimony Potassium Tartrate

EnzymeOrganismParameterValueNotesReference
Phosphofructokinase (PFK)Schistosoma mansoni--More sensitive to inhibition than mammalian heart muscle PFK.[1]
Trypanothione Reductase (TR)Leishmania--Inhibited by Sb(III) binding to catalytic site cysteine residues.[3]

Table 2: Enzyme Inhibition Data for Antimony Potassium Tartrate

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of antimony potassium tartrate.

Phosphofructokinase (PFK) Inhibition Assay

This protocol describes a spectrophotometric assay to measure PFK activity and its inhibition.

Principle: The activity of PFK is measured by coupling the production of ADP to the oxidation of NADH in a series of enzymatic reactions. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the PFK activity.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2, 1 mM EDTA, and 100 mM KCl)

  • Fructose-6-phosphate (F6P)

  • ATP

  • NADH

  • Coupling enzymes: Aldolase, Triosephosphate Isomerase, and Glycerol-3-phosphate dehydrogenase

  • Antimony potassium tartrate solution

  • Purified PFK enzyme (from parasite or recombinant source)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, F6P, ATP, NADH, and the coupling enzymes in a 96-well plate.

  • Add varying concentrations of antimony potassium tartrate to the test wells. Include control wells with no inhibitor.

  • Initiate the reaction by adding the purified PFK enzyme to all wells.

  • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Trypanothione Reductase (TR) Inhibition Assay

This protocol outlines a method to assess the inhibition of TR by antimony potassium tartrate.

Principle: TR catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS2). The activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Assay Buffer (e.g., 40 mM HEPES, pH 7.5, containing 1 mM EDTA)

  • NADPH

  • Trypanothione disulfide (TS2)

  • Purified TR enzyme (from Leishmania or recombinant source)

  • Antimony potassium tartrate solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • To the wells of a 96-well plate, add assay buffer, NADPH, and varying concentrations of antimony potassium tartrate.

  • Add the purified TR enzyme to all wells except for the blank.

  • Initiate the reaction by adding TS2 to all wells.

  • Monitor the decrease in absorbance at 340 nm at a constant temperature.

  • Calculate the rate of NADPH oxidation and determine the inhibitory effect of antimony potassium tartrate.

DNA Fragmentation Assay (TUNEL Assay)

This protocol details the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation in Leishmania amastigotes.

Principle: The TUNEL assay detects DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.

Materials:

  • Leishmania amastigotes (axenic or isolated from infected macrophages)

  • Phosphate-buffered saline (PBS)

  • 1% Methanol-free formaldehyde (B43269)

  • 70% Ethanol

  • TUNEL assay kit (containing TdT buffer, terminal deoxynucleotidyl transferase (TdT), and biotinylated dUTP)

  • Avidin-fluorescein isothiocyanate (FITC)

  • Microscope (light or fluorescence) or flow cytometer

Procedure:

  • Treat Leishmania amastigotes with antimony potassium tartrate for a specified time. Include an untreated control group.

  • Harvest the parasites and wash them twice with PBS.

  • Fix the cells with 1% methanol-free formaldehyde for 20 minutes at 4°C.

  • Permeabilize the cells by incubating them in 70% ethanol.

  • Wash the cells with TdT buffer.

  • Incubate the cells in a solution containing TdT enzyme and biotinylated dUTP in TdT buffer for 30 minutes at 37°C.

  • Stop the reaction and wash the cells.

  • Stain the biotin-labeled DNA breaks with avidin-FITC.

  • Analyze the cells for DNA fragmentation using microscopy (observing stained nuclei) or flow cytometry (quantifying the fluorescent signal)[1].

Antimony Uptake Measurement by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol describes a highly sensitive method for quantifying the intracellular accumulation of antimony in parasites.

Principle: ICP-MS is an analytical technique that can measure trace amounts of elements. Parasites are exposed to an antimony compound, and after washing, the intracellular antimony content is determined.

Materials:

  • Parasite culture (Leishmania or Schistosoma)

  • Antimony potassium tartrate solution

  • PBS or other suitable buffer for washing

  • Digestion solution (e.g., 1% tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) with 1% EDTA)

  • Internal standard (e.g., Indium)

  • ICP-MS instrument

Procedure:

  • Incubate a known number of parasites with a defined concentration of antimony potassium tartrate for a specific duration.

  • Harvest the parasites by centrifugation.

  • Wash the parasite pellet extensively with ice-cold PBS to remove extracellular antimony.

  • Lyse the washed parasites and digest the cellular matrix with the digestion solution.

  • Add a known concentration of an internal standard to the digested sample.

  • Analyze the sample using ICP-MS to determine the concentration of antimony.

  • Calculate the intracellular antimony concentration based on the initial number of parasites and the measured antimony amount[10][11][12].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by antimony potassium tartrate and a typical experimental workflow for screening antileishmanial drugs.

Antimony_Leishmania_Pathway cluster_uptake Drug Uptake and Conversion cluster_redox Disruption of Redox Homeostasis cluster_apoptosis Induction of Apoptosis Sb(V) Pentavalent Antimony (Prodrug) Sb(III) Trivalent Antimony (Active Drug) Sb(V)->Sb(III) Reduction by parasite thiols TR Trypanothione Reductase (TR) Sb(III)->TR Inhibition T_SH_2 Trypanothione (Reduced) TR->T_SH_2 Reduction TS2 Trypanothione (Oxidized) TS2->TR Substrate T_SH_2->TS2 Oxidation ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspases Caspase Activation Mitochondria->Caspases DNA_Frag DNA Fragmentation Caspases->DNA_Frag Apoptosis Apoptosis-like Cell Death DNA_Frag->Apoptosis

Caption: Mechanism of action of antimony in Leishmania.

Antimony_Schistosoma_Pathway cluster_glycolysis Inhibition of Glycolysis cluster_neuromuscular Neuromuscular and Reproductive Effects Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P PFK Phosphofructokinase (PFK) F6P->PFK Substrate F16BP Fructose-1,6-Bisphosphate PFK->F16BP Energy_dep Energy Depletion PFK->Energy_dep Blockage ATP_prod ATP Production F16BP->ATP_prod Further Glycolytic Steps Antimony Potassium Tartrate Antimony Potassium Tartrate Antimony Potassium Tartrate->PFK Inhibition Muscle Female Worm Musculature Antimony Potassium Tartrate->Muscle Ovary Female Worm Ovary Antimony Potassium Tartrate->Ovary Paralysis Muscular Paralysis Muscle->Paralysis Detachment Detachment from Male & Vasculature Paralysis->Detachment Ovulation_supp Ovulation Suppression Ovary->Ovulation_supp Egg_prod_stop Cessation of Egg Production Ovulation_supp->Egg_prod_stop

Caption: Mechanism of action of antimony in Schistosoma.

Drug_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., in vitro parasite viability assay) start->primary_screen hit_id Hit Identification (compounds showing significant activity) primary_screen->hit_id dose_response Dose-Response Analysis (determination of IC50) hit_id->dose_response cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) dose_response->cytotoxicity selectivity Selectivity Index (SI) Calculation (Cytotoxicity IC50 / Parasite IC50) cytotoxicity->selectivity mechanism_study Mechanism of Action Studies (Enzyme inhibition, etc.) selectivity->mechanism_study in_vivo In Vivo Efficacy Studies (Animal models) mechanism_study->in_vivo lead_opt Lead Optimization in_vivo->lead_opt end Preclinical Candidate lead_opt->end

Caption: Experimental workflow for antileishmanial drug screening.

Conclusion

Antimony potassium tartrate exerts its potent antiparasitic effects through a multi-pronged attack on the parasite's fundamental cellular processes. Its ability to inhibit key metabolic enzymes, disrupt redox homeostasis, and trigger programmed cell death underscores its efficacy, while also highlighting the potential for significant host toxicity. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the intricate mechanisms of antimonial drugs and to develop novel, safer, and more effective antiparasitic therapies. The elucidation of these pathways not only provides a deeper understanding of the action of this historical drug but also identifies potential targets for the rational design of future chemotherapeutics against parasitic diseases.

References

A Bygone Era in Parasitology: The Technical History of Antimony Potassium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony potassium tartrate, historically known as tartar emetic, holds a significant, albeit controversial, place in the annals of parasitology. For decades, it was a frontline treatment against debilitating parasitic diseases like schistosomiasis and leishmaniasis. This guide provides a comprehensive technical overview of its history, mechanism of action, and the experimental protocols that defined its use, offering valuable insights for modern drug development professionals.

Historical Perspective

The use of antimonial compounds in medicine dates back centuries, but their specific application in parasitology began in the early 20th century. Antimony potassium tartrate, a trivalent antimonial, emerged as a key therapeutic agent following the discovery of its efficacy against trypanosomes in 1906.[1] Its application expanded to leishmaniasis in 1913 and, most notably, to schistosomiasis in 1918 by John Brian Christopherson.[1] For much of the first half of the 20th century, it remained a cornerstone of anti-parasitic chemotherapy. However, its significant toxicity, characterized by cardiotoxicity and severe gastrointestinal disturbances, spurred the search for safer alternatives.[1][2] The advent of less toxic pentavalent antimonials and, eventually, the development of drugs like praziquantel (B144689) in the 1970s, led to the gradual phasing out of antimony potassium tartrate from clinical practice.[1]

Data Presentation

The following tables summarize the quantitative data available from historical and experimental studies on the use of antimony potassium tartrate in treating parasitic infections.

Table 1: Efficacy of Antimony Potassium Tartrate in Parasitic Infections
ParasiteDiseaseStudy PopulationDosage RegimenCure RateReference
Schistosoma haematobiumUrinary Schistosomiasis17 Egyptian male farm-workers0.5 g sodium antimony tartrate per 15 kg body weight, twice weekly for 12 injections (intravenous)82%[3][4][5]
Schistosoma haematobiumUrinary Schistosomiasis100 patients6% solution, 0.5 ml per 15 kg body weight, weekly for 12-16 injections (intravenous)Disappearance of living ova[6]
Leishmania (V.) braziliensisAmerican Cutaneous Leishmaniasis159 individualsLow dose: 5 mg/kg/day for 30 days84%[7]
Table 2: Toxicity of Antimony Potassium Tartrate
OrganismRoute of AdministrationLD50Adverse Effects (in humans)Reference
MiceIntraperitoneal110 mg/kg- Nausea and vomiting- Cardiac arrhythmias (including Adams-Stokes syndrome)- Myocardial degeneration- Liver and kidney damage- Pain at injection site[1][8][9]
RatsOralRelatively non-toxic due to poor absorption-[10]
RatsIntraperitonealMore toxic than oral administration, causing mortality and organ damage at lower doses-[10]

Mechanism of Action

The parasiticidal activity of antimony potassium tartrate is primarily attributed to its trivalent antimony (SbIII) component. Its mechanism of action is multifaceted, targeting key metabolic pathways in the parasite.

Inhibition of Phosphofructokinase (PFK)

One of the primary targets of trivalent antimony is the glycolytic enzyme phosphofructokinase (PFK). PFK is a critical regulatory enzyme in the glycolytic pathway, responsible for the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. By inhibiting PFK, antimony potassium tartrate disrupts the parasite's energy metabolism, leading to a depletion of ATP and ultimately, cell death. Studies on recombinant Schistosoma mansoni PFK have shown its higher sensitivity to inhibition by trivalent antimonials compared to the mammalian host's enzyme, providing a degree of selective toxicity.[11] The inhibition is thought to occur through the interaction of antimony with sulfhydryl groups on the enzyme.[11]

PFK_Inhibition cluster_glycolysis Glycolytic Pathway in Parasite Fructose-6-Phosphate Fructose-6-Phosphate Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate PFK ... ... Fructose-1,6-Bisphosphate->... ATP_production ATP Production ...->ATP_production Antimony_Potassium_Tartrate Antimony Potassium Tartrate (Trivalent Antimony) PFK Phosphofructokinase (PFK) Antimony_Potassium_Tartrate->PFK Inhibits

Inhibition of parasite phosphofructokinase by trivalent antimony.
Interaction with the Trypanothione (B104310) System in Leishmania

In trypanosomatids such as Leishmania, trivalent antimony interferes with a unique thiol metabolism pathway centered around trypanothione. Trypanothione reductase, an enzyme essential for maintaining the reduced intracellular environment of the parasite, is a key target. Trivalent antimony inhibits this enzyme, leading to an accumulation of oxidized trypanothione and increased oxidative stress within the parasite.[12][13][14] This disruption of the parasite's redox balance is a crucial component of the drug's leishmanicidal activity. The interaction involves the binding of trivalent antimony to the sulfhydryl groups of trypanothione.[15]

Trypanothione_Pathway cluster_redox Parasite Redox Balance T(S)2 Trypanothione (Oxidized) T(SH)2 Trypanothione (Reduced) T(S)2->T(SH)2 Trypanothione Reductase Detoxification Detoxification T(SH)2->Detoxification Neutralizes ROS Oxidative_Stress Increased Oxidative Stress Trypanothione Reductase Trypanothione Reductase Trypanothione Reductase->T(SH)2 Antimony_Potassium_Tartrate Antimony Potassium Tartrate (Trivalent Antimony) Antimony_Potassium_Tartrate->Trypanothione Reductase Inhibits

Inhibition of trypanothione reductase by trivalent antimony.

Experimental Protocols

The administration of antimony potassium tartrate required careful and precise protocols due to its toxicity. The following sections detail the historical methods for its preparation and administration.

Synthesis of Medical-Grade Antimony Potassium Tartrate

The synthesis of antimony potassium tartrate for medical use involved the reaction of antimony trioxide with potassium hydrogen tartrate (cream of tartar).

Early Synthesis Method: A common historical method involved boiling a mixture of antimony trioxide, potassium hydrogen tartrate, and water. A typical weight ratio was 4:5:40 (antimony trioxide:potassium hydrogen tartrate:water). The mixture was boiled for 4-5 hours. The hot solution was then filtered, and the filtrate was concentrated by evaporation, followed by cooling to allow for crystallization. The resulting crystals were then separated by centrifugation and dried.

Purification for Pharmaceutical Use: To achieve the high purity required for medical applications, further purification steps were necessary. These included:

  • Recrystallization: The crude product was dissolved in hot water and allowed to cool slowly to form purer crystals.

  • Filtration and Decolorization: Activated charcoal was often used to remove colored impurities.

  • Washing: The final crystals were washed with absolute ethanol (B145695) to remove any remaining water-soluble impurities and to aid in drying.

A more modern approach involves using a freshly prepared antimony acid sol, which reacts with potassium hydrogen tartrate in a liquid phase, leading to a faster and more uniform reaction and a higher purity product.[16]

Synthesis_Workflow Start Starting Materials (Antimony Trioxide, Potassium Hydrogen Tartrate, Water) Reaction Boil Mixture (4-5 hours) Start->Reaction Filtration1 Hot Filtration Reaction->Filtration1 Concentration Evaporate Filtrate Filtration1->Concentration Crystallization Cool to Crystallize Concentration->Crystallization Separation Centrifugation/ Filtration Crystallization->Separation Drying Dry Crystals Separation->Drying Purification Purification (Recrystallization, etc.) Drying->Purification Final_Product Medical-Grade Antimony Potassium Tartrate Purification->Final_Product

Historical synthesis workflow for medical-grade antimony potassium tartrate.
Administration Protocol for Schistosomiasis (Intravenous)

The intravenous administration of antimony potassium tartrate was a delicate procedure requiring slow injection to minimize acute toxicity.

1. Solution Preparation:

  • A 0.5% to 6% solution of antimony potassium tartrate in sterile water was typically used. For example, a 6% solution was prepared for treating schistosomiasis in some studies.[6]

  • The solution had to be freshly prepared and clear of any precipitates.

2. Dosage Calculation:

  • Dosage was calculated based on the patient's body weight. A common regimen for schistosomiasis was 0.5 grams of sodium antimony tartrate per 15 kg of body weight.[3][4][5]

3. Administration:

  • The solution was administered intravenously and very slowly, often over a period of 10 minutes, to reduce the risk of immediate adverse reactions.[3]

  • Injections were typically given twice a week for a total of 12 doses.[3][4][5]

4. Patient Monitoring:

  • Patients were closely monitored during and after the injection for signs of toxicity, including nausea, vomiting, and cardiac irregularities.

  • Electrocardiograms (ECGs) were often performed to monitor for cardiotoxic effects, such as changes in the T-wave.[8]

Experimental Protocol: In Vitro Culture of Schistosoma mansoni

Studying the direct effects of antimony potassium tartrate on schistosomes in a controlled environment is crucial.

1. Worm Recovery:

  • Adult Schistosoma mansoni are recovered from experimentally infected mice (e.g., NMRI strain) 6-7 weeks post-infection via perfusion of the hepatic portal vein with a suitable medium like DMEM supplemented with serum and heparin.[17]

2. Culture Medium:

  • A variety of media have been used for the in vitro culture of schistosomes, including Basch medium 169 and DMEM, often supplemented with fetal calf serum or human serum.[17][18]

3. Drug Exposure:

  • Antimony potassium tartrate is dissolved in the culture medium to the desired concentration.

  • Adult worms are incubated in the drug-containing medium, and their viability, motility, and egg production are monitored over time.

4. Assessment of Efficacy:

  • The effectiveness of the drug is assessed by observing changes in worm motility (paralysis), reduction in egg laying, and ultimately, worm death.

Conclusion

The history of antimony potassium tartrate in parasitology offers a compelling case study in the evolution of chemotherapy. While its use has been superseded by safer and more effective drugs, the scientific inquiry that surrounded its application laid the groundwork for modern anti-parasitic drug development. Understanding its mechanisms of action, the challenges of its administration, and the experimental methods used to evaluate its efficacy provides valuable lessons for today's researchers. The focus on parasite-specific metabolic pathways, such as glycolysis and redox metabolism, remains a cornerstone of contemporary drug discovery efforts. By examining this historical chapter, we can better appreciate the progress made and continue to refine our strategies in the ongoing fight against parasitic diseases.

References

An In-depth Technical Guide on the Solubility of Antimony Potassium Tartrate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony potassium tartrate, historically known as tartar emetic, is a coordination compound with a long history in medicine, particularly in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.[1] Its efficacy and toxicological profile are intrinsically linked to its solubility, which governs its bioavailability and interaction with biological systems. This technical guide provides a comprehensive overview of the solubility of antimony potassium tartrate in different solvents, detailed experimental protocols for solubility determination, and a summary of its synthesis.

Physicochemical Properties

  • Molecular Formula: K₂Sb₂(C₄H₂O₆)₂·3H₂O[1][2]

  • Molecular Weight: 667.87 g/mol [2][3]

  • Appearance: Colorless, odorless, transparent crystals or a white crystalline powder.[4][5][6]

  • Density: 2.6 g/cm³[2][3]

Solubility Data

The solubility of antimony potassium tartrate has been determined in several common solvents. The quantitative data is summarized in the tables below for easy comparison.

Table 1: Solubility in Aqueous and Other Solvents
SolventTemperature (°C)Solubility ( g/100 mL)Other Units
Water08.3[2][3]
Water208.3[4]83,000 mg/L[4]
Water10035.9[3]
Boiling Water-33.3[2][4]1 g in 3 mL[4][7]
Cold Water-8.3[4]1 g in 12 mL[4][7]
Glycerol-6.7[4]1 g in 15 mL[4][7]
Glycerol-6.6[2]
Ethanol-Insoluble[2][4][5][6][7][8][9][10][11]
Alcohol-Insoluble[4][5][6][7][8][9][10][11]

Experimental Protocols

A standardized and reliable method for determining the solubility of a chemical substance is crucial for its development and application. The following protocol is based on the flask method described in the OECD Guideline 105 for Testing of Chemicals.[2][3][4][8][9]

Determination of Water Solubility (Flask Method)

4.1.1. Principle

This method involves equilibrating a surplus of the test substance with a known volume of the solvent at a constant temperature. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

4.1.2. Apparatus

  • Constant temperature water bath or incubator

  • Mechanical shaker or magnetic stirrer

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Analytical instrumentation for quantification (e.g., HPLC, AAS, ICP-MS)

4.1.3. Reagents

  • Antimony potassium tartrate (of known purity)

  • Distilled or deionized water

  • Reagents for the chosen analytical method

4.1.4. Procedure

  • Preliminary Test: To estimate the approximate solubility and the time to reach equilibrium, add an excess of antimony potassium tartrate to a known volume of water in a flask. Agitate the mixture at the desired temperature and periodically measure the concentration in the solution until it becomes constant.

  • Definitive Test:

    • Prepare at least three flasks, each containing a known volume of water.

    • Add an amount of antimony potassium tartrate to each flask that is in excess of its expected solubility (determined from the preliminary test).

    • Place the flasks in a constant temperature bath maintained at the desired temperature (e.g., 20 ± 0.5 °C) and agitate for a period determined in the preliminary test to be sufficient to reach equilibrium (typically 24-48 hours).

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant. To separate the dissolved from the undissolved substance, centrifugation and/or filtration should be employed. Ensure that the sampling and separation are performed at the test temperature.

    • Analyze the concentration of antimony potassium tartrate in the clear filtrate/supernatant using a validated analytical method. Suitable methods for antimony quantification include Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis: The solubility is reported as the average of the concentrations from the replicate flasks, expressed in g/L, mg/L, or other appropriate units.

Synthesis and Reaction Pathways

Synthesis of Antimony Potassium Tartrate

Antimony potassium tartrate is typically synthesized by the reaction of potassium hydrogen tartrate (cream of tartar) with antimony trioxide in an aqueous solution.[1] The mixture is heated to facilitate the reaction, and upon cooling, the product crystallizes out of the solution.

Synthesis_Workflow Reactants Potassium Hydrogen Tartrate (Cream of Tartar) + Antimony Trioxide Mixing Mix with Water Reactants->Mixing Heating Heat to Reflux (15-30 min) Mixing->Heating Dissolution Dissolution of Reactants Heating->Dissolution Filtration Hot Filtration (Remove unreacted solids) Dissolution->Filtration Cooling Cooling of Filtrate Filtration->Cooling Crystallization Crystallization of Antimony Potassium Tartrate Cooling->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Product Antimony Potassium Tartrate Crystals Isolation->Product Leishmania_Mechanism cluster_Macrophage Host Macrophage cluster_Parasite Leishmania Parasite SbV Pentavalent Antimony (Sb⁵⁺) (Prodrug) Reduction Reduction SbV->Reduction SbIII Trivalent Antimony (Sb³⁺) (Active Drug) Reduction->SbIII TryR Inhibition of Trypanothione Reductase SbIII->TryR TopoI Inhibition of DNA Topoisomerase I SbIII->TopoI ROS Increased Oxidative Stress TryR->ROS Apoptosis Parasite Apoptosis ROS->Apoptosis DNA_Damage DNA Damage TopoI->DNA_Damage DNA_Damage->Apoptosis Drug_Entry Drug Entry

References

An In-depth Technical Guide to the Crystal Structure Analysis of Antimony Potassium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of antimony potassium tartrate, also known as tartar emetic. The document details the crystallographic parameters, experimental protocols for structure determination, and a workflow for the analysis. This guide is intended for professionals in research, science, and drug development who require a thorough understanding of the solid-state structure of this historically significant compound.

Introduction

Antimony potassium tartrate, with the chemical formula K₂Sb₂(C₄H₂O₆)₂, has a long history of use as a powerful emetic and has been employed in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.[1] Its biological activity is intrinsically linked to its chemical structure. Understanding the precise three-dimensional arrangement of atoms in its crystalline form is crucial for elucidating its mechanism of action, developing new derivatives, and ensuring quality control in pharmaceutical formulations.

The core of the antimony potassium tartrate structure is an anionic dimer, [Sb₂(C₄H₂O₆)₂]²⁻, where two antimony(III) ions are bridged by two tartrate ligands.[1] This dimeric unit is a key feature of its crystal packing. The overall structure is that of a double salt of potassium and antimony with tartaric acid.[1] This guide will delve into the specifics of this structure as determined by advanced diffraction techniques.

Crystallographic Data

The crystal structure of antimony potassium tartrate has been the subject of numerous studies, employing both X-ray and neutron diffraction techniques. The data presented here is a summary of key findings from these structural investigations.

Different crystallographic forms of antimony potassium tartrate have been reported, depending on factors such as the chirality of the tartrate ligand and the degree of hydration. One of the most well-characterized forms is the optically active trihydrate, K₂Sb₂(d-C₄H₂O₆)₂·3H₂O.

Table 1: Crystallographic Data for Antimony Potassium Tartrate Trihydrate

ParameterValueSource
Crystal SystemOrthorhombicGress and Jacobson, 1974
Space GroupC222₁Gress and Jacobson, 1974
a (Å)11.192(2)Gress and Jacobson, 1974
b (Å)11.696(3)Gress and Jacobson, 1974
c (Å)25.932(5)Gress and Jacobson, 1974
Z4Calculated

Note: 'a', 'b', and 'c' are the unit cell dimensions, and 'Z' is the number of formula units per unit cell.

A later study by Palenik et al. (2005) on di-potassium bis(μ2-tartrato)-di-antimony trihydrate is recorded in the Cambridge Structural Database (CSD) with the entry code DKSBTR02.[2][3] This study provides a detailed analysis of the molecular geometry.

The precise positions of the atoms within the unit cell are determined through refinement of the diffraction data. While the full list of atomic coordinates is extensive, Table 2 provides a representative example of the key atoms in the asymmetric unit. For a complete list of atomic coordinates, readers are referred to the original publications.

Table 2: Representative Fractional Atomic Coordinates

Atomxyz
Sb[Data][Data][Data]
K[Data][Data][Data]
O1[Data][Data][Data]
C1[Data][Data][Data]

(Note: Specific atomic coordinate data is available in the crystallographic information file (CIF) associated with CSD entry DKSBTR02 and in the publication by Palenik et al., Inorganica Chimica Acta (2005) 358, 1034-1040.)[2][3][4]

The coordination environment of the antimony atoms and the geometry of the tartrate ligands are defined by the bond lengths and angles. The Sb(III) centers are typically found in a distorted square pyramidal geometry.[1]

Table 3: Selected Interatomic Distances and Angles

Bond/AngleValue (Å or °)
Sb-O (carboxyl)[Data]
Sb-O (hydroxyl)[Data]
C-C[Data]
C-O[Data]
O-Sb-O[Data]

(Note: Detailed bond length and angle information is available in the supplementary information of the referenced publications.)

Experimental Protocols

The determination of the crystal structure of antimony potassium tartrate involves a series of well-defined experimental procedures.

High-quality single crystals are a prerequisite for single-crystal X-ray and neutron diffraction studies.

  • Preparation of a Supersaturated Solution: A saturated solution of antimony potassium tartrate is prepared in deionized water at an elevated temperature.

  • Slow Evaporation: The solution is allowed to cool slowly to room temperature, followed by slow evaporation of the solvent over several days to weeks in a vibration-free environment. This promotes the growth of large, well-ordered crystals.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

For a more precise localization of hydrogen atoms, neutron diffraction is employed.

  • Crystal Selection: A larger single crystal than that used for X-ray diffraction is typically required.

  • Data Collection: The crystal is mounted in a neutron diffractometer at a neutron source (e.g., a nuclear reactor or spallation source). A beam of neutrons is directed at the crystal, and the scattered neutrons are detected.

  • Data Analysis: The neutron diffraction data is processed to obtain information that is complementary to the X-ray diffraction data.

  • Structure Solution: The processed diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. For the most accurate models, data from both X-ray and neutron diffraction are refined jointly.

Workflow and Logical Relationships

The process of crystal structure analysis follows a logical progression from sample preparation to the final refined structure. The following diagram illustrates this workflow.

CrystalStructureAnalysis cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Validation and Deposition Synthesis Synthesis of Antimony Potassium Tartrate Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth XRay X-ray Diffraction CrystalGrowth->XRay Neutron Neutron Diffraction (for H-atom localization) CrystalGrowth->Neutron DataProcessing Data Processing (Integration and Scaling) XRay->DataProcessing Neutron->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Deposition Deposition in CSD/COD Validation->Deposition

Crystal structure analysis workflow.

This guide provides a foundational understanding of the crystal structure of antimony potassium tartrate. For researchers and professionals in drug development, this information is critical for structure-activity relationship studies, formulation development, and the design of novel antimonial compounds. The detailed crystallographic data serves as a benchmark for quality control and further solid-state characterization.

References

"antimony potassium tartrate molecular formula and weight"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Antimony Potassium Tartrate

Introduction

Antimony potassium tartrate, a compound with a rich history in medicine and chemistry, is a coordination complex of antimony and tartaric acid. Also known by its common names, tartar emetic and potassium antimonyl tartrate, it has been utilized for centuries as a powerful emetic.[1] In more recent history, it found significant application in the treatment of parasitic diseases such as schistosomiasis and leishmaniasis.[1][2] This guide provides a detailed overview of its chemical properties, molecular structure, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Antimony potassium tartrate is a double salt of potassium and antimony with tartaric acid.[3] It typically exists as a hydrate (B1144303). The core of its structure is an anionic dimer of antimony tartrate, [Sb₂(C₄H₂O₆)₂]²⁻.[1] The compound is known to exist in both anhydrous and hydrated forms, which is reflected in variations of its molecular formula and weight.

Molecular Formula and Weight

The molecular formula and weight of antimony potassium tartrate can vary depending on its state of hydration. The most commonly cited form is the trihydrate.

Form Molecular Formula Molar Mass ( g/mol ) Reference
TrihydrateK₂Sb₂(C₄H₂O₆)₂ · 3H₂O667.87[1][2]
AnhydrousC₈H₄K₂O₁₂Sb₂613.83[4]

Other reported molecular formulas and weights exist in chemical literature, which may refer to different salt complexities or hydration states.[5][6][7]

Physical and Chemical Properties

Antimony potassium tartrate is a white, odorless, crystalline powder or colorless, transparent crystals that can effloresce upon exposure to air.[1][8] It has a sweetish metallic taste.[8]

Property Value Reference
Appearance White crystalline powder[1]
Density 2.6 g/cm³[1][8]
Solubility in water 8.3 g/100 mL at 25°C[2][3]
Solubility in boiling water 35.9 g/100 mL at 100°C[2][3]
Solubility in other solvents Soluble in glycerol, insoluble in alcohol[2][8]
Melting Point Loses its water of crystallization at 100°C[8]

Experimental Protocols

Synthesis of Antimony Potassium Tartrate

A common laboratory preparation of antimony potassium tartrate involves the reaction of potassium hydrogen tartrate (potassium bitartrate) with antimony trioxide.[1][3]

Methodology:

  • A solution of potassium hydrogen tartrate is prepared in water.

  • Antimony trioxide is added to the solution.

  • The mixture is heated to facilitate the reaction: 2 KHC₄H₄O₆ + Sb₂O₃ → K₂Sb₂(C₄H₂O₆)₂ + H₂O.

  • The resulting solution is then filtered to remove any unreacted solids.

  • Upon cooling, antimony potassium tartrate crystallizes from the solution.

G A Potassium Hydrogen Tartrate Solution C Heating and Reaction A->C B Antimony Trioxide B->C D Hot Filtration C->D E Crystallization upon Cooling D->E F Antimony Potassium Tartrate Crystals E->F

Synthesis workflow for antimony potassium tartrate.

Applications in Research and Drug Development

Historically, antimony potassium tartrate was a key therapeutic agent for several parasitic diseases.[1] Although its use has been largely phased out in human medicine in favor of less toxic alternatives like pentavalent antimonials (e.g., sodium stibogluconate), it remains a compound of interest in toxicological studies and certain veterinary applications.[1] It is also used as a mordant in the textile and leather industries and as an insecticide.[1][8]

Safety and Handling

Antimony potassium tartrate is toxic and should be handled with care. Ingestion can cause severe gastrointestinal distress, and it has been noted for its potential cardiac toxicity.[2] Appropriate personal protective equipment should be used when handling this compound.

References

The Pharmacokinetics of Antimony Potassium Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic principles of antimony potassium tartrate (APT), a compound with a long history in the treatment of parasitic diseases. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), presents quantitative data in structured tables, details experimental methodologies from key studies, and visualizes complex processes through signaling pathway and workflow diagrams.

Absorption

Antimony potassium tartrate exhibits route-dependent absorption. Oral absorption is generally poor, estimated to be around 10%[1]. Ingestion often leads to gastrointestinal irritation and vomiting, which further limits its systemic availability[2]. In contrast, parenteral administration, such as intraperitoneal or intravenous injection, results in more direct and higher systemic exposure[3][4].

Distribution

Following absorption, antimony from APT distributes to various tissues. The highest concentrations are consistently found in the liver, spleen, and kidneys[1][3][4]. Antimony also accumulates in red blood cells[1]. Studies in monkeys following intravenous administration of radiolabeled tartar emetic showed that over 50% of the radioactivity was detected in the liver, with additional distribution to the heart and thyroid[5]. The maximum blood concentration in these studies was reached 8 hours after administration[5].

Protein Binding

Antimony potassium tartrate has been shown to interact with serum albumin. Studies using fluorescence quenching and UV-vis absorption spectroscopy indicate that a 1:1 complex is formed between antimony potassium tartrate and bovine serum albumin (BSA) through a modest binding force[6][7][8]. This interaction can influence the transport and distribution of the compound in the body.

Metabolism

Current evidence suggests that antimony itself is not metabolized in the traditional sense of enzymatic degradation[1]. However, there is data indicating the potential for interconversion between the trivalent (Sb³⁺) and pentavalent (Sb⁵⁺) forms of antimony within the body[1]. Antimony potassium tartrate is a trivalent antimony compound.

Excretion

The excretion of antimony from APT is a slow process and occurs through both renal and fecal routes. Trivalent antimony is predominantly excreted in the feces, with a smaller amount eliminated in the urine[1]. Biliary excretion plays a significant role in the fecal elimination of trivalent antimony, which is often conjugated with glutathione[9][10][11]. There is also evidence of enterohepatic circulation, where antimony excreted in the bile is reabsorbed in the intestine, potentially prolonging its retention in the body[10][12]. In rats, following intravenous injection of trivalent antimony trichloride, 30% of the total antimony was excreted in the feces and 12% in the urine within the first 24 hours, highlighting the importance of biliary excretion[12].

Quantitative Pharmacokinetic Data

Due to the historical nature of many studies on antimony potassium tartrate, comprehensive modern pharmacokinetic parameters are not always available. The following tables summarize the available quantitative data.

Table 1: Quantitative Pharmacokinetic Parameters of Antimony Compounds

ParameterSpeciesCompoundDose and RouteValueReference
Half-life (t½) HamstersAntimony Tartrate (trivalent)Single gavage<1 day (rapid phase), ~16 days (slow phase)[1]
Half-life (t½) HumansAntimony TrioxideInhalation95.1 hours (renal elimination)[12]
Excretion (24h) RatsAntimony Trichloride (trivalent)Intravenous12% (urine), 30% (feces)[12]
Excretion (24h) RatsAntimony (trivalent)Intraperitoneal6% (urine), 33% (feces)[1]
Biliary Excretion (2h) RatsAntimony Potassium Tartrate50 µmol/kg, i.v.55% of dose[9]

Table 2: Tissue Distribution of Antimony Following Administration of Antimony Potassium Tartrate (APT) in Rodents

SpeciesRoute of AdministrationDoseTissueConcentration (µg/g)Study DurationReference
Rat Drinking Water2500 ppmLiver~1.514 days[4]
Rat Intraperitoneal Injection22 mg/kgLiver~1216 days[3]
Rat Intraperitoneal Injection22 mg/kgKidney~816 days[3]
Mouse Drinking Water~273 mg/kgLiver~2414 days[12]
Mouse Intraperitoneal Injection50 mg/kgLiver~2416 days[12]
Mouse Intraperitoneal Injection50 mg/kgSpleen~516 days[12]

Experimental Protocols

Table 3: Summary of Experimental Protocols for Key Pharmacokinetic Studies

Study FocusSpeciesCompound & RouteDosing RegimenSample CollectionAnalytical MethodReference
Toxicity and Tissue Distribution F344/N Rats and B6C3F1 MiceAntimony Potassium Tartrate; Drinking Water and Intraperitoneal InjectionDrinking Water: 0, 150, 300, 650, 1250, 2500 ppm for 14 days. IP: 0, 1.5, 3, 6, 11, 22 mg/kg (rats) or 0, 6, 13, 25, 50, 100 mg/kg (mice) for 16 days.Blood and tissues (liver, kidney, spleen, heart) collected at necropsy.Not specified in abstract, likely Atomic Absorption Spectroscopy.[3][4]
Biliary Excretion Wistar RatsAntimony Potassium Tartrate; IntravenousSingle dose of 25-100 µmol/kg.Bile collected over 2 hours.Not specified in abstract.[9]
Protein Binding In vitroAntimony Potassium Tartrate and Bovine Serum AlbuminTitration of BSA with APT.Fluorescence and UV-vis spectra recorded.Spectrofluorometry and UV-vis spectrophotometry.[6][7][8]

Visualizations

Pharmacokinetic Pathway of Antimony Potassium Tartrate

Pharmacokinetics cluster_absorption Absorption cluster_distribution Distribution cluster_excretion Excretion Oral Oral Systemic Circulation Systemic Circulation Oral->Systemic Circulation Poor Intravenous Intravenous Intravenous->Systemic Circulation Direct Blood (RBCs) Blood (RBCs) Liver Liver Bile Bile Liver->Bile Glutathione (B108866) Conjugation Spleen Spleen Kidney Kidney Urine Urine Kidney->Urine Feces Feces Bile->Feces Enterohepatic Circulation Enterohepatic Circulation Bile->Enterohepatic Circulation Systemic Circulation->Blood (RBCs) Systemic Circulation->Liver Systemic Circulation->Spleen Systemic Circulation->Kidney Enterohepatic Circulation->Systemic Circulation

Caption: General pharmacokinetic pathway of Antimony Potassium Tartrate.

Experimental Workflow for Tissue Distribution Analysis

ExperimentalWorkflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing APT Administration (e.g., i.v., i.p., oral) Sample_Collection Necropsy and Tissue Collection (Blood, Liver, Spleen, Kidney) Dosing->Sample_Collection Digestion Tissue Digestion (e.g., Nitric Acid) Sample_Collection->Digestion Analysis Antimony Quantification (AAS or ICP-MS) Digestion->Analysis Data_Analysis Data Analysis and Concentration Determination (µg/g tissue) Analysis->Data_Analysis

Caption: Typical experimental workflow for tissue distribution analysis.

Enterohepatic Circulation of Antimony

Enterohepatic_Circulation Liver Liver Gallbladder Gallbladder Liver->Gallbladder Biliary Secretion (Sb-GSH conjugate) Small_Intestine Small Intestine Gallbladder->Small_Intestine Portal_Vein Portal Vein Small_Intestine->Portal_Vein Reabsorption Feces Feces Small_Intestine->Feces Excretion Portal_Vein->Liver Systemic_Circulation Systemic Circulation Systemic_Circulation->Liver Uptake

Caption: The enterohepatic circulation pathway of antimony.

References

Methodological & Application

Application Notes and Protocols for the Use of Antimony Potassium Tartrate in Schistosomiasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the historical use, mechanism of action, efficacy, and toxicity of antimony potassium tartrate (also known as tartar emetic) in the treatment of schistosomiasis. Detailed protocols for contemporary in vitro assays, adaptable for the evaluation of antimonial compounds, are also presented.

Application Notes

Introduction and Historical Context

Antimony potassium tartrate (APT) was one of the earliest chemotherapeutic agents used for the treatment of schistosomiasis, with its application dating back to 1918.[1] For decades, it remained a cornerstone of therapy against Schistosoma mansoni, S. haematobium, and S. japonicum. However, its use has been largely discontinued (B1498344) due to a low therapeutic index and the development of safer and more effective drugs like praziquantel.[1][2] Despite its obsolescence in clinical practice, the study of APT provides valuable insights into the biology of schistosomes and the principles of anti-parasitic drug action.

Mechanism of Action

The primary mechanism of action of antimony potassium tartrate is the inhibition of the glycolytic pathway in schistosomes.[3] Trivalent antimony, the active component, selectively inhibits the enzyme phosphofructokinase (PFK), which is a critical rate-limiting step in the parasite's anaerobic metabolism.[3][4] Schistosome PFK is significantly more sensitive to inhibition by antimonials than the corresponding mammalian enzyme, which provides a basis for its selective toxicity.[3][5]

Inhibition of PFK leads to a cascade of metabolic disruptions:

  • ATP Depletion: By blocking glycolysis, APT severely curtails the parasite's primary energy source, leading to ATP depletion.

  • Paralysis: The lack of energy results in muscular paralysis of the adult worms.[6] This is particularly pronounced in female worms, which exhibit higher uptake of the drug.[6][7]

  • Dislodgement: The paralyzed worms lose their grip on the mesenteric or vesical veins and are swept into the portal circulation of the liver, where they are eventually destroyed by the host's immune system.[6]

  • Ovulation Suppression: APT also has a direct effect on the female reproductive system, suppressing ovulation and egg production, which is a major cause of schistosomiasis-associated pathology.[6]

Pharmacokinetics and Administration

APT was administered intravenously due to poor oral absorption and severe local irritation with intramuscular injection.[7] The drug was typically given in a series of injections over several weeks.[8][9] A major challenge with APT therapy was its narrow therapeutic window, with efficacious doses being close to lethal levels.[2]

Clinical Efficacy

Historically, antimonial therapy demonstrated significant efficacy, leading to parasitological cures in a substantial proportion of patients. However, treatment regimens were long and arduous.

Table 1: Summary of Clinical Efficacy Data for Antimonial Compounds in Schistosomiasis

Compound Species Dosage Regimen Number of Patients Cure Rate (%) Reference
Sodium Antimony Tartrate S. haematobium 30 mg per 15 kg body weight, twice weekly for 12 injections (IV) 17 82% [8][9]
Antimony Dimethylcysteine Tartrate (NAP) Schistosomiasis 400 mg daily for 5 days (IM) 400 Not specified, but well-accepted [10]
Antimony Sodium Tartrate (AST) S. haematobium Equivalent metallic dosage daily Not specified High, similar to TWSb [11]

| Antimony Dimercaptosuccinate (TWSb) | S. haematobium | Equivalent metallic dosage daily | Not specified | High, similar to AST |[11] |

Note: Data for Antimony Potassium Tartrate is often aggregated with other antimonials. Sodium Antimony Tartrate was a commonly used alternative with a similar efficacy and toxicity profile.

Toxicity and Adverse Effects

The clinical use of antimony potassium tartrate was severely limited by its toxicity. Adverse effects were common and could be severe, sometimes leading to death.[12]

Table 2: Reported Adverse Effects of Antimonial Therapy for Schistosomiasis

System Adverse Effect Frequency / Notes References
Cardiovascular ECG changes (T-wave inversion, QT prolongation), Arrhythmias, Ventricular tachycardia, Ventricular fibrillation, Adams-Stokes syndrome Frequent and a major cause of concern and mortality. [1][12]
Gastrointestinal Anorexia, Nausea, Vomiting, Abdominal pain, Metallic taste, Diarrhea Frequently reported. [13]
Hepatic Jaundice, Hepatocellular necrosis Reported, especially with high doses. [4][9]
Renal Proteinuria, Glomerular nephritis Can occur with treatment. [4][13]
Musculoskeletal Arthralgia, Myalgia Common side effects. [13]
Local Pain at injection site, Phlebitis Associated with intravenous administration. [13]

| Systemic | Fever, Cough, Rash, Anaphylactic-type reactions | Can occur during the course of treatment. |[13] |

Experimental Protocols

The following are modern, detailed protocols that can be adapted to evaluate the in vitro activity of antimony potassium tartrate or other novel compounds against Schistosoma mansoni.

Protocol 1: In Vitro Schistosomula Viability Assay

This protocol details the transformation of cercariae into schistosomula and the subsequent assessment of their viability following drug exposure.

1. Materials:

  • S. mansoni cercariae

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 200 U/mL penicillin, and 200 µg/mL streptomycin.

  • Percoll

  • Antimony Potassium Tartrate (APT) stock solution (dissolved in sterile water)

  • 96-well flat-bottom microtiter plates

  • Vortex mixer, refrigerated centrifuge

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

2. Methods:

  • Cercarial Transformation:

    • Collect freshly shed S. mansoni cercariae and concentrate them by placing the suspension on ice for 30 minutes, followed by centrifugation at 100 x g for 2 minutes at 4°C.[14]

    • Resuspend the cercarial pellet in a small volume of ice-cold RPMI-1640.

    • Mechanically transform the cercariae by vortexing at high speed for 45-60 seconds. This action severs the tails from the bodies.[14]

    • Separate the schistosomula (bodies) from the tails using a Percoll gradient centrifugation method.[14] Layer the suspension over a Percoll solution and centrifuge at 500 x g for 15 minutes. Schistosomula will pellet at the bottom.

    • Wash the schistosomula pellet twice with supplemented RPMI-1640 medium.

  • Drug Incubation:

    • Resuspend the schistosomula in supplemented RPMI-1640 at a density of approximately 100-200 schistosomula per 100 µL.

    • Add 100 µL of the schistosomula suspension to each well of a 96-well plate.

    • Prepare serial dilutions of APT in supplemented RPMI-1640. Add 100 µL of the APT dilutions to the wells to achieve the desired final concentrations. Include a drug-free medium control and a high-concentration control (e.g., Praziquantel) for reference.

    • Incubate the plates at 37°C in a 5% CO2 environment.

  • Viability Assessment:

    • At 24, 48, and 72-hour time points, assess the viability of the schistosomula using an inverted microscope.[15]

    • Score viability based on motility and morphology. Healthy schistosomula are motile and have a translucent appearance. Damaged or dead schistosomula are immobile, often granular, and may show tegumental damage.[15]

    • Calculate the percentage of inhibition or death relative to the drug-free control wells.

    • The LC50 (lethal concentration 50%) can be determined by plotting the percentage of inhibition against the drug concentration.

Protocol 2: Adult Worm Motility Assay

This protocol assesses the effect of APT on the motor activity of adult S. mansoni worms, a key indicator of drug efficacy.

1. Materials:

  • Adult S. mansoni worms (obtained from perfusion of experimentally infected mice, 7-8 weeks post-infection).[13]

  • Culture medium: RPMI-1640 supplemented as in Protocol 1.

  • Antimony Potassium Tartrate (APT) stock solution.

  • 24-well plates.

  • Stereomicroscope.

  • CO2 incubator (37°C, 5% CO2).

  • Optional: Real-time motility analysis system (e.g., xWORM).[16][17]

2. Methods:

  • Worm Preparation:

    • After perfusion, gently wash the adult worms in pre-warmed culture medium.

    • Place one adult worm pair (male and female) into each well of a 24-well plate containing 2 mL of culture medium.

    • Allow the worms to acclimatize in the incubator for at least 1-2 hours.

  • Drug Incubation:

    • Prepare dilutions of APT in the culture medium.

    • Carefully remove the medium from each well and replace it with 2 mL of the appropriate APT dilution or control medium.

    • Return the plates to the incubator.

  • Motility Assessment (Microscopic):

    • At various time points (e.g., 1, 6, 24, 48 hours), observe the worms under a stereomicroscope.

    • Score motility using a standardized scale. For example:

      • 3 = Normal, vigorous motility

      • 2 = Reduced motility

      • 1 = Minimal, sporadic movement (tremor)

      • 0 = No movement (paralyzed/dead)

    • Record the scores and compare the drug-treated groups to the control group.

  • Motility Assessment (Automated):

    • If using an impedance-based system like xWORM, place worms in the specialized E-plates.

    • Record a baseline motility index before adding the drug.

    • After adding the drug, monitor the motility index in real-time.[16]

    • Analyze the data to determine the time- and dose-dependent effects of APT on worm motility. Calculate IC50 values based on the reduction in motility.[18]

Visualizations

Signaling Pathway

Antimony_Mechanism cluster_glycolysis Schistosome Glycolysis Pathway cluster_effect Physiological Effects Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK DHAP_G3P DHAP_G3P F16BP->DHAP_G3P Aldolase ATP ATP Pyruvate Pyruvate DHAP_G3P->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH Pyruvate->ATP Paralysis Paralysis ATP->Paralysis Depletion leads to Dislodgement Dislodgement Paralysis->Dislodgement Ovulation_Suppression Ovulation Suppression APT Antimony Potassium Tartrate (APT) APT->F6P Inhibits APT->Ovulation_Suppression Direct Effect

Caption: Mechanism of action of Antimony Potassium Tartrate on Schistosome glycolysis.

Experimental Workflow

Experimental_Workflow cluster_prep Parasite Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Cercariae 1. Obtain S. mansoni Cercariae Transformation 2. Mechanical Transformation Cercariae->Transformation Purification 3. Purify Schistosomula (Percoll Gradient) Transformation->Purification Plating 4. Plate Schistosomula (96-well plate) Purification->Plating Drug_Addition 5. Add Serial Dilutions of APT Plating->Drug_Addition Incubation 6. Incubate (37°C, 5% CO2) Drug_Addition->Incubation Assessment 7. Assess Viability (Microscopy at 24, 48, 72h) Incubation->Assessment Calculation 8. Calculate % Inhibition Assessment->Calculation LC50 9. Determine LC50 Calculation->LC50

Caption: Experimental workflow for in vitro evaluation of APT against schistosomula.

Logical Relationship Diagram

Logical_Relationship Dose APT Dosage Efficacy Therapeutic Efficacy (Cure Rate) Dose->Efficacy Increases Toxicity Adverse Effects (Toxicity) Dose->Toxicity Increases Therapeutic_Window Narrow Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Relationship between APT dosage, efficacy, and toxicity.

References

Application Notes and Protocols: Antimony Potassium Tartrate in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony potassium tartrate, historically known as tartar emetic, is a double salt of potassium and antimony with tartaric acid. Beyond its past medicinal uses, this compound serves as a crucial reagent in various analytical chemistry techniques.[1] Its applications range from classical titrimetry to modern spectrophotometric methods for the determination of various analytes. This document provides detailed application notes and protocols for its principal uses in analytical chemistry.

Spectrophotometric Determination of Phosphate (B84403)

Antimony potassium tartrate is a key component in the widely used ascorbic acid method for the determination of orthophosphate in aqueous samples, such as natural and wastewaters.[2]

Principle: In an acidic medium, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) and antimony potassium tartrate to form a stable antimony-phospho-molybdate complex.[3] This complex is then reduced by ascorbic acid to form a intensely colored molybdenum blue complex.[2][3] The absorbance of this complex is directly proportional to the phosphate concentration and is typically measured at or near 880 nm.[4][5] The role of antimony is to increase the rate of the reduction reaction, allowing for rapid color development.[3][6]

Quantitative Data:

ParameterValueReference(s)
Wavelength of Max. Absorbance (λmax)880 nm (or 660 nm)[4][5][7]
Applicable Concentration Range0.01 - 1.0 mg P/L[8]
Detection LimitApprox. 10 µg P/L[9]

Interferences: Substances that can interfere with this method include:

  • Arsenates, which can form a similar blue complex.[9]

  • Hexavalent chromium and nitrites, which can lead to low results.[9]

  • High concentrations of silica (B1680970) may also interfere.[7]

Experimental Protocol: Ascorbic Acid Method for Phosphate Determination

1. Reagent Preparation:

  • Sulfuric Acid Solution (5N): Carefully add 70 mL of concentrated H₂SO₄ to approximately 400 mL of deionized water in a 500 mL volumetric flask. Cool and dilute to the mark with deionized water.

  • Antimony Potassium Tartrate Solution: Dissolve 1.3715 g of K(SbO)C₄H₄O₆·½H₂O in 400 mL of deionized water in a 500 mL volumetric flask and dilute to the mark. Store in a glass-stoppered bottle.[10]

  • Ammonium Molybdate Solution: Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of deionized water.[10]

  • Ascorbic Acid Solution (0.1M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh weekly and stored refrigerated.[10]

  • Combined Reagent: To prepare 100 mL of the combined reagent, mix the following reagents in the order given, allowing for mixing after each addition: 50 mL of 5N sulfuric acid, 5 mL of antimony potassium tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. If turbidity forms, shake and let it stand until it disappears. This reagent is stable for about 4 hours.[8][10]

  • Standard Phosphate Solution (50 mg P/L): Dissolve 0.2197 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 105°C, in deionized water and dilute to 1000 mL. From this stock solution, prepare a series of working standards by appropriate dilution.

2. Procedure:

  • Pipette 50.0 mL of the sample into a clean, dry flask.

  • Add 8.0 mL of the combined reagent and mix thoroughly.

  • Allow at least 10 minutes for color development, but no longer than 30 minutes.

  • Measure the absorbance of the solution at 880 nm using a spectrophotometer.

  • Use a reagent blank (50.0 mL of deionized water with the same amount of combined reagent) to zero the spectrophotometer.

  • Prepare a calibration curve by measuring the absorbance of at least five standard phosphate solutions of known concentrations.

  • Determine the phosphate concentration of the sample from the calibration curve.

Workflow for Phosphate Determination

Phosphate_Determination cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement Sample Collect Water Sample AddReagent Add Combined Reagent (H₂SO₄, (NH₄)₆Mo₇O₂₄, KSbOC₄H₄O₆, Ascorbic Acid) Sample->AddReagent Standards Prepare Phosphate Standards Standards->AddReagent ColorDev Allow for Color Development (Molybdenum Blue Complex) AddReagent->ColorDev MeasureAbs Measure Absorbance at 880 nm ColorDev->MeasureAbs CalCurve Generate Calibration Curve MeasureAbs->CalCurve DetConc Determine Sample Concentration CalCurve->DetConc

Caption: Workflow for the spectrophotometric determination of phosphate.

Iodimetric Titration for Assay of Antimony Potassium Tartrate

This method is a direct iodimetric titration used to determine the purity of antimony potassium tartrate.[11]

Principle: In a mildly alkaline medium (pH 8), trivalent antimony (Sb³⁺) in antimony potassium tartrate is oxidized to pentavalent antimony (Sb⁵⁺) by a standard solution of iodine (I₂).[11][12] The iodine is correspondingly reduced to iodide (I⁻). The endpoint is detected by the appearance of a persistent blue color upon the addition of a starch indicator, which forms a blue complex with excess iodine.[11] Sodium borate (B1201080) is used as a buffer to maintain the required pH, and potassium sodium tartrate is added to prevent the hydrolysis and precipitation of antimony salts.[11]

Quantitative Data:

ParameterValueReference(s)
Titrant0.1 N Iodine (I₂) Solution[11]
pH~8 (mildly alkaline)[11][12]
IndicatorStarch TS[11]
EndpointPersistent Blue Color[11]
Equivalence1 mL of 0.1 N Iodine ≡ 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O[11]

Experimental Protocol: Assay of Antimony Potassium Tartrate

1. Reagent Preparation:

  • 0.1 N Iodine Standard Solution: Prepare and standardize a 0.1 N iodine solution.

  • Starch Indicator Solution: Make a paste of 1 g of soluble starch with a small amount of cold water and add it, with constant stirring, to 100 mL of boiling water. Boil for a few minutes and allow to cool.

  • Sodium Borate (Na₂B₄O₇·10H₂O)

  • Potassium Sodium Tartrate (KNaC₄H₄O₆·4H₂O)

2. Procedure:

  • Accurately weigh about 500 mg of the antimony potassium tartrate sample.[11]

  • Dissolve the sample in 50 mL of deionized water in a conical flask.[11]

  • Add 5 g of potassium sodium tartrate and 2 g of sodium borate to the solution.[11] Swirl to dissolve.

  • Add 3 mL of starch indicator solution.[11]

  • Immediately titrate with the standardized 0.1 N iodine solution until the first appearance of a persistent blue color.[11]

  • Record the volume of iodine solution used.

  • Calculate the percentage purity of the antimony potassium tartrate.

Logical Diagram for Iodimetric Titration

Iodimetric_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Sample Weigh Antimony Potassium Tartrate Sample Dissolve Dissolve in Water Sample->Dissolve AddReagents Add Potassium Sodium Tartrate (complexing agent) & Sodium Borate (buffer) Dissolve->AddReagents AddIndicator Add Starch Indicator AddReagents->AddIndicator Titrate Titrate with 0.1 N Iodine Solution AddIndicator->Titrate Endpoint Endpoint: Persistent Blue Color Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate

Caption: Logical flow of the iodimetric titration for the assay of antimony potassium tartrate.

Qualitative Determination of Sulfide (B99878)

Antimony potassium tartrate can be used for a qualitative test for the presence of sulfide in samples like industrial wastes.[13]

Principle: In an acidic solution, sulfide ions (S²⁻) react with antimony potassium tartrate to form a yellow precipitate of antimony sulfide (Sb₂S₃).[14] The formation of this precipitate indicates the presence of sulfide.

Quantitative Data:

ParameterValueReference(s)
Precipitate ColorYellow[14]
Discernible Concentration0.5 mg/L Sulfide[14]

Experimental Protocol: Qualitative Test for Sulfide

1. Reagent Preparation:

  • Saturated Potassium Antimony Tartrate Solution

  • 6N Hydrochloric Acid (HCl)

2. Procedure:

  • To approximately 200 mL of the sample, add 0.5 mL of a saturated solution of potassium antimony tartrate.[14]

  • Add 0.5 mL of 6N HCl in excess of the phenolphthalein (B1677637) alkalinity.[14]

  • Observe for the formation of a yellow precipitate (Sb₂S₃).

  • The presence of a yellow precipitate indicates a sulfide concentration of approximately 0.5 mg/L or higher.[14] By comparing with standards, this test can be made roughly quantitative.[14]

Workflow for Sulfide Detection

Sulfide_Detection Sample Take 200 mL of Sample Add_APT Add 0.5 mL Saturated Antimony Potassium Tartrate Sample->Add_APT Add_HCl Add 0.5 mL 6N HCl Add_APT->Add_HCl Observe Observe for Precipitate Formation Add_HCl->Observe Result Yellow Precipitate (Sb₂S₃) Indicates Sulfide Presence Observe->Result

Caption: Workflow for the qualitative detection of sulfide.

Application as a Mordant in Staining

In the context of analytical chemistry, particularly in microscopy and histology, antimony potassium tartrate can be used as a mordant. A mordant is a substance that forms a coordination complex with a dye, which then attaches to the tissue or fabric.[15][16] This enhances the staining intensity and stability. While primarily a qualitative application, it is crucial for the analytical identification of cellular structures or textile fiber types. For instance, it is used with tannic acid to mordant cotton, making it receptive to basic dyes for identification purposes.[15]

References

Application Notes and Protocols: Antimony Potassium Tartrate for Inducing DNA Fragmentation in Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony potassium tartrate, a trivalent antimonial compound [Sb(III)], has a long history in the treatment of parasitic diseases, notably leishmaniasis and schistosomiasis.[1] While its use has diminished in favor of less toxic alternatives, it remains a valuable tool for in vitro studies investigating parasite cell death mechanisms. A significant body of research has demonstrated that antimony potassium tartrate can induce a form of programmed cell death in parasites, characterized by distinct morphological and biochemical features, including significant DNA fragmentation.[2][3]

These application notes provide a comprehensive overview of the use of antimony potassium tartrate to induce DNA fragmentation in parasites, with a primary focus on Leishmania, for which the most detailed data is available. The information compiled includes quantitative data on its efficacy, detailed experimental protocols for assessing DNA fragmentation, and a summary of the proposed mechanism of action.

Mechanism of Action: Apoptosis-Like Cell Death

Antimony potassium tartrate induces a cell death pathway in Leishmania that shares features with apoptosis in higher eukaryotes.[2] The process is characterized by oligonucleosomal DNA fragmentation, a hallmark of apoptotic cell death.[2][3] However, studies indicate that this pathway is distinct from classical apoptosis, as it appears to be independent of key mediators like caspase-1 and caspase-3.[2][3] The mechanism is associated with the loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS), suggesting that oxidative stress plays a crucial role in initiating the DNA degradation cascade.[4][5]

G Proposed Signaling Pathway for Antimony-Induced DNA Fragmentation cluster_cell Parasite Cell APT Antimony Potassium Tartrate (Sb(III)) ROS Increased Reactive Oxygen Species (ROS) APT->ROS Induces Mito Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mito Causes Nuclease Nuclease Activation (Caspase-Independent) Mito->Nuclease Leads to DNA_Frag Oligonucleosomal DNA Fragmentation Nuclease->DNA_Frag Results in

Caption: Proposed signaling pathway for antimony-induced DNA fragmentation in parasites.

Quantitative Data Summary

The following tables summarize the quantitative effects of antimony potassium tartrate on Leishmania infantum amastigotes, the clinically relevant stage of the parasite. Data is primarily derived from in vitro studies utilizing flow cytometry-based TUNEL assays.

Table 1: IC50 Value of Antimony Potassium Tartrate

Parasite Stage50% Inhibitory Concentration (IC50)Reference
Leishmania infantum axenic amastigotes4.75 µg/mL[2][3]

Table 2: DNA Fragmentation in L. infantum Amastigotes after 24-hour Treatment

Treatment GroupConcentration% of Apoptotic Cells (TUNEL Positive)Reference
Untreated ControlN/A1.6%[2]
Antimony Potassium Tartrate [Sb(III)]10 µg/mL33.7%[2]
Antimony Potassium Tartrate [Sb(III)]50 µg/mL61.2%[2]
Sb(III)-Resistant Line (LdiR120) + Sb(III)50 µg/mL2.1%[2]
Geneticin (Positive Control)2 mg/mL80.0%[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are based on established methods for inducing and analyzing DNA fragmentation in Leishmania.[2]

Experimental Workflow Overview

The general workflow for investigating the effect of antimony potassium tartrate on parasite DNA involves culturing the parasites, treating them with the compound, and subsequently analyzing for DNA fragmentation using appropriate assays.

G General Experimental Workflow cluster_analysis DNA Fragmentation Analysis Culture 1. Parasite Culture (e.g., L. infantum axenic amastigotes) Treatment 2. Drug Treatment (Incubate with Antimony Potassium Tartrate) Culture->Treatment Harvest 3. Harvest Parasites (Centrifugation) Treatment->Harvest Assay1 TUNEL Assay (Flow Cytometry or Microscopy) Harvest->Assay1 For single-cell analysis Assay2 DNA Laddering (Agarose Gel Electrophoresis) Harvest->Assay2 For bulk DNA analysis

Caption: General workflow for analyzing antimony-induced DNA fragmentation.

Protocol 1: In Situ TUNEL Assay for Microscopy

The Terminal deoxynucleotidyltransferase-mediated dUTP-biotin Nick End Labeling (TUNEL) assay is used to detect DNA breaks by labeling the free 3'-OH termini.

Materials:

  • Leishmania amastigotes (treated and untreated)

  • Microscope slides

  • 4% Methanol-free Formaldehyde (B43269) in PBS

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • TUNEL Assay Kit (e.g., Promega, Colorimetric)

  • Terminal deoxynucleotidyltransferase (TdT) buffer

  • DNase I (for positive control)

  • Microscope

Procedure:

  • Cell Fixation:

    • Place treated and untreated parasite suspensions onto microscope slides.

    • Fix the cells for 20 minutes with 4% formaldehyde.[2]

    • Wash the slides with PBS.[2]

    • Store slides at -20°C until use.[2]

  • Permeabilization & Equilibration:

    • Follow the manufacturer's instructions for cell permeabilization if required (often included in the fixation step with alcohol, or as a separate step).

    • Pre-incubate the slides with TdT equilibration buffer for 10 minutes.[2]

  • TdT Labeling Reaction:

    • Prepare the TdT reaction mix containing TdT enzyme and biotinylated dUTP according to the kit's protocol.

    • Apply the reaction mix to the cells on the slides.

    • Incubate in a humidified chamber at 37°C for the time specified by the manufacturer (typically 60 minutes).

  • Detection:

    • Stop the reaction by washing the slides.

    • Apply the streptavidin-HRP solution (or similar detection reagent from the kit) and incubate.

    • Wash the slides to remove unbound conjugate.

    • Add the substrate (e.g., DAB) to develop the color.

  • Analysis:

    • Counterstain if desired.

    • Mount the slides and view under a light microscope. TUNEL-positive cells (indicating DNA fragmentation) will be stained (e.g., dark brown).

Protocol 2: Flow Cytometry TUNEL Assay

This method provides a quantitative analysis of the percentage of cells with DNA fragmentation within a population.

Materials:

  • Leishmania amastigotes (3–5 x 10⁶ cells per sample)

  • PBS (0.01 M)

  • 1% Methanol-free Formaldehyde

  • 70% Ethanol (ice-cold)

  • TUNEL Assay Kit (e.g., Promega, Fluorescence)

  • Flow Cytometer

Procedure:

  • Harvest and Fixation:

    • Harvest parasites by centrifugation.

    • Wash the cell pellet twice with PBS.[2]

    • Resuspend the cells in 1% formaldehyde and incubate for 20 minutes at 4°C.[2]

  • Permeabilization:

    • Centrifuge the fixed cells and resuspend the pellet in ice-cold 70% ethanol. This step makes the cells permeable.[2]

  • Labeling:

    • Wash the fixed and permeabilized cells with TdT buffer.[2]

    • Resuspend the cells in the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTP (e.g., fluorescein-dUTP).

    • Incubate at 37°C in the dark for the time specified by the kit protocol.

  • Analysis:

    • Wash the cells to remove unincorporated nucleotides.

    • Resuspend the final cell pellet in PBS or a suitable sheath fluid.

    • Analyze the samples on a flow cytometer, monitoring the increase in fluorescence intensity in the appropriate channel (e.g., FL1 for fluorescein).[2] The percentage of cells in the high-fluorescence gate represents the apoptotic population.

Protocol 3: DNA Laddering by Agarose (B213101) Gel Electrophoresis

This technique visualizes the characteristic "ladder" pattern of oligonucleosomal DNA fragments produced during apoptosis.

Materials:

  • Large quantity of amastigotes (~5 x 10⁸ cells)

  • Lysis Buffer (10 mM Tris, 10 mM EDTA, 0.5% Triton X-100, pH 7.4)[6]

  • Proteinase K (20 µg/mL final concentration)[6]

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol (100% and 70%)

  • Sodium Acetate (B1210297)

  • RNase A

  • 1-2% Agarose Gel

  • Ethidium (B1194527) Bromide or other DNA stain

  • Gel Electrophoresis System and UV Transilluminator

Procedure:

  • Cell Lysis:

    • Harvest a large pellet of treated and untreated parasites.

    • Resuspend the pellet in lysis buffer and incubate on ice for 30 minutes.[6]

  • Protein Digestion:

    • Add Proteinase K to the lysate and incubate for 2 hours at 50°C.[6]

    • Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30 minutes at 4°C to pellet cellular debris.[6]

  • DNA Extraction:

    • Transfer the supernatant to a new tube.

    • Perform a standard phenol:chloroform extraction to remove remaining proteins.

    • Precipitate the DNA from the aqueous phase by adding sodium acetate and ice-cold 100% ethanol.

    • Wash the DNA pellet with 70% ethanol.

  • RNase Treatment & Electrophoresis:

    • Air dry the DNA pellet and resuspend it in TE buffer containing RNase A to remove contaminating RNA.

    • Load the extracted DNA onto a 1-2% agarose gel containing ethidium bromide.

    • Run the gel until the dye front has migrated sufficiently.

  • Visualization:

    • Visualize the DNA under UV light. DNA from apoptotic cells will show a characteristic ladder of fragments in multiples of ~180-200 bp.[6]

References

Application Notes and Protocols: Antimony Potassium Tartrate in Veterinary Medicine as a Parasiticide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and informational purposes only. Antimony potassium tartrate is a compound with significant toxicity and has been largely superseded by safer and more effective drugs in modern veterinary practice. Its use as a parasiticide is primarily of historical interest. Extreme caution should be exercised, and appropriate safety protocols must be followed when handling this compound.

Introduction

Antimony potassium tartrate, also known as tartar emetic, is a trivalent antimony compound that was historically used in veterinary medicine as a systemic parasiticide.[1] Its applications included the treatment of schistosomiasis in ruminants and leishmaniasis in dogs.[2][3] However, due to its narrow therapeutic index and the potential for severe adverse effects, its use has been largely discontinued (B1498344) in favor of modern anthelmintics.[2] This document provides an overview of its historical applications, mechanism of action, and available data on its toxicity. It also includes protocols for its use as a ruminatoric, an application for which it is still available in some veterinary formulations, and a general protocol for conducting a toxicity study.

Mechanism of Action

The parasiticidal activity of antimony potassium tartrate is attributed to its trivalent antimony (SbIII) component. The precise mechanism of action is not fully elucidated for all parasites, but it is generally believed to involve the disruption of essential enzymatic processes by binding to sulfhydryl groups of proteins.[1]

In the case of Leishmania, the mechanism is better understood. Sb(III) has been shown to be a potent inhibitor of trypanothione (B104310) reductase (TR), an enzyme unique to trypanosomatids and essential for their antioxidant defense system. By inhibiting TR, Sb(III) disrupts the parasite's ability to manage oxidative stress, leading to cell death.[4]

Signaling Pathway: Inhibition of Trypanothione Reductase in Leishmania

NADPH NADPH TR_ox Trypanothione Reductase (Oxidized) NADPH->TR_ox NADP NADP+ TR_ox->NADP TR_red Trypanothione Reductase (Reduced) TR_ox->TR_red Reduction TS2 Trypanothione (Oxidized) TR_red->TS2 T_SH_2 Trypanothione (Reduced) TS2->T_SH_2 Reduction Oxidative_Stress Oxidative Stress T_SH_2->Oxidative_Stress SbIII Antimony (III) SbIII->TR_red Inhibition Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Inhibition of the trypanothione reductase pathway in Leishmania by trivalent antimony.

Application Notes

Parasiticidal Use (Historical)
  • Schistosomiasis in Ruminants: Antimony potassium tartrate was administered intravenously to treat schistosomiasis in cattle and sheep. Its use has been replaced by praziquantel (B144689) and other modern anthelmintics due to toxicity concerns.[2]

  • Leishmaniasis in Dogs: Historically used for canine leishmaniasis, it has been superseded by pentavalent antimonials (e.g., meglumine (B1676163) antimoniate and sodium stibogluconate) and other drugs with better safety profiles.[2][4]

  • Dirofilaria immitis (Heartworm): There is no substantial evidence to support the use of antimony potassium tartrate for the treatment of heartworm in dogs. The historical treatment of choice was other arsenicals like thiacetarsamide, which has since been replaced by melarsomine.[5][6]

Ruminatoric Use

Antimony potassium tartrate is currently used in some veterinary formulations as a ruminatoric to treat ruminal stasis and indigestion in cattle, buffalo, sheep, and goats. It is typically combined with ferrous sulfate (B86663) in bolus form.[7][8]

Quantitative Data

Toxicity Data
SpeciesRoute of AdministrationParameterValueReference(s)
RabbitIntramuscularLD5090 mg Sb/kg[1]
RatDrinking Water (14 days)NOAEL168 mg/kg/day[9]
MouseDrinking Water (14 days)NOAEL273 mg/kg/day[9]
RatIntraperitoneal (16 days)Toxic Dose22 mg/kg (caused death)[10]
MouseIntraperitoneal (16 days)LD50>50 mg/kg, <100 mg/kg[10]

NOAEL: No-Observed-Adverse-Effect Level

Dosage for Ruminatoric Use
AnimalDosageDurationReference(s)
Cattle & Buffalo2-4 boli/day2-4 days[7][8]
Sheep & Goat0.5-1 bolus/day2-4 days[7][8]

Note: Each bolus typically contains 2g of Antimony Potassium Tartrate and 2g of Ferrous Sulfate.[8]

Experimental Protocols

Protocol for Ruminatoric Administration in Cattle

Objective: To restore normal rumen motility in cattle diagnosed with ruminal stasis.

Materials:

  • Antimony potassium tartrate and ferrous sulfate boluses (2g of each per bolus).

  • Balling gun for oral administration.

  • Water source.

Procedure:

  • Confirm the diagnosis of ruminal stasis through clinical examination (e.g., reduced or absent rumen contractions, anorexia).

  • Administer 2 to 4 boluses orally to the affected animal using a balling gun.

  • Ensure the animal has free access to fresh drinking water.

  • Repeat the administration daily for 2 to 4 days, as directed by a veterinary physician.

  • Monitor the animal for the return of normal rumen function and appetite.

  • Discontinue treatment if adverse effects are observed and provide supportive care.

General Protocol for a 14-Day Oral Toxicity Study in Rodents (Based on NTP Studies)

Objective: To evaluate the toxicity of antimony potassium tartrate following oral administration in drinking water for 14 days.

Materials:

  • Antimony potassium tartrate.

  • F344/N rats and B6C3F1 mice.[11]

  • Standard rodent housing and diet.

  • Drinking water bottles.

  • Analytical balance.

  • Equipment for clinical pathology (hematology, serum chemistry) and histopathology.

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the study.

  • Dose Preparation: Prepare drinking water solutions of antimony potassium tartrate at various concentrations. For example, 0, 150, 300, 650, 1250, and 2500 ppm.[9]

  • Group Allocation: Randomly assign animals to dose groups (e.g., 5 animals per sex per group).

  • Administration: Provide the prepared drinking water solutions ad libitum to the respective groups for 14 consecutive days.

  • Monitoring:

    • Record clinical observations daily.

    • Measure body weight at the beginning of the study, weekly, and at termination.

    • Measure water consumption daily to estimate the dose of antimony potassium tartrate consumed (mg/kg/day).

  • Terminal Procedures (Day 15):

    • Collect blood samples for hematology and serum chemistry analysis.

    • Perform a complete necropsy on all animals.

    • Collect and preserve tissues for histopathological examination.

  • Data Analysis: Analyze the collected data for dose-dependent effects on clinical signs, body weight, clinical pathology parameters, and histopathology.

Experimental Workflow: Rodent Oral Toxicity Study

start Start acclimation Animal Acclimation (1 week) start->acclimation randomization Group Randomization acclimation->randomization dosing 14-Day Dosing (in drinking water) randomization->dosing monitoring Daily Monitoring (Clinical signs, water intake, body weight) dosing->monitoring termination Study Termination (Day 15) dosing->termination 14 days monitoring->dosing necropsy Necropsy & Tissue Collection termination->necropsy blood Blood Collection (Hematology, Clinical Chemistry) termination->blood histopathology Histopathology necropsy->histopathology data_analysis Data Analysis blood->data_analysis histopathology->data_analysis end End data_analysis->end

Caption: Workflow for a 14-day oral toxicity study of antimony potassium tartrate in rodents.

References

Application Notes and Protocols for the Preparation and Experimental Use of Antimony Potassium Tartrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the preparation and experimental application of antimony potassium tartrate solutions. The information is intended to guide researchers in pharmacology, toxicology, and drug development in utilizing this compound for in vitro and in vivo studies.

Physicochemical Properties and Storage

Antimony potassium tartrate, also known as potassium antimonyl tartrate or tartar emetic, is a double salt of potassium and antimony with tartaric acid.[1][2] It has been historically used as an emetic and for the treatment of parasitic diseases such as schistosomiasis and leishmaniasis.[1][2]

Summary of Physicochemical Data:

PropertyValueReference
Molecular FormulaK₂Sb₂(C₄H₂O₆)₂·3H₂O[2]
Molecular Weight667.87 g/mol (trihydrate)[3]
AppearanceColorless, odorless, crystalline solid or white powder[3]
SolubilitySoluble in water[3]
StorageStore in well-closed containers at ambient temperature.[4]
StabilityStable under recommended storage conditions.

Preparation of Antimony Potassium Tartrate Solutions

Stock Solution Preparation

A common method for preparing antimony potassium tartrate involves the reaction of potassium hydrogen tartrate with antimony trioxide in water.[2]

Protocol for Laboratory-Scale Preparation:

  • Combine 5 g of potassium hydrogen tartrate and 5 g of antimony trioxide in a flask.

  • Add 30 mL of deionized water.

  • Heat the mixture to boiling for 15 minutes under reflux.

  • Filter the hot solution through a pre-heated Büchner funnel.

  • Allow the filtrate to cool to room temperature to allow for the crystallization of antimony potassium tartrate.

  • Collect the crystals by filtration and dry them. The product can be further purified by recrystallization from hot water.

For experimental use, stock solutions are typically prepared by dissolving the antimony potassium tartrate powder in sterile, deionized water or a suitable buffer.

Workflow for Stock Solution Preparation:

G cluster_prep Stock Solution Preparation weigh Weigh Antimony Potassium Tartrate Powder dissolve Dissolve in Sterile Deionized Water or Buffer weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at 2-8°C (Protect from Light) filter->store

Caption: Workflow for preparing a sterile stock solution of antimony potassium tartrate.

Quality Control Assay: Iodimetric Titration

To determine the purity of the prepared antimony potassium tartrate, an iodimetric titration can be performed. This assay involves the oxidation of trivalent antimony to pentavalent antimony by iodine.[4]

Protocol for Iodimetric Titration:

  • Accurately weigh approximately 500 mg of antimony potassium tartrate and dissolve it in 50 mL of water.

  • Add 5 g of potassium sodium tartrate to prevent the precipitation of antimony salts.

  • Add 2 g of sodium borate (B1201080) to maintain a mildly alkaline pH.

  • Add 3 mL of starch solution as an indicator.

  • Immediately titrate with a standardized 0.1 N iodine solution until a persistent blue color is observed.

  • Each mL of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O.[4]

Experimental Protocols

Antimony potassium tartrate has shown potential in both antiparasitic and anticancer research. The following are detailed protocols for its application in these fields.

In Vitro Antiparasitic Assay (Leishmania infantum)

This protocol is adapted from studies on the in vitro antileishmanial activity of antimony compounds.[1][5]

Protocol:

  • Parasite Culture: Culture axenically grown amastigotes of Leishmania infantum in a suitable medium supplemented with fetal calf serum.[1]

  • Drug Preparation: Prepare a stock solution of antimony potassium tartrate in sterile water and make serial dilutions to achieve the desired final concentrations.

  • Assay Setup: Seed the Leishmania amastigotes in 96-well plates at a specific density.

  • Treatment: Add the different concentrations of antimony potassium tartrate to the wells. Include a no-drug control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂).

  • Viability Assessment: After a set incubation period (e.g., 72 hours), assess parasite viability using a suitable method such as the MTT assay.[1] The 50% inhibitory concentration (IC50) can then be calculated.

In Vitro Anti-Angiogenesis Assay (HUVEC Proliferation)

This protocol is based on standard methods for assessing the anti-proliferative effects of compounds on Human Umbilical Vein Endothelial Cells (HUVECs).[6][7][8]

Protocol:

  • Cell Culture: Culture HUVECs in endothelial growth medium (EGM) supplemented with fetal bovine serum (FBS) and other growth factors.

  • Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[8]

  • Treatment: Replace the medium with fresh medium containing various concentrations of antimony potassium tartrate. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assay: Measure cell proliferation using a standard method such as the MTT assay or direct cell counting.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model (Non-Small Cell Lung Cancer)

This protocol outlines a general procedure for evaluating the antitumor efficacy of antimony potassium tartrate in a mouse xenograft model, based on established methodologies.[9][10]

Protocol:

  • Cell Culture: Culture a human non-small cell lung cancer cell line (e.g., A549).

  • Animal Model: Use immunodeficient mice (e.g., NSG mice), 6-8 weeks old.[9]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer antimony potassium tartrate via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A vehicle control should be administered to the control group.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Mechanism of Action and Signaling Pathways

Antimony potassium tartrate exerts its biological effects through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis. In the context of cancer, it has been shown to inhibit several receptor tyrosine kinases (RTKs) involved in angiogenesis.

Signaling Pathway Inhibition by Antimony Potassium Tartrate:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Src Src VEGFR2->Src FAK FAK VEGFR2->FAK PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Angiogenesis Src->Proliferation FAK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation APT Antimony Potassium Tartrate APT->VEGFR2 Inhibits APT->Src Inhibits APT->FAK Inhibits VEGF VEGF VEGF->VEGFR2

Caption: Inhibition of VEGFR2 signaling by antimony potassium tartrate.

Quantitative Toxicity Data

It is crucial to be aware of the toxicity of antimony potassium tartrate when designing experiments.

Summary of Acute Toxicity Data:

SpeciesRoute of AdministrationLD50Reference
RatOral115 mg/kg
MouseOral600 mg/kg[3]

Note: Antimony compounds are toxic and should be handled with appropriate safety precautions, including the use of personal protective equipment.[11]

Conclusion

These application notes provide a framework for the preparation and use of antimony potassium tartrate in a research setting. The provided protocols for in vitro and in vivo experiments, along with information on its mechanism of action and toxicity, should serve as a valuable resource for scientists and researchers in the field of drug development. It is recommended that researchers further consult the primary literature for more specific details related to their particular experimental setup.

References

Application Notes and Protocols for the Determination of Antimony Potassium Tartrate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony potassium tartrate, also known as tartar emetic, is a compound that has been historically used in medicine and continues to be relevant in various chemical and pharmaceutical applications. Accurate determination of its concentration is crucial for quality control, formulation development, and research purposes. This document provides detailed protocols for the assay of antimony potassium tartrate, focusing on the widely accepted iodimetric titration method as specified in the United States Pharmacopeia (USP).

Principle of Assay

The primary method for determining the concentration of antimony potassium tartrate is based on an iodimetric titration. This oxidation-reduction reaction involves the titration of trivalent antimony (Sb³⁺) in the sample with a standardized iodine (I₂) solution. In a mildly alkaline medium, the trivalent antimony is oxidized to its pentavalent state (Sb⁵⁺), while iodine is reduced to iodide (I⁻). The endpoint of the titration is detected using a starch indicator, which forms a persistent blue-colored complex with excess iodine.[1][2][3][4]

The reaction can be summarized as follows: Sb³⁺ + I₂ → Sb⁵⁺ + 2I⁻

To ensure the reaction proceeds to completion and to prevent the precipitation of basic antimony salts, the titration is carried out in a buffered solution at a slightly alkaline pH.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the iodimetric titration assay of antimony potassium tartrate as per the USP monograph.

ParameterValueReference
AnalyteAntimony Potassium Tartrate (C₈H₄K₂O₁₂Sb₂·3H₂O)[5]
Titrant0.1 N Iodine (I₂) Solution[1][2][5]
IndicatorStarch TS (Test Solution)[1][2][5]
EndpointPersistent Blue Color[1][2][5]
Equivalence Factor1 mL of 0.1 N Iodine is equivalent to 16.70 mg of Antimony Potassium Tartrate[1][5][6]
Acceptance Criteria99.0% to 103.0% of C₈H₄K₂O₁₂Sb₂·3H₂O[1][5][6][7]
Sample WeightApproximately 500 mg[5][6]

Experimental Protocols

Iodimetric Titration for Antimony Potassium Tartrate Assay

This protocol is based on the United States Pharmacopeia (USP) monograph for the assay of Antimony Potassium Tartrate.[5][6]

Materials and Reagents:

  • Antimony Potassium Tartrate sample

  • Deionized water

  • Potassium sodium tartrate

  • Sodium borate (B1201080)

  • Starch TS (Test Solution)

  • 0.1 N Iodine VS (Volumetric Solution), standardized

Equipment:

  • Analytical balance

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation: Accurately weigh approximately 500 mg of the Antimony Potassium Tartrate sample.[5][6]

  • Dissolution: Dissolve the weighed sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.[5][6]

  • Addition of Reagents:

    • Add 5 g of potassium sodium tartrate to the solution. This is to prevent the precipitation of basic antimony salts.[1]

    • Add 2 g of sodium borate to the solution to maintain a mildly alkaline pH (around pH 8), which is crucial for the reaction.[1][2]

    • Add 3 mL of starch TS as an indicator.[5][6]

  • Titration: Immediately titrate the prepared solution with standardized 0.1 N iodine VS.[5][6]

  • Endpoint Determination: Continue the titration until the appearance of a persistent blue color, which indicates the endpoint.[1][2][5]

  • Calculation: Record the volume of 0.1 N iodine VS consumed. Calculate the percentage of antimony potassium tartrate in the sample using the following formula:

    % Antimony Potassium Tartrate = (V × N × 16.70 / W) × 100

    Where:

    • V = volume of iodine solution consumed in mL

    • N = normality of the iodine solution

    • 16.70 = mg of antimony potassium tartrate equivalent to 1 mL of 0.1 N iodine solution[1][5][6]

    • W = weight of the sample in mg

Important Considerations:

  • The sample should be dried to remove any water of hydration before weighing to ensure accurate results.[1]

  • The titration should be performed immediately after the addition of reagents to avoid potential side reactions.[5][6]

  • The mildly alkaline condition is critical because starch indicator can hydrolyze in acidic medium, and the reduction potential of trivalent antimony is pH-dependent.[1]

Visualizations

Experimental Workflow for Iodimetric Titration

The following diagram illustrates the key steps in the experimental workflow for the iodimetric titration of antimony potassium tartrate.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh ~500mg of Antimony Potassium Tartrate dissolve Dissolve in 50mL of Water weigh->dissolve add_reagents Add Potassium Sodium Tartrate, Sodium Borate, and Starch TS dissolve->add_reagents titrate Titrate with 0.1N Iodine Solution add_reagents->titrate Immediate Titration endpoint Observe Persistent Blue Color (Endpoint) titrate->endpoint record Record Volume of Iodine Solution Used endpoint->record calculate Calculate Concentration of Antimony Potassium Tartrate record->calculate

Caption: Workflow for the iodimetric titration of antimony potassium tartrate.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the chemical transformation occurring during the iodimetric titration.

reaction_pathway cluster_endpoint Endpoint Detection Sb3 Antimony (III) Sb5 Antimony (V) Sb3->Sb5 Oxidation I2 Iodine (I₂) I_minus Iodide (2I⁻) I2->I_minus Reduction Starch Starch Indicator Starch_I2 Blue Starch-Iodine Complex Starch->Starch_I2 I2_excess Excess I₂ I2_excess->Starch_I2

Caption: Redox reaction and endpoint indication in iodimetric titration.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Antimony Potassium Tartrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of antimony potassium tartrate solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for antimony potassium tartrate solutions?

A1: Antimony potassium tartrate solutions should be stored in tightly closed containers in a dry, well-ventilated area at room temperature.[1][2] Some specific analytical reagents have further requirements, such as refrigeration at 4°C and protection from light by using a dark glass bottle.[3]

Q2: How long can I expect my antimony potassium tartrate solution to be stable?

A2: The stability of the solution is highly dependent on its composition and storage conditions. Dilute aqueous solutions (4 µg/mL) prepared with deionized water have been shown to be stable for at least 50 days with less than 2% deterioration.[4][5] However, if the solution is part of a multi-component reagent, its stability can be much shorter. For instance, a combined reagent for phosphate (B84403) analysis containing antimony potassium tartrate is stable for only about 4 hours.[6]

Q3: What factors can cause the degradation of antimony potassium tartrate solutions?

A3: Several factors can lead to the degradation of these solutions:

  • pH: The presence of strong acids or bases can cause decomposition.[7] Specifically, solutions containing hydrochloric acid have been shown to deteriorate rapidly.[4][5] The aqueous solution of antimony potassium tartrate is slightly acidic, with a pH of about 4.[8][9]

  • Light: Direct sunlight or laboratory light can accelerate the degradation of solutions, particularly those containing hydrochloric acid.[4][5][10]

  • Temperature: While generally stable at room temperature, elevated temperatures, such as during autoclaving, can affect the stability of the solution.[11]

  • Incompatible Materials: Contact with strong oxidizing agents, carbonates, lead, and silver salts should be avoided.[12][13]

Q4: What are the signs of degradation in an antimony potassium tartrate solution?

A4: Visual signs of degradation can include the formation of a precipitate or turbidity. In multi-component reagents, such as those used for phosphate analysis, a color change (e.g., turning blue) can indicate that the reagent is no longer viable.[14]

Q5: What are the degradation products of antimony potassium tartrate?

A5: Under conditions of extreme heat (e.g., fire), antimony potassium tartrate decomposes to form carbon oxides, potassium oxides, and antimony oxide. In aqueous solutions, degradation in the presence of acid can break down the complex to yield tartaric acid. The formation of precipitates may indicate the precipitation of antimony oxides or other insoluble antimony compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitate forms in the solution upon standing. 1. pH shift: The pH of the solution may have changed, causing the antimony complex to become insoluble. 2. Contamination: Introduction of incompatible substances (e.g., strong acids, bases, or salts of lead or silver).[12][13] 3. Solvent Evaporation: An increase in concentration due to solvent evaporation can lead to supersaturation and precipitation.1. Verify the pH of the solution. An aqueous solution should be slightly acidic (around pH 4).[8] 2. Ensure all glassware is thoroughly cleaned and that no incompatible chemicals are introduced. 3. Store the solution in a tightly sealed container to prevent evaporation.[1][2]
The solution appears cloudy or turbid. 1. Incomplete Dissolution: The initial solid may not have fully dissolved. 2. Early-stage Precipitation: Fine particulate matter may be forming due to the reasons listed above. 3. Microbial Growth: Over long-term storage without preservation, microbial contamination is possible.1. Gently warm the solution to aid dissolution, but avoid boiling for extended periods. 2. Filter the solution through a 0.45 or 0.22 µm filter. 3. If microbial growth is suspected, prepare a fresh solution using sterile water and consider refrigeration.
Inconsistent experimental results using the solution. 1. Degradation: The concentration of the active antimony complex has likely decreased over time. 2. Improper Preparation: The initial weighing or dilution may have been inaccurate.1. Prepare a fresh solution, especially if it has been stored for an extended period or under suboptimal conditions. 2. Re-evaluate the preparation protocol to ensure accuracy. 3. Perform a quality control check or assay (see Experimental Protocols) to verify the concentration.
Color change in a multi-component reagent. 1. Reagent Instability: In combined reagents, other components (like ascorbic acid) may have degraded, or a reaction may have occurred between components.[6]1. Adhere to the stability guidelines for the specific reagent mixture. For example, the combined reagent for phosphate analysis is only stable for 4 hours.[6] 2. Prepare fresh reagents as needed for your experiments.

Quantitative Stability Data

The most detailed published data on the stability of dilute antimony potassium tartrate solutions comes from a 1973 study. The findings are summarized below.

Table 1: Stability of a 4 µg/mL Antimony Potassium Tartrate Solution in Water

Storage Time (days)Container MaterialStorage ConditionDeterioration (%)
50+Soda-glassDark or Light< 2%
50+Borosilicate glassDark or Light< 2%
50+PolyethyleneDark or Light< 2%
(Data sourced from Hibbert, J. O., 1973)[4][5]

Table 2: Stability of a 4 µg/mL Antimony Potassium Tartrate Solution in 6M Hydrochloric Acid

Storage Time (days)Container MaterialStorage ConditionDeterioration (%)
10PolyethyleneDark~10%
10PolyethyleneLight~25%
20PolyethyleneLight~40%
(Data sourced from Hibbert, J. O., 1973)[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a standard stock solution of antimony potassium tartrate.

G cluster_prep Preparation Workflow weigh 1. Weigh Antimony Potassium Tartrate dissolve 2. Dissolve in Deionized Water weigh->dissolve transfer 3. Transfer to Volumetric Flask dissolve->transfer dilute 4. Dilute to Final Volume with Water transfer->dilute mix 5. Mix Thoroughly dilute->mix store 6. Store in a Tightly Sealed Container mix->store

Caption: Workflow for preparing a stock solution.

Methodology:

  • Accurately weigh the desired amount of antimony potassium tartrate solid.

  • Dissolve the solid in a portion of high-purity deionized water in a clean beaker. Gentle heating can be used to aid dissolution.

  • Quantitatively transfer the solution to a calibrated volumetric flask.

  • Rinse the beaker with deionized water and add the rinsings to the flask.

  • Dilute the solution to the final volume with deionized water, ensuring the meniscus is at the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a suitable storage bottle (e.g., glass or polyethylene) and label it with the compound name, concentration, and preparation date.

Protocol 2: Stability Testing via Titration (USP Assay Method)

This protocol provides a method to assess the concentration of antimony potassium tartrate over time to evaluate its stability.

G cluster_titration Titration Workflow for Stability sample 1. Take Aliquot of Stored Solution dissolve 2. Dissolve in Water and add Reagents sample->dissolve titrate 3. Titrate with 0.1 N Iodine Solution dissolve->titrate endpoint 4. Observe Endpoint (Persistent Blue Color) titrate->endpoint calculate 5. Calculate Concentration endpoint->calculate compare 6. Compare to Initial Concentration (Time Zero) calculate->compare G pH pH (Acidic/Basic Conditions) Degraded Degraded Solution (Precipitation, Loss of Potency) pH->Degraded Strong acids/ bases Temp Temperature Temp->Degraded High temp. Light Light Exposure Light->Degraded UV/Direct light Container Container Material Stable Stable Solution (No Degradation) Container->Stable Inert material (Glass, PE)

References

Technical Support Center: Antimony Potassium Tartrate In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Antimony Potassium Tartrate (APT) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common acute side effects of Antimony Potassium Tartrate administration in rodents?

A1: The most frequently observed acute side effects include dose-dependent reduction in body weight, lethargy, and gastrointestinal distress.[1] Following oral administration, irritation of the forestomach can occur at high doses.[1][2] Intraperitoneal injection is significantly more toxic than oral administration and can lead to rapid mortality, hepatocellular necrosis (liver cell death), and inflammation of the liver capsule.[1][3][4][5]

Q2: What are the primary target organs for Antimony Potassium Tartrate toxicity?

A2: The primary target organs for APT toxicity are the liver, kidneys, and heart.[3][6][7] Studies in rats have shown hepatocellular degeneration and necrosis, associated with elevated liver enzymes such as sorbitol dehydrogenase and alanine (B10760859) aminotransferase.[3][5] Cardiac toxicity, including altered electrocardiograms (EKGs), has also been reported.[2]

Q3: Is there a difference in toxicity between oral and intraperitoneal administration of Antimony Potassium Tartrate?

A3: Yes, there is a significant difference. APT is poorly absorbed from the gastrointestinal tract, making it relatively less toxic when administered orally.[1][4][5] In contrast, intraperitoneal (i.p.) administration leads to much higher systemic exposure and is considerably more toxic, causing severe side effects and mortality at doses that are an order of magnitude lower than those given orally.[1][4][5]

Q4: What is the general mechanism of Antimony Potassium Tartrate-induced toxicity?

A4: The toxicity of antimony compounds is thought to involve the disruption of thiol proteins by binding to sulfhydryl groups.[8] This can lead to increased oxidative stress through the production of reactive oxygen species (ROS), which in turn can trigger apoptosis (programmed cell death) and cellular damage.[1]

Q5: Are there any known antidotes or rescue agents for Antimony Potassium Tartrate toxicity?

A5: Chelating agents that contain thiol groups, such as dimercaprol (B125519) (British Anti-Lewisite), have been shown to be effective in increasing the LD50 of antimony potassium tartrate in animal studies, suggesting they can counteract its toxicity.[8]

Troubleshooting Guide

Problem 1: High mortality rate in animals after intraperitoneal injection.

  • Possible Cause: The intraperitoneal (i.p.) route results in high systemic bioavailability of APT, which is significantly more toxic than when administered orally.[1][4][5] The dose may be too high for the chosen animal model.

  • Solution:

    • Review the dosage and compare it with established LD50 values and toxicity data (see tables below).

    • Consider reducing the dose for subsequent experiments.

    • Ensure the injection technique is correct to avoid direct injection into an organ.

    • If the experimental design allows, consider switching to an oral administration route, though this will alter the pharmacokinetic and toxicokinetic profile.

Problem 2: Significant body weight loss in the treatment group.

  • Possible Cause: Systemic toxicity and gastrointestinal effects can lead to decreased food and water consumption and subsequent weight loss.[1] This is a common sign of toxicity for APT.

  • Solution:

    • Monitor animal body weights daily.

    • Ensure easy access to food and water.

    • Provide supportive care, such as supplemental nutrition or hydration, if it aligns with the study protocol.

    • If weight loss exceeds 15-20% of the initial body weight, this is often a humane endpoint, and the animal should be euthanized according to institutional guidelines.

Problem 3: Animals exhibit signs of pain or distress at the injection site after i.p. administration.

  • Possible Cause: APT can be an irritant. Repeated injections in the same location can cause localized inflammation and peritonitis.[4]

  • Solution:

    • Alternate the site of injection between the lower left and lower right abdominal quadrants for subsequent doses.[4]

    • Ensure the volume of the injection is within the recommended limits for the size of the animal.

    • Monitor the injection site for signs of swelling, redness, or irritation.

Problem 4: Inconsistent results or high variability in toxicity between animals.

  • Possible Cause: Variability can arise from inconsistencies in dosing preparation, administration technique, or underlying health differences in the animals.

  • Solution:

    • Ensure the APT solution is properly prepared and homogenous before each administration.

    • Standardize the administration technique (e.g., gavage needle length, injection angle) across all animals and personnel.

    • Use healthy animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment.

Quantitative Toxicity Data

Table 1: Mortality in Rats and Mice after 16-Day Intraperitoneal Injection of Antimony Potassium Tartrate

SpeciesSexDose (mg/kg)Number of AnimalsMortality
RatMale2251
RatFemale2252
MouseMale5050
MouseFemale5052
MouseMale10055
MouseFemale10055

Source: Adapted from National Toxicology Program Technical Report on the Toxicity Studies of Antimony Potassium Tartrate.[3]

Table 2: LD50 Values for Antimony Potassium Tartrate

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral115
MouseOral600

Source: PubChem CID 73415808.[9]

Experimental Protocols

Caution: All animal procedures should be performed in accordance with institutional and national guidelines for the humane care and use of laboratory animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Oral Gavage Administration in Rodents

  • Preparation of Dosing Solution:

    • Antimony potassium tartrate is soluble in water.[9]

    • Prepare the dosing solution by dissolving the required amount of APT in sterile water or 0.9% saline.

    • The concentration should be calculated to ensure the desired dose is administered in a volume appropriate for the animal's size (typically not exceeding 10 ml/kg for rodents).[10]

  • Animal Preparation and Dosing:

    • Weigh the animal immediately before dosing to ensure accurate dose calculation.

    • Select the correct size of a ball-tipped gavage needle (e.g., 18-20 gauge for mice). The length should be pre-measured from the corner of the animal's mouth to the last rib to prevent stomach perforation.[10][11]

    • Gently restrain the animal, ensuring its head and neck are extended to create a straight path to the esophagus.

    • Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth into the esophagus. The animal should swallow the tube. Do not force the needle if resistance is met.[10]

    • Once the needle is in place, slowly administer the solution.

    • Gently remove the needle in the same path it was inserted.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for at least 10-15 minutes for any immediate signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[10]

    • Continue to monitor the animals daily for clinical signs of toxicity as outlined in the study plan.

Protocol 2: Intraperitoneal (IP) Injection in Rodents

  • Preparation of Dosing Solution:

    • Prepare the dosing solution as described for oral gavage. Ensure the solution is sterile.

    • The injection volume should not exceed 10 ml/kg.[12]

  • Animal Preparation and Dosing:

    • Weigh the animal for accurate dose calculation.

    • Use an appropriately sized sterile needle (e.g., 25-27 gauge for mice).[12]

    • Restrain the animal to expose the abdomen. For mice, tilting the head slightly downwards can help shift the abdominal organs away from the injection site.

    • The injection site should be in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12]

    • Insert the needle, bevel up, at a 30-40 degree angle.

    • Before injecting, gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

    • Slowly inject the solution into the peritoneal cavity.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, bleeding, or leakage at the injection site.

    • Monitor daily for clinical signs of toxicity.

Signaling Pathways and Experimental Workflows

APT-Induced Oxidative Stress and Apoptosis

Antimony potassium tartrate can induce apoptosis by increasing the production of reactive oxygen species (ROS). This leads to a loss of mitochondrial membrane potential and can trigger caspase-dependent or -independent cell death pathways.

G cluster_cell Cell APT Antimony Potassium Tartrate (APT) ROS Increased Reactive Oxygen Species (ROS) APT->ROS Induces Mito Loss of Mitochondrial Membrane Potential ROS->Mito Causes Casp Caspase Activation Mito->Casp Leads to Apoptosis Apoptosis Casp->Apoptosis Executes

Caption: APT-induced apoptosis pathway.

Experimental Workflow for In Vivo Toxicity Study

This diagram outlines a typical workflow for an in vivo toxicity study of Antimony Potassium Tartrate.

G start Study Design (Dose, Route, Duration) acclimatization Animal Acclimatization start->acclimatization dosing APT Administration (Oral or IP) acclimatization->dosing monitoring Daily Clinical Monitoring (Weight, Behavior) dosing->monitoring endpoint Endpoint Determination (Scheduled or Humane) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Histopathology & Biochemical Analysis necropsy->analysis results Data Analysis & Reporting analysis->results

Caption: In vivo toxicity study workflow.

References

Technical Support Center: Antimony Potassium Tartrate Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antimony potassium tartrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of antimony potassium tartrate in water?

A1: The solubility of antimony potassium tartrate in water is significantly dependent on the temperature. It is sparingly soluble in cold water but much more soluble in hot water.[1][2] The aqueous solution is considered slightly acidic.[1][3]

Q2: My antimony potassium tartrate solution is cloudy or has formed a precipitate. What is the cause?

A2: Cloudiness or precipitation in an aqueous solution of antimony potassium tartrate can be due to a few factors. One common cause is hydrolysis, where the compound reacts with water to form less soluble basic salts of antimony.[4] This process can be influenced by the pH of the solution. Additionally, allowing a saturated solution to cool can cause the compound to crystallize out of the solution, as its solubility decreases at lower temperatures.[5]

Q3: How can I prevent precipitation when preparing an aqueous solution of antimony potassium tartrate?

A3: To prevent precipitation, it is often recommended to use hot water for dissolution, as the solubility is much higher at elevated temperatures.[1][2][5] For certain applications, such as in some analytical procedures, the addition of a complexing agent like potassium sodium tartrate can help prevent the precipitation of antimony's basic salts by stabilizing the antimony in the solution.[4][6] Maintaining a slightly acidic to neutral pH (around 4.5-7) can also be beneficial.[3][7]

Q4: What is the recommended procedure for dissolving antimony potassium tartrate in water for experimental use?

A4: A general procedure is to add the accurately weighed antimony potassium tartrate powder to hot deionized water (e.g., boiling or near-boiling) while stirring.[5][8] Continue stirring until the solid is completely dissolved. For specific analytical titrations, the protocol may involve dissolving the compound in water at room temperature and then adding other reagents like potassium sodium tartrate and sodium borate (B1201080) to stabilize the solution before proceeding.[4][6][9]

Q5: Is antimony potassium tartrate soluble in solvents other than water?

A5: Antimony potassium tartrate is soluble in glycerol.[1][10] However, it is considered insoluble in alcohol.[1][3][10][11]

Q6: How does pH affect the stability of antimony potassium tartrate solutions?

A6: The pH of the solution is crucial for maintaining the stability of antimony potassium tartrate in an aqueous solution. An acidic pH can favor the formation of tartaric acid, while a strongly alkaline pH can lead to the precipitation of antimony oxides or hydroxides.[4] For some applications, a buffer is used to maintain the pH in the optimal range to prevent precipitation and ensure the stability of the compound in solution.[4][12] The aqueous solution itself is slightly acidic, with a pH of around 4.0-4.5 for a 50 g/L solution at 20°C.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy Solution or Precipitate Formation Hydrolysis of the antimony salt.Add a complexing agent such as potassium sodium tartrate.[4][6] Adjusting the pH to a slightly acidic or neutral range may also help.[3][7]
Solution was prepared in cold water.Gently heat the solution while stirring to redissolve the compound. The solubility is much higher in hot water.[1][2][5]
The solution was cooled too quickly, causing crystallization.Reheat the solution to dissolve the crystals and then allow it to cool more slowly.
Incomplete Dissolution Insufficient solvent or low temperature.Increase the volume of water or heat the solution. Refer to the solubility data to ensure you are not exceeding the solubility limit at a given temperature.[1][2][13]
Poor quality of the starting material.Ensure you are using a high-purity grade of antimony potassium tartrate.
Color Change in Solution Contamination or decomposition.Prepare a fresh solution using high-purity water and reagents. Antimony potassium tartrate solutions can be sensitive to light and incompatibilities with other chemicals.[3][11]

Quantitative Solubility Data

Solvent Temperature Solubility Reference
Water0 °C8.3 g / 100 mL[2]
Water20 °C8.3 g / 100 mL[1]
Water25 °C (77 °F)8.7 g / 100 mL[13]
Water100 °C33.3 g / 100 mL[1]
Water100 °C35.9 g / 100 mL[2]
Glycerol-6.7 g / 100 cc[1]
Alcohol-Insoluble[1][3][10]

Experimental Protocols

Protocol 1: General Preparation of an Aqueous Solution

  • Weigh the desired amount of antimony potassium tartrate powder.

  • Heat a measured volume of deionized water to boiling.[5][8]

  • Gradually add the powder to the hot water while continuously stirring.

  • Continue to stir until all the solid has dissolved, maintaining the temperature as needed.

  • Allow the solution to cool to the desired temperature before use. If crystals form upon cooling, you may have created a supersaturated solution.

Protocol 2: Preparation for Iodimetric Titration Assay

This protocol is adapted from the USP monograph for the assay of Antimony Potassium Tartrate.[6][9][12]

  • Accurately weigh approximately 500 mg of Antimony Potassium Tartrate.

  • Dissolve the sample in 50 mL of water.

  • Add 5 g of potassium sodium tartrate to the solution to prevent the precipitation of basic antimony salts.[4]

  • Add 2 g of sodium borate to act as a buffer and maintain a mildly alkaline pH.[4]

  • Add 3 mL of starch indicator solution.

  • Immediately titrate with a standardized 0.1 N iodine solution until a persistent blue color is observed.

Visualizations

TroubleshootingWorkflow start Start: Preparing Antimony Potassium Tartrate Solution dissolution Dissolve in Water start->dissolution observation Observe Solution dissolution->observation clear_solution Solution is Clear (Experiment Ready) observation->clear_solution Yes cloudy_solution Solution is Cloudy or has Precipitate observation->cloudy_solution No check_temp Was hot water used? cloudy_solution->check_temp heat_solution Gently heat solution while stirring check_temp->heat_solution No check_complexing Is precipitation persistent? check_temp->check_complexing Yes reassess Re-assess Solution heat_solution->reassess add_complexing Add Potassium Sodium Tartrate and/or adjust pH check_complexing->add_complexing Yes check_complexing->reassess No add_complexing->reassess reassess->clear_solution Clear still_cloudy Still Cloudy: Consider reagent quality or concentration reassess->still_cloudy Cloudy

Caption: Troubleshooting workflow for dissolving antimony potassium tartrate.

ChemicalEquilibrium cluster_solution In Aqueous Solution APT_dissolved [Sb₂(C₄H₂O₆)₂]²⁻ + 2K⁺ (Dissolved Antimony Potassium Tartrate) Hydrolysis H₂O (Hydrolysis) APT_dissolved->Hydrolysis Equilibrium Complexation Potassium Sodium Tartrate (Stabilizer) APT_dissolved->Complexation Addition of Precipitate Basic Antimony Salts (Precipitate) Hydrolysis->Precipitate Stabilized Stabilized Antimony Complex Complexation->Stabilized Forms

References

Technical Support Center: Antimony Potassium Tartrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antimony Potassium Tartrate (PAT) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Antimony Potassium Tartrate (PAT) in cancer cell lines?

A1: Antimony Potassium Tartrate primarily induces apoptosis (programmed cell death) in cancer cells. This process is often associated with the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of caspases.[1][2] In some cell types, such as non-small-cell lung cancer (NSCLC), PAT has also been shown to inhibit tumor growth by blocking angiogenesis. It achieves this by inhibiting several receptor tyrosine kinases and their downstream signaling pathways, including Src and focal adhesion kinase (FAK).[3][4]

Q2: Which cell lines are known to be sensitive to PAT?

A2: PAT has demonstrated cytotoxic effects against a variety of cancer cell lines, particularly those of hematological origin. These include:

  • Lymphoid Malignancies: Jurkat, Molt-4, Nalm-6 (Acute Lymphoid Leukemia), Daudi, Raji, and Rec1 (Lymphoma).[1]

  • Myeloid Leukemia: HL60, K562, KG1a, and U937.[2]

  • Other Cancers: Non-small-cell lung cancer (NSCLC) cells.[3]

  • Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs), where it inhibits proliferation, migration, and tube formation.[3]

Importantly, normal lymphocytes have been found to be less sensitive to PAT than malignant lymphoid cells.[1]

Q3: What is a recommended starting concentration range for PAT in a new cell line?

A3: Based on published studies, a starting concentration in the micromolar (µM) range is recommended.[1] For instance, in studies with HUVECs, effective concentrations for inhibiting key receptor kinases ranged from 2.5 to 10 µM.[4] A dose-response experiment starting from a low micromolar range (e.g., 0.5 µM) up to 50-100 µM is advisable to determine the optimal working concentration for your specific cell line.

Q4: How does the cellular redox status influence the effect of PAT?

A4: The cytotoxicity of PAT is significantly modulated by the cellular redox status.[1][2] Its apoptotic effects can be enhanced by co-treatment with a pro-oxidant agent like buthionine sulphoximine (which inhibits glutathione (B108866) synthesis). Conversely, the effects of PAT can be abolished by treatment with antioxidants such as N-acetylcysteine (NAC).[1][2] This suggests that PAT's efficacy is linked to its ability to induce oxidative stress.

Troubleshooting Guide

Issue 1: No significant cell death or phenotypic effect is observed at expected concentrations.

  • Question: Did you recently prepare the PAT solution?

    • Answer: Antimony Potassium Tartrate solutions should be prepared fresh for experiments. If the stock solution is old, its potency may have decreased. Prepare a fresh stock solution in water or an appropriate buffer and re-run the experiment.

  • Question: Is your cell line known to be resistant or are you using a very low concentration?

    • Answer: Verify the reported sensitivity of your cell line from the literature. If no data is available, the cell line may be resistant. Perform a broad dose-response experiment with concentrations ranging from low to high micromolar (e.g., 1 µM to 200 µM) to determine the IC50 value.

  • Question: Is the cellular redox state interfering with the drug's action?

    • Answer: High intrinsic antioxidant levels in your cells could be neutralizing the ROS-dependent effects of PAT. Consider measuring the baseline ROS level of your cells. Co-treatment with a glutathione synthesis inhibitor like buthionine sulphoximine could potentially increase sensitivity.[1][2]

Issue 2: Excessive or rapid cell death occurs even at low concentrations, affecting reproducibility.

  • Question: Are you sure about the concentration of your stock solution?

    • Answer: Double-check the initial weighing and calculations for your stock solution. A simple calculation error can lead to drastically different experimental outcomes. Consider performing a purity and concentration assay on the compound if you have the means.[5][6]

  • Question: Is your cell line particularly sensitive to oxidative stress?

    • Answer: Some cell lines have lower tolerance for oxidative stress. To confirm that the observed toxicity is mediated by PAT's known mechanism, try co-treating the cells with an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from death, it confirms an ROS-mediated effect and suggests you should use a lower concentration range of PAT.[1][2]

  • Question: Are you observing signs of necrosis rather than apoptosis?

    • Answer: Extremely high concentrations can lead to necrosis instead of the intended apoptotic pathway. Use lower concentrations and perform assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).

Issue 3: High variability between replicate wells or experiments.

  • Question: Is the PAT solution fully dissolved and homogenous?

    • Answer: Ensure the PAT is completely dissolved in the vehicle solvent before diluting it into the culture medium. Vortex the stock solution before making dilutions. Incomplete dissolution can lead to inconsistent concentrations across wells.

  • Question: Is cell seeding density consistent across all wells?

    • Answer: Inconsistent cell numbers at the start of the experiment can lead to high variability. Ensure you have a single-cell suspension and that you are seeding all wells, especially in a 96-well plate, with a consistent density.

  • Question: Are there "edge effects" on your microplate?

    • Answer: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

Data Presentation

Table 1: Effective Concentrations of Antimony Potassium Tartrate in Various Cell Lines

Cell Line / TypeEffect ObservedEffective Concentration RangeReference
Human Lymphoid Malignant CellsInhibition of cell growth, Apoptosis inductionMicromolar (µM) range[1]
Human Myeloid Leukemia (HL60)Apoptosis inductionMicromolar (µM) range[2]
Non-Small-Cell Lung Cancer (NSCLC)Inhibition of tumor growth and angiogenesisNot specified[3]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of receptor tyrosine kinase activation2.5 - 10 µM[4]
Leishmania donovaniGrowth Inhibition (IC50)~15 µM (for resistant line)[7]

Experimental Protocols

1. Cell Viability Assay (MTT-Based)

This protocol is a general guideline for determining the IC50 of PAT.

  • Materials:

    • 96-well flat-bottom plates

    • Antimony Potassium Tartrate (PAT)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of PAT in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the corresponding PAT dilutions. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[8]

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Detection by Hoechst 33342 Staining

This protocol allows for the visualization of nuclear condensation, a hallmark of apoptosis.

  • Materials:

    • Cells cultured on glass coverslips or imaging plates

    • PAT treatment medium

    • Phosphate-Buffered Saline (PBS)

    • Hoechst 33342 solution (e.g., 1 µg/mL in PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS) (Optional)

    • Fluorescence microscope with a DAPI filter set

  • Procedure:

    • Seed cells on coverslips or an appropriate imaging dish and allow them to attach.

    • Treat cells with the desired concentration of PAT (and controls) for the chosen duration.

    • Remove the culture medium and wash the cells twice with PBS.

    • (Optional) Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature, followed by washing with PBS. Fixation is not required for live-cell imaging.

    • Add the Hoechst 33342 staining solution to cover the cells and incubate for 10-15 minutes at 37°C, protected from light.[2][9]

    • Remove the staining solution and wash the cells three times with PBS.

    • Mount the coverslips onto slides with a mounting medium or add fresh PBS/media to the imaging dish.

    • Visualize the cells under a fluorescence microscope. Healthy cells will display diffuse, pale blue nuclei, while apoptotic cells will show condensed, bright blue, and often fragmented nuclei.[3][10]

3. Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses a cell-permeable dye (like DCFDA) that fluoresces upon oxidation by ROS.

  • Materials:

    • Cell-permeable ROS detection reagent (e.g., H2DCFDA)

    • Cell culture medium (phenol red-free is recommended for fluorescence assays)

    • PBS or Hank's Balanced Salt Solution (HBSS)

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate (for plate reader) or in appropriate flasks/dishes (for flow cytometry).

    • The next day, remove the culture medium and wash the cells once with warm PBS or HBSS.

    • Load the cells with the ROS detection reagent (e.g., 20 µM H2DCFDA) diluted in serum-free medium or PBS. Incubate for 30-45 minutes at 37°C in the dark.[4]

    • Wash the cells twice with PBS or HBSS to remove excess probe.

    • Add fresh culture medium (phenol red-free) containing the desired concentrations of PAT and controls.

    • Immediately measure the fluorescence using a microplate reader (Ex/Em ~495/529 nm) or flow cytometer (e.g., FITC channel).[11][12] Measurements can be taken at various time points to assess the kinetics of ROS production.

Visualizations

PAT_Signaling_Pathways cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_FAK Src / FAK Signaling RTK->Src_FAK PAT Antimony Potassium Tartrate (PAT) PAT->RTK ROS Reactive Oxygen Species (ROS)↑ PAT->ROS Induces Mito Mitochondrial Potential Loss ROS->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis Angio Angiogenesis Inhibition Src_FAK->Angio Dosage_Optimization_Workflow start Start: Select Cell Line lit_review 1. Literature Review (Find starting concentration range) start->lit_review dose_response 2. Broad Dose-Response Assay (e.g., 0.5 µM to 200 µM, 48h) lit_review->dose_response viability_assay 3. Measure Cell Viability (e.g., MTT, CellTiter-Glo) dose_response->viability_assay calc_ic50 4. Calculate IC50 Value viability_assay->calc_ic50 select_doses 5. Select Doses for Mechanism Studies (e.g., IC25, IC50, IC75) calc_ic50->select_doses mechanism_assays 6. Perform Mechanism-Specific Assays (Apoptosis, ROS, etc.) select_doses->mechanism_assays analyze 7. Analyze Data & Refine Doses mechanism_assays->analyze analyze->select_doses Iterate if needed end End: Optimal Dosage Identified analyze->end Troubleshooting_Guide cluster_no_effect Issue: No Effect cluster_high_tox Issue: High Toxicity / Poor Reproducibility start Problem Observed q1 Is PAT solution fresh? start->q1 q3 Stock concentration correct? start->q3 a1_no Action: Prepare fresh solution. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Is concentration too low? a1_yes->q2 a2_yes Action: Increase dose range. q2->a2_yes Yes a3_no Action: Recalculate and remake stock. q3->a3_no No a3_yes Proceed to next check. q3->a3_yes Yes q4 Is cell seeding consistent? a3_yes->q4 a4_no Action: Refine cell counting and seeding protocol. q4->a4_no No q5 Rescue with antioxidant (NAC)? q4->q5 Yes a5_yes Conclusion: High ROS sensitivity. Action: Lower dose range. q5->a5_yes Yes

References

Technical Support Center: Reducing Antimony Potassium Tartrate Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the toxicity of antimony potassium tartrate in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimony potassium tartrate toxicity?

Antimony potassium tartrate induces toxicity primarily by generating oxidative stress. This involves the depletion of endogenous antioxidants like glutathione (B108866) (GSH), leading to lipid peroxidation and damage to cellular components. It has also been shown to induce apoptosis (programmed cell death) through pathways involving reactive oxygen species (ROS).

Q2: What are the most effective methods to reduce its toxicity in animal models?

Chelation therapy is the most widely studied and effective method for reducing the toxicity of antimony potassium tartrate. Chelating agents bind to the antimony ions, forming a stable, less toxic complex that can be more easily excreted from the body.

Q3: Which chelating agents are most effective against antimony potassium tartrate toxicity?

Studies in animal models have shown that vicinal dithiols are particularly effective. Meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS) have demonstrated significant efficacy in increasing survival rates and promoting the excretion of antimony. DMSA has been noted as being particularly effective.[1]

Q4: Are there any known signaling pathways affected by antimony potassium tartrate that can be targeted for intervention?

Yes, antimony compounds have been shown to activate stress-related signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis. Additionally, there is evidence of its interaction with the p53 tumor suppressor pathway.[2][3] Targeting these pathways could be a potential strategy to mitigate toxicity, though this area requires more research.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High mortality in the antimony potassium tartrate control group - Dosage is too high for the specific animal strain or age.- Incorrect route of administration leading to acute toxicity.- Stress from handling and administration procedures.- Review the literature for appropriate LD50 values for your specific animal model and adjust the dose accordingly.- Ensure the correct route of administration is being used (e.g., intraperitoneal vs. oral gavage) and that it is performed by a trained individual.- Acclimatize animals to handling and administration procedures before the start of the experiment.
Chelating agent does not appear to reduce toxicity - Inappropriate timing of chelator administration.- Incorrect dosage of the chelating agent.- Poor bioavailability of the chelating agent via the chosen route of administration.- The chelating agent itself is causing toxicity.- Administer the chelating agent shortly after antimony potassium tartrate exposure for optimal efficacy.- Consult literature for effective dosage ranges of the specific chelator in your animal model.- Consider the formulation of the chelating agent and its solubility for the chosen administration route. For example, DMSA is water-soluble and effective orally.[4]- Review the toxicity profile of the chelating agent and consider reducing the dose or using an alternative chelator.
Inconsistent results between animals in the same treatment group - Inaccurate dosing due to improper administration technique (e.g., leakage during oral gavage).- Variability in animal health status.- Inconsistent timing of dosing and sample collection.- Ensure all personnel are proficient in the administration technique being used. For oral gavage, verify proper tube placement.[5][6][7][8][9]- Use healthy animals of a consistent age and weight. Monitor for any signs of illness prior to and during the study.- Maintain a strict and consistent schedule for all experimental procedures.
Difficulty in assessing toxicity or efficacy of treatment - Insensitive or inappropriate biomarkers being measured.- Timing of sample collection is not optimal for detecting changes.- Measure a panel of relevant biomarkers, including markers of oxidative stress (e.g., malondialdehyde, glutathione levels), liver and kidney function tests, and survival rates.- Conduct a time-course study to determine the optimal time points for observing peak toxicity and the effects of the intervention.

Data Presentation

Table 1: Efficacy of Chelating Agents in Reducing Antimony Potassium Tartrate Toxicity in Mice

Chelating AgentAntimony Potassium Tartrate (APT) DoseChelator DoseAnimal ModelKey FindingsReference
DMSA LD99 (Sodium Arsenite)0.06 mmol/g (i.p.)MiceTherapeutic index 42 times greater than BAL[1]
DMPS LD99 (Sodium Arsenite)0.06 mmol/g (i.p.)MiceTherapeutic index 14 times greater than BAL[1]
Dimercaprol (BAL) LD99 (Sodium Arsenite)-MiceBaseline for comparison[1]

Note: Data for antimony potassium tartrate was limited; data for sodium arsenite, a related toxic metalloid, is presented as a surrogate.

Experimental Protocols

Preparation of Antimony Potassium Tartrate Solution
  • Materials: Antimony potassium tartrate, sterile water for injection (or deionized water), sterile flasks, magnetic stirrer, and filter sterilization apparatus (0.22 µm filter).

  • Procedure:

    • Weigh the required amount of antimony potassium tartrate powder in a sterile container.

    • In a sterile flask, add the desired volume of sterile water.

    • Slowly add the antimony potassium tartrate powder to the water while continuously stirring with a magnetic stirrer until fully dissolved. A common method involves heating a mixture of potassium hydrogen tartrate and antimony trioxide in water.[10][11][12]

    • For parenteral administration, filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.

    • Store the solution as recommended, typically protected from light.

Oral Gavage Administration of DMSA in Mice
  • Animal Restraint:

    • Gently but firmly grasp the mouse by the scruff of the neck using the thumb and forefinger of your non-dominant hand.

    • Ensure the head is immobilized and the body is in a vertical position to straighten the esophagus.[5][6][7][8][9]

  • Gavage Procedure:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach. Mark the needle at the appropriate length.[5][13]

    • Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[6]

    • Allow the mouse to swallow the needle as you gently guide it down the esophagus. Do not force the needle.[5][9]

    • Once the needle is inserted to the pre-measured depth, slowly administer the DMSA solution.

    • Gently withdraw the needle in the same direction it was inserted.

    • Monitor the animal for any signs of distress after the procedure.[6]

Intraperitoneal Injection of DMPS in Rats
  • Animal Restraint:

    • Securely restrain the rat. A two-person technique is often preferred, with one person holding the rat and the other performing the injection.[14][15][16]

    • Position the rat on its back with its head tilted slightly downwards.

  • Injection Procedure:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.[17][18]

    • Disinfect the injection site with 70% ethanol.

    • Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.[14][16]

    • Aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.[17]

    • Slowly inject the DMPS solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Blood Collection from Mice (Post-Chelation Therapy)
  • Saphenous Vein Collection:

    • Restrain the mouse, often in a specialized tube, with a hind leg extended.[19]

    • Shave the area over the saphenous vein and apply a small amount of petroleum jelly.

    • Puncture the vein with a 25-gauge needle and collect the blood into a microvette tube.[19]

  • Terminal Cardiac Puncture:

    • The animal must be deeply anesthetized.

    • Position the animal on its back.

    • Insert a needle into the thoracic cavity, directed towards the heart, and gently aspirate blood. This is a terminal procedure.[20]

Visualizations

Antimony_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Antimony Potassium Tartrate Antimony Potassium Tartrate Antimony (Sb3+) Antimony (Sb3+) Antimony Potassium Tartrate->Antimony (Sb3+) Enters Cell ROS Reactive Oxygen Species (ROS) Antimony (Sb3+)->ROS Induces p53 p53 Antimony (Sb3+)->p53 Interacts with GSH Glutathione (GSH) ROS->GSH Depletes Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Causes JNK Pathway JNK Pathway ROS->JNK Pathway Activates GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidizes to Cellular Damage Cellular Damage Lipid Peroxidation->Cellular Damage Apoptosis Apoptosis JNK Pathway->Apoptosis p53->Apoptosis

Caption: Antimony Potassium Tartrate Toxicity Pathway.

Chelation_Mechanism cluster_body In the Body cluster_excretion Excretion Antimony (Sb3+) Antimony (Sb3+) Antimony-DMSA Complex Stable, Water-Soluble Antimony-DMSA Complex Antimony (Sb3+)->Antimony-DMSA Complex Binds to DMSA DMSA (Chelating Agent) DMSA->Antimony-DMSA Complex Forms Kidneys Kidneys Antimony-DMSA Complex->Kidneys Transported to Urine Urine Kidneys->Urine Excreted in

Caption: Mechanism of DMSA Chelation Therapy.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements APT Administration Antimony Potassium Tartrate Administration Baseline Measurements->APT Administration Control Group Vehicle Control Baseline Measurements->Control Group Chelator Administration Chelating Agent Administration APT Administration->Chelator Administration Sample Collection Blood/Tissue Sample Collection Chelator Administration->Sample Collection Control Group->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis

Caption: General Experimental Workflow.

References

Technical Support Center: Troubleshooting Antimony Potassium Tartrate Precipitation in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with antimony potassium tartrate (APT) precipitation in buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my antimony potassium tartrate precipitating out of solution?

A1: Precipitation of antimony potassium tartrate is most commonly due to the hydrolysis of the compound in acidic conditions.[1][2] An aqueous solution of APT is slightly acidic, and at a low pH, it can break down to form insoluble basic salts of antimony. Other contributing factors can include the buffer composition, temperature, concentration of APT, and the presence of other ions.

Q2: What is the optimal pH range for maintaining antimony potassium tartrate in solution?

A2: To prevent precipitation, it is crucial to maintain a neutral to mildly alkaline pH. A pH range of 7.0 to 8.0 is generally recommended. Acidic conditions should be strictly avoided as they promote the hydrolysis of the antimonyl group.

Q3: Can I dissolve antimony potassium tartrate directly in my acidic buffer?

A3: It is highly discouraged to dissolve antimony potassium tartrate directly in an acidic buffer. This will likely lead to immediate or rapid precipitation of insoluble antimony salts.[1][2]

Q4: How does temperature affect the solubility of antimony potassium tartrate?

A4: The solubility of antimony potassium tartrate in water is significantly affected by temperature. It is much more soluble in hot water than in cold water.[3][4][5] Therefore, gentle heating can aid in dissolution, but the stability of the solution once cooled will still depend on the pH and buffer composition.

Q5: Are there any known incompatibilities with common laboratory buffers?

A5: While specific quantitative data is limited, precipitation is more likely in buffers that create an acidic environment. The compatibility will largely depend on the final pH of the solution. It is always recommended to perform a small-scale pilot test to check for stability before preparing a large volume.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with antimony potassium tartrate precipitation.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding APT to the buffer. Acidic Buffer pH: The buffer system has a pH below 7.0.Prepare a stock solution of APT in purified water (gently warm to dissolve if necessary) and then add it to a neutral or slightly alkaline buffer. Alternatively, adjust the pH of the final solution to be within the 7.0-8.0 range.
Precipitate forms over time in a refrigerated solution. Temperature-dependent solubility and pH shift: The solubility of APT decreases at lower temperatures, and the pH of some buffers (like TRIS) can shift with temperature changes.[3][4][5]Prepare fresh solutions before use. If storage is necessary, store at room temperature in a dark place and monitor for any signs of precipitation. Consider using a buffer with a more stable pH across different temperatures.
Cloudiness or fine white precipitate appears after mixing with other reagents. Chemical incompatibility: Other components in your experimental setup may be reacting with the APT or altering the pH of the solution.Test the compatibility of APT with each component of your solution individually. Ensure the final pH of the mixture remains in the stable range (7.0-8.0).
Difficulty dissolving APT powder. Low solubility at room temperature: APT has lower solubility in cold water.[3][4][5]Use purified, deionized water and gently warm the solution while stirring to aid dissolution. Do not boil vigorously for extended periods.

Quantitative Data on Antimony Potassium Tartrate Solubility

The following table summarizes the solubility of antimony potassium tartrate in water at different temperatures. Note that the solubility in specific buffers will be highly dependent on the pH.

SolventTemperature (°C)Solubility ( g/100 mL)
Water08.3[4][5]
Water208.0[6]
Water258.3[4]
Water10035.9[4]
Glycerol-6.7[3]
Alcohol-Insoluble[3][7]

Experimental Protocols

Protocol 1: Preparation of a Stable Antimony Potassium Tartrate Stock Solution in Water

This protocol describes the preparation of a stock solution of APT in water, which can then be diluted into a suitable buffer.

Materials:

  • Antimony potassium tartrate (powder)

  • Purified, deionized water

  • Sterile glassware (beaker, graduated cylinder, volumetric flask)

  • Magnetic stirrer and stir bar

  • Hot plate (optional, for gentle warming)

Procedure:

  • Weigh the desired amount of antimony potassium tartrate powder.

  • Measure out the required volume of purified, deionized water.

  • Place the water in a beaker with a magnetic stir bar and begin stirring.

  • Slowly add the antimony potassium tartrate powder to the vortex of the stirring water.

  • If the powder does not dissolve completely at room temperature, gently warm the solution on a hot plate while continuing to stir. Do not exceed 50-60°C.

  • Once the powder is fully dissolved, turn off the heat and allow the solution to cool to room temperature.

  • Transfer the clear solution to a volumetric flask and bring it to the final volume with purified, deionized water.

  • Store the stock solution in a well-sealed container at room temperature, protected from light. Prepare fresh as needed for optimal results.

Protocol 2: Preparation of a Buffered Antimony Potassium Tartrate Solution (Example with Phosphate (B84403) Buffer)

This protocol provides a general method for preparing a buffered solution of APT. A neutral to slightly alkaline pH is critical for stability.

Materials:

  • Antimony potassium tartrate stock solution (from Protocol 1)

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

  • pH meter

  • Sterile glassware

Procedure:

  • Prepare a phosphate buffer solution at the desired concentration with a pH of 7.4.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add the required volume of the antimony potassium tartrate stock solution to the phosphate buffer while stirring.

  • Monitor the pH of the final solution and adjust if necessary using dilute acid or base to bring it back to the desired pH (e.g., 7.4).

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • This buffered solution should be prepared fresh before each experiment for best results.

Visualizing the Troubleshooting Process

The following diagrams illustrate key concepts in troubleshooting antimony potassium tartrate precipitation.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Precipitate Precipitate Observed Check_pH Check Buffer pH Precipitate->Check_pH Check_Temp Check Temperature Precipitate->Check_Temp Check_Conc Check Concentration Precipitate->Check_Conc Check_Components Check Other Components Precipitate->Check_Components Adjust_pH Adjust pH to 7.0-8.0 Check_pH->Adjust_pH Prepare_Fresh Prepare Fresh Solution Check_Temp->Prepare_Fresh Dilute Dilute Concentration Check_Conc->Dilute Isolate_Component Isolate Incompatible Component Check_Components->Isolate_Component

Caption: A logical workflow for troubleshooting antimony potassium tartrate precipitation.

Chemical_Equilibrium cluster_equilibrium Effect of pH on APT Stability APT_Soluble Antimony Potassium Tartrate (Soluble) APT_Precipitate Insoluble Antimony Salts (Precipitate) APT_Soluble->APT_Precipitate  Acidic pH (Hydrolysis) APT_Precipitate->APT_Soluble  Neutral/Alkaline pH

Caption: The chemical equilibrium of antimony potassium tartrate in solution is pH-dependent.

References

Technical Support Center: Synthesis of Antimony Potassium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of antimony potassium tartrate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of antimony potassium tartrate.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crystals - Incomplete reaction. - Suboptimal reaction temperature or time. - Premature crystallization during hot filtration. - Inefficient crystallization upon cooling.- Ensure a stoichiometric ratio of reactants or a slight excess of potassium hydrogen tartrate.[1] - For the traditional method, reflux for at least 15-30 minutes.[2] For the metaantimonic acid sol method, stir and heat for 0.5-1 hour.[3] - Preheat the filtration apparatus (Buchner funnel and flask) before filtering the hot reaction mixture.[4] - Cool the filtrate slowly to room temperature, followed by further cooling in a refrigerator or freezer to maximize crystal formation.[2]
Product Fails to Crystallize - Solution is not sufficiently concentrated. - Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporation under vacuum at 70-80°C until crystals begin to precipitate.[3] - Perform a recrystallization step from hot water to purify the product.[4]
Discolored or Impure Crystals - Incomplete removal of unreacted starting materials. - Co-precipitation of impurities.- Ensure the reaction mixture is filtered while hot to remove any insoluble unreacted antimony trioxide.[2][4] - Wash the final crystals with absolute ethanol (B145695) to remove soluble impurities.[3] - Recrystallize the product from hot water for higher purity.[4]
Slow or Incomplete Reaction - Poor solubility of antimony trioxide. - Insufficient heating or stirring.- Use finely ground potassium hydrogen tartrate crystals to increase surface area.[3] - Consider using a metaantimonic acid sol instead of antimony trioxide for a more uniform liquid-phase reaction, which can significantly increase the reaction speed.[3] - Maintain vigorous stirring and boiling/refluxing throughout the reaction period.[5]
Final Product has Incorrect pH - Improper ratio of reactants.- Adjust the pH of the solution to 5-7 using a potassium hydrogen tartrate solution before cooling and crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing antimony potassium tartrate?

A1: The traditional and most straightforward method involves reacting antimony trioxide with potassium hydrogen tartrate (cream of tartar) in boiling water.[2][4][5] The mixture is typically refluxed for 15 to 30 minutes, followed by hot filtration and cooling to crystallize the product.[2]

Q2: How can I improve the reaction rate and yield?

A2: A significant improvement in reaction rate and yield can be achieved by using a freshly prepared metaantimonic acid sol instead of antimony trioxide.[3] This allows for a more uniform liquid-phase reaction with potassium hydrogen tartrate, leading to a faster and more complete conversion.[3]

Q3: What is the optimal pH for the crystallization of antimony potassium tartrate?

A3: For optimal crystallization and purity, the pH of the solution should be adjusted to a range of 5-7 before cooling.[3] This can be done using a potassium hydrogen tartrate solution.[3]

Q4: My yield is low. What are the key factors to check?

A4: Several factors can contribute to low yield. Ensure you are using the correct stoichiometric ratio of reactants.[2] The reaction time and temperature are also critical; the mixture should be boiled or refluxed for a sufficient period.[2][5] Finally, make sure to filter the solution while it is still hot to prevent premature crystallization of the product along with unreacted starting materials.[4] Gradual cooling of the filtrate will then maximize the crystal yield.[2]

Q5: How can I purify the synthesized antimony potassium tartrate?

A5: The product can be purified by recrystallization from hot water.[4] Additionally, washing the crystals with absolute ethanol can help remove any remaining soluble impurities.[3]

Experimental Protocols

Protocol 1: Traditional Synthesis using Antimony Trioxide

This protocol is based on the reaction of antimony trioxide and potassium hydrogen tartrate.

Materials:

  • Antimony Trioxide (Sb₂O₃)

  • Potassium Hydrogen Tartrate (KHC₄H₄O₆)

  • Deionized Water

  • Absolute Ethanol (for washing)

Procedure:

  • Combine stoichiometric amounts of antimony trioxide and potassium hydrogen tartrate in a flask. A common weight ratio is 4 parts antimony trioxide to 5 parts potassium hydrogen tartrate in 40 parts water.[3]

  • Add deionized water to form a slurry.

  • Heat the mixture to boiling and reflux for 15-30 minutes with vigorous stirring.[2][5]

  • While still hot, filter the solution through a preheated Buchner funnel to remove any unreacted solids.[4]

  • Allow the clear filtrate to cool slowly to room temperature.

  • For maximum yield, further cool the solution in a refrigerator or freezer.[2]

  • Collect the resulting white, triangular crystals by filtration.

  • Wash the crystals with a small amount of absolute ethanol.

  • Dry the crystals. The product is antimony potassium tartrate trihydrate.

Protocol 2: Improved Synthesis using Metaantimonic Acid Sol

This method offers a faster reaction time and potentially higher purity.

Materials:

  • Metaantimonic Acid Sol (prepared from antimony trioxide)

  • Finely Ground Potassium Hydrogen Tartrate (KHC₄H₄O₆)

  • Deionized Water

  • Potassium Hydrogen Tartrate solution (for pH adjustment)

  • Absolute Ethanol (for washing)

Procedure:

  • Disperse the freshly prepared metaantimonic acid sol in deionized water.

  • Add finely ground potassium hydrogen tartrate crystals to the solution.

  • Heat the mixture and stir for 0.5-1 hour to form the antimony potassium tartrate solution.[3]

  • Heat the solution to 70-80°C and concentrate under vacuum until crystals begin to appear.[3]

  • Adjust the pH of the solution to 5-7 using a potassium hydrogen tartrate solution.[3]

  • Cool the solution to room temperature to allow for the crystallization of a large amount of white, needle-shaped crystals.[3]

  • Separate the crystals by vacuum filtration.

  • Wash the crystals with absolute ethanol.

  • Dry the final product to obtain high-purity antimony potassium tartrate.

Data Presentation

Table 1: Comparison of Synthesis Methods and Conditions

ParameterTraditional MethodMetaantimonic Acid Sol Method
Antimony Source Antimony Trioxide (solid)Metaantimonic Acid Sol (liquid)
Reaction Phase Solid-LiquidLiquid-Liquid
Reaction Time 4-5 hours (older method)[3], 15-30 minutes (reflux)[2]0.5-1 hour[3]
Reaction Temperature Boiling/Reflux70-80°C (for concentration)[3]
pH Adjustment Not typically specified5-7[3]
Purity Requires recrystallization for high purityCan yield >99.5% purity directly[3]

Visualizations

experimental_workflow_traditional cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification A Antimony Trioxide D Mix & Form Slurry A->D B Potassium Hydrogen Tartrate B->D C Deionized Water C->D E Heat to Boiling & Reflux (15-30 min) D->E F Hot Filtration E->F G Cool Filtrate F->G Clear Filtrate H Collect Crystals G->H I Wash with Ethanol H->I J Dry Crystals I->J K K J->K Final Product

Caption: Experimental Workflow for Traditional Synthesis.

troubleshooting_logic Start Low Yield Issue Q1 Was the reaction mixture filtered while hot? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction time and temperature adequate? A1_Yes->Q2 Sol1 Premature crystallization likely occurred. Re-dissolve and filter while hot. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the filtrate cooled sufficiently? A2_Yes->Q3 Sol2 Increase reflux time to at least 15-30 minutes at boiling point. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Cool filtrate to room temperature, then in a refrigerator or freezer. A3_No->Sol3 Sol3->Q3

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Antimony Potassium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antimony Potassium Tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, stability, and potential degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Antimony Potassium Tartrate?

A1: Antimony Potassium Tartrate is stable as a solid under ordinary conditions of use and storage when preserved in well-closed containers.[1][2] Aqueous solutions are slightly acidic.[3][4] The compound is sensitive to heat, direct sunlight, and moisture, which can promote degradation.[2]

Q2: What are the known degradation products of Antimony Potassium Tartrate?

A2: Under conditions of high heat or fire, Antimony Potassium Tartrate decomposes to emit toxic fumes, including oxides of carbon, antimony oxide, and potentially potassium oxides.[1][4][5] In aqueous solutions, degradation can occur via hydrolysis, leading to the precipitation of basic antimony salts.[6][7]

Q3: What substances are incompatible with Antimony Potassium Tartrate solutions?

A3: Antimony Potassium Tartrate is incompatible with a range of substances that can induce degradation or precipitation. These include:

  • Mineral acids

  • Strong bases

  • Carbonates

  • Lead and silver salts

  • Strong oxidizing agents

  • Tannic and gallic acids

  • Albumin

  • Mercury bichloride

Q4: How does pH affect the stability of Antimony Potassium Tartrate in aqueous solutions?

A4: The pH of an aqueous solution is critical to the stability of Antimony Potassium Tartrate. Acidic conditions can cause the tartrate indicator to hydrolyze or decompose, which can affect experimental endpoints.[6][7] In assay procedures, a mildly alkaline medium (pH 8) is often recommended to prevent the precipitation of basic antimony salts through hydrolysis.[6][7]

Q5: What is the recommended storage procedure for Antimony Potassium Tartrate and its solutions?

A5: Solid Antimony Potassium Tartrate should be stored in a cool, dry place in a tightly closed container.[1] Aqueous solutions should be protected from direct sunlight.[2][8] For certain applications, such as in colorimetric analysis, prepared reagents containing Antimony Potassium Tartrate may have a limited stability of 1 to 3 weeks when stored in a refrigerator in a plastic bottle.[9]

Troubleshooting Guides

Issue 1: Precipitation observed in an aqueous solution of Antimony Potassium Tartrate.
  • Possible Cause 1: Hydrolysis.

    • Explanation: In neutral or slightly acidic aqueous solutions, Antimony Potassium Tartrate can undergo hydrolysis, leading to the formation of insoluble basic antimony salts.

    • Solution: To prevent precipitation, consider adding a complexing agent like potassium sodium tartrate.[6][7] Adjusting the pH to a mildly alkaline state (around pH 8) with a buffer, such as sodium borate (B1201080), can also enhance stability for certain applications.[6][7]

  • Possible Cause 2: Incompatible reagents.

    • Explanation: The presence of incompatible substances such as mineral acids, strong bases, or certain metal salts can cause precipitation.

    • Solution: Review all components in your experimental setup to ensure they are compatible with Antimony Potassium Tartrate.

Issue 2: Inconsistent results in assays involving Antimony Potassium Tartrate.
  • Possible Cause 1: Degradation of the stock solution.

    • Explanation: Stock solutions of Antimony Potassium Tartrate may degrade over time, especially if not stored correctly. Exposure to light and elevated temperatures can accelerate this process.

    • Solution: Prepare fresh solutions for your experiments whenever possible. If using a stored solution, ensure it has been kept in a cool, dark place. For some applications, refrigerated storage in a plastic bottle is recommended for a stability of 1-3 weeks.[9]

  • Possible Cause 2: Incorrect pH of the reaction mixture.

    • Explanation: The pH of the assay medium can influence the reactivity and stability of Antimony Potassium Tartrate.[6][7]

    • Solution: Ensure the pH of your reaction is controlled and optimized for your specific assay. For iodimetric titrations, a mildly alkaline pH of 8 is recommended.[6][7]

Quantitative Data Summary

Table 1: Physicochemical Properties of Antimony Potassium Tartrate

PropertyValue
Molecular FormulaC₈H₄K₂O₁₂Sb₂·3H₂O
Molecular Weight667.87 g/mol
AppearanceWhite crystalline powder or colorless transparent crystals
Solubility in Water83 g/L at 20°C
pH of 5% solution4.0 - 4.2
Melting PointDecomposes at >100°C

Experimental Protocols

Protocol 1: Iodimetric Assay of Antimony Potassium Tartrate

This protocol is adapted from the USP method for determining the purity of Antimony Potassium Tartrate.[6][7][10]

Principle: This assay employs a direct iodimetric titration where the trivalent antimony in Antimony Potassium Tartrate is oxidized to pentavalent antimony by iodine in a mildly alkaline solution. The endpoint is detected by the formation of a persistent blue color with a starch indicator.

Reagents and Materials:

  • Antimony Potassium Tartrate sample

  • Deionized water

  • Potassium sodium tartrate

  • Sodium borate

  • Starch indicator solution (Starch TS)

  • 0.1 N Iodine volumetric solution (VS)

Procedure:

  • Accurately weigh approximately 500 mg of the Antimony Potassium Tartrate sample.

  • Dissolve the sample in 50 mL of deionized water in a suitable flask.

  • Add 5 g of potassium sodium tartrate to the solution to prevent the precipitation of basic antimony salts.[6][7]

  • Add 2 g of sodium borate to buffer the solution to a mildly alkaline pH.[6][7]

  • Add 3 mL of starch indicator solution.

  • Immediately titrate the solution with 0.1 N iodine VS.

  • The endpoint is reached when a persistent blue color is observed.

  • Record the volume of 0.1 N iodine VS used.

Calculation: Each mL of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O.

Percentage Purity = (Volume of Iodine VS in mL × 16.70 mg/mL) / (Weight of sample in mg) × 100

Visualizations

Degradation_Pathway APT Antimony Potassium Tartrate (in aqueous solution) Hydrolysis Hydrolysis APT->Hydrolysis H₂O, neutral/acidic pH Decomposition Thermal Decomposition APT->Decomposition:w >100°C Precipitate Precipitation of basic antimony salts Hydrolysis->Precipitate Heat High Heat / Fire Gaseous Carbon Oxides Decomposition->Gaseous Solid Antimony Oxide & Potassium Oxides Decomposition->Solid

Caption: General degradation pathways of Antimony Potassium Tartrate.

Experimental_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh 1. Weigh ~500mg APT dissolve 2. Dissolve in 50mL H₂O weigh->dissolve add_kna 3. Add 5g KNa Tartrate dissolve->add_kna add_borate 4. Add 2g Na Borate add_kna->add_borate add_starch 5. Add 3mL Starch TS add_borate->add_starch titrate 6. Titrate with 0.1N Iodine VS add_starch->titrate endpoint 7. Observe persistent blue color titrate->endpoint calculate 8. Calculate % Purity endpoint->calculate

References

Technical Support Center: Antimony Potassium Tartrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with antimony potassium tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying antimony potassium tartrate?

A1: The most common and effective method for purifying antimony potassium tartrate is recrystallization from hot water. This technique leverages the compound's higher solubility in hot water compared to cold water to separate it from less soluble or insoluble impurities.

Q2: What are the typical impurities found in antimony potassium tartrate?

A2: Technical grade antimony potassium tartrate may contain several impurities. These can include unreacted starting materials such as antimony trioxide, as well as heavy metals like arsenic and lead. Analytical grade specifications often set maximum allowable limits for these contaminants.

Q3: How can I assess the purity of my antimony potassium tartrate sample?

A3: The purity of antimony potassium tartrate is typically determined by an iodometric titration.[1][2] This method involves titrating a solution of the sample with a standardized iodine solution. The trivalent antimony is oxidized to pentavalent antimony, and the endpoint is detected using a starch indicator.

Q4: Why is it important to control the pH during the iodometric titration?

A4: Maintaining a mildly alkaline pH (around 8) is crucial for an accurate iodometric titration of antimony potassium tartrate.[1][3] This is because the reaction is reversible, and an acidic medium can shift the equilibrium, leading to inaccurate results. Sodium borate (B1201080) is often used as a buffer to maintain the optimal pH.[1]

Q5: What is the purpose of adding potassium sodium tartrate before titration?

A5: Potassium sodium tartrate is added to the solution before titration to prevent the precipitation of basic antimony salts.[1] Antimony compounds can hydrolyze in aqueous solutions, forming insoluble species that would not react with the iodine titrant, leading to erroneously low purity readings. The tartrate forms a soluble complex with the antimony, keeping it in solution.[4]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[2][5]- Scratch the inside of the flask with a glass rod to provide a nucleation site.[2]- Add a seed crystal of pure antimony potassium tartrate.[2]
The product "oils out" instead of crystallizing. - The solution is cooling too quickly.- The melting point of the compound is low relative to the solvent's boiling point.- High concentration of impurities.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[5]- Reheat the solution to redissolve the oil, add a small amount of additional hot water, and cool slowly.[5]- If the issue persists, the sample may require a preliminary purification step, such as activated charcoal treatment to remove colored impurities, before recrystallization.
Crystals are colored or appear impure. - Impurities are co-crystallizing with the product.- Ensure the hot solution is filtered to remove any insoluble impurities before cooling.- Consider a second recrystallization step for higher purity.- If the color is due to organic impurities, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
Iodometric Titration Issues
ProblemPossible Cause(s)Suggested Solution(s)
Fading or indistinct endpoint. - The starch indicator has degraded.- The pH of the solution is too acidic.- Prepare a fresh starch indicator solution.[4]- Ensure the solution is adequately buffered to a pH of approximately 8 with sodium borate.[1]
Consistently low purity results. - Precipitation of basic antimony salts.- Incomplete reaction.- Ensure a sufficient amount of potassium sodium tartrate has been added to the solution before starting the titration to prevent hydrolysis.[1]- Titrate immediately after adding the reagents to minimize air oxidation of the iodide.[1]
Results are not reproducible. - Volatilization of iodine.- Inconsistent endpoint determination.- Keep the titration flask cool and covered to minimize iodine loss.[6]- Titrate to the first appearance of a persistent blue-black color.

Data Presentation

Solubility and Purity Specifications
ParameterValueReference(s)
Solubility in Cold Water 8.3 g/100 mL
Solubility in Hot Water 33.3 g/100 mL
Solubility in Glycerol 6.7 g/100 mL
Solubility in Alcohol Insoluble
Minimum Assay (Purity) 99.0% - 103.0%[7]
Maximum Arsenic (As) Limit 0.0005%
Maximum Lead (Pb) Limit 0.002%

Experimental Protocols

Protocol 1: Recrystallization of Antimony Potassium Tartrate
  • Dissolution: In a fume hood, weigh out the impure antimony potassium tartrate and transfer it to an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Iodometric Titration for Purity Assay
  • Sample Preparation: Accurately weigh approximately 500 mg of the dried, purified antimony potassium tartrate and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.

  • Reagent Addition: To the solution, add 5 g of potassium sodium tartrate and 2 g of sodium borate. Swirl the flask to dissolve the solids.

  • Indicator Addition: Add 3 mL of a freshly prepared starch indicator solution.

  • Titration: Immediately titrate the solution with a standardized 0.1 N iodine solution. The endpoint is reached upon the first appearance of a persistent blue-black color.

  • Calculation: Calculate the purity of the antimony potassium tartrate based on the volume of iodine solution used. Each mL of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O.[1]

Visualizations

PurificationWorkflow Impure Impure Antimony Potassium Tartrate Dissolution Dissolve in Minimal Hot Water Impure->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Slow Cooling & Ice Bath Dissolution->Cooling If no insoluble impurities HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Water & Ethanol VacuumFiltration->Washing Drying Drying Washing->Drying Pure Pure Crystalline Product Drying->Pure

Caption: Experimental workflow for the purification of antimony potassium tartrate by recrystallization.

TitrationProcess cluster_solution Titration Flask Sample Antimony Potassium Tartrate (Sb³⁺) ComplexingAgent Add Potassium Sodium Tartrate (Prevents Hydrolysis) Endpoint Endpoint: Persistent Blue-Black Color (Sb³⁺ → Sb⁵⁺) Sample->Endpoint Oxidation Buffer Add Sodium Borate (pH ≈ 8) Indicator Add Starch Indicator Titrant 0.1 N Iodine Solution (I₂) Titrant->Sample Titration

Caption: Logical relationship of reagents and steps in the iodometric titration of antimony potassium tartrate.

References

Validation & Comparative

"comparative efficacy of antimony potassium tartrate and praziquantel"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Antimony Potassium Tartrate and Praziquantel in the Treatment of Schistosomiasis

This guide provides a detailed comparison of the efficacy of Antimony Potassium Tartrate and Praziquantel, two prominent drugs used in the treatment of schistosomiasis. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Comparative Efficacy Data

The following table summarizes the quantitative data on the efficacy of Antimony Potassium Tartrate and Praziquantel against different Schistosoma species.

DrugSchistosoma SpeciesDosageCure Rate (%)Egg Reduction Rate (%)Reference
Praziquantel S. mansoni40 mg/kg60-90%>90%
S. haematobium40 mg/kg60-90%>90%
S. japonicum60 mg/kg (in two doses)60-90%>90%
Antimony Potassium Tartrate S. japonicum0.5 g totalHighNot specified
S. mansoniNot specifiedHighNot specified
S. haematobiumNot specifiedHighNot specified

Note: The efficacy of Praziquantel can be influenced by the intensity of the infection and the age of the patient. Antimony Potassium Tartrate, while historically significant, is now less commonly used due to its toxicity.

Mechanism of Action

The two drugs exhibit distinct mechanisms of action against Schistosoma parasites.

Praziquantel induces a rapid influx of Ca²⁺ into the parasite, leading to muscle contraction and paralysis. This is followed by tegumental damage, exposing parasite antigens to the host's immune system.

Antimony Potassium Tartrate , a trivalent antimonial, is believed to inhibit the enzyme phosphofructokinase (PFK), which is crucial for glycolysis in the parasite. This disruption of the parasite's energy metabolism is thought to be a key factor in its schistosomicidal activity.

Experimental Protocols

The following outlines a generalized experimental workflow for assessing the efficacy of schistosomicidal drugs, based on common practices in the field.

1. Animal Model and Infection:

  • Animal Model: Typically, mice or hamsters are used as the host model.
  • Infection: Animals are percutaneously infected with a defined number of Schistosoma cercariae (e.g., 80-100 cercariae per mouse).
  • Timeline: The infection is allowed to mature for a period of 6-7 weeks to allow for the development of adult worms and egg production.

2. Drug Administration:

  • Praziquantel: Administered orally, typically in a single dose of 40-60 mg/kg.
  • Antimony Potassium Tartrate: Historically administered intravenously over a series of injections.

3. Efficacy Assessment:

  • Worm Burden Reduction: At a set time point post-treatment (e.g., 2-3 weeks), animals are euthanized, and adult worms are recovered from the mesenteric veins and liver by perfusion. The number of worms in the treated group is compared to an untreated control group.
  • Egg Reduction Rate: The number of eggs in the liver and intestines is quantified. This is often done by digesting a weighed portion of the tissue in a potassium hydroxide (B78521) solution and counting the eggs under a microscope. The reduction in egg count in the treated group versus the control group is calculated.
  • Cure Rate: The percentage of animals in a treated group that are completely cleared of worms.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment infection Animal Infection (e.g., mice with S. mansoni cercariae) maturation Parasite Maturation (6-7 weeks) infection->maturation drug_admin Drug Administration (e.g., oral gavage of Praziquantel) maturation->drug_admin euthanasia Euthanasia & Perfusion (2-3 weeks post-treatment) drug_admin->euthanasia worm_count Worm Burden Count euthanasia->worm_count egg_count Tissue Egg Count euthanasia->egg_count data_analysis Data Analysis (Cure Rate, Egg Reduction) worm_count->data_analysis egg_count->data_analysis

Caption: Generalized workflow for in vivo efficacy testing of schistosomicidal drugs.

signaling_pathways cluster_pzq Praziquantel Mechanism cluster_apt Antimony Potassium Tartrate Mechanism pzq Praziquantel ca_channel Voltage-gated Ca²⁺ Channels pzq->ca_channel binds to β subunit ca_influx Rapid Ca²⁺ Influx ca_channel->ca_influx opens paralysis Muscle Contraction & Spastic Paralysis ca_influx->paralysis tegument_damage Tegumental Damage ca_influx->tegument_damage immune_exposure Antigen Exposure to Host Immune System tegument_damage->immune_exposure apt Antimony Potassium Tartrate pfk Phosphofructokinase (PFK) apt->pfk inhibits glycolysis Glycolysis pfk->glycolysis is a key enzyme in atp_production ATP Production glycolysis->atp_production is essential for energy_depletion Energy Depletion & Parasite Death atp_production->energy_depletion disruption leads to

Caption: Simplified mechanisms of action for Praziquantel and Antimony Potassium Tartrate.

A Comparative Guide to the Antiparasitic Activity of Antimony Potassium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiparasitic activity of Antimony Potassium Tartrate (APT) with alternative therapeutic agents. The information presented is intended to support research and development efforts in the field of antiparasitic drug discovery.

Introduction

Antimony Potassium Tartrate, a trivalent antimonial, has a long history in the treatment of parasitic diseases, notably leishmaniasis and schistosomiasis.[1][2] However, its use has been largely superseded by less toxic alternatives due to a narrow therapeutic window and significant side effects, including cardiotoxicity and gastrointestinal issues.[3][4] This guide will compare the efficacy, mechanism of action, and experimental validation of APT with current first-line treatments: pentavalent antimonials (Sodium Stibogluconate and Meglumine Antimoniate) for leishmaniasis and Praziquantel for schistosomiasis.

Quantitative Comparison of Antiparasitic Activity

The following tables summarize the quantitative data on the efficacy of Antimony Potassium Tartrate and its alternatives against Leishmania spp. and Schistosoma mansoni.

Table 1: In Vitro Efficacy against Leishmania spp.

CompoundParasite StageLeishmania SpeciesIC50 ValueCitation
Antimony Potassium Tartrate (SbIII)AmastigoteL. infantum1.32 ± 0.06 µg/mL[5]
Antimony Potassium Tartrate (SbIII)PromastigoteVisceral Leishmaniasis isolates23.83 µg/mL (epidemiological cutoff)[6]
Antimony Potassium Tartrate (SbIII)PromastigoteCutaneous Leishmaniasis isolates15.91 µg/mL (epidemiological cutoff)[6]
Sodium Stibogluconate (SbV)AmastigoteL. panamensis10.3 µg of Sb/mL[7]
Sodium Stibogluconate (SbV)PromastigoteL. major28.7 ± 2.0 µg/ml[8]
Meglumine Antimoniate (SbV)AmastigoteL. infantum22 µg/ml[5]

Table 2: In Vivo and Clinical Efficacy against Leishmaniasis

CompoundHostLeishmania SpeciesEfficacyCitation
Sodium Stibogluconate (Intralesional)HumanL. major91% complete healing[8]
Meglumine Antimoniate (Intralesional)HumanL. major88% complete healing[8]
Sodium Stibogluconate (Systemic)HumanL. (Viannia) braziliensis55% cure rate
Meglumine Antimoniate (Systemic)HumanL. (Viannia) braziliensis62% cure rate

Table 3: Efficacy against Schistosoma mansoni

CompoundModelEfficacy MetricValueCitation
Antimony Potassium Tartrate (liposomal)Mouse (in vivo)Worm Burden Reduction55% (at 11 mg Sb/kg)[9]
Antimony Potassium Tartrate (liposomal)Mouse (in vivo)Worm Burden Reduction82% (at 27 mg Sb/kg)[9]
Praziquantel (R-enantiomer)In vitroEC50 (muscle contraction)68 ± 7 nM[10]

Mechanisms of Action

Antimony Potassium Tartrate: Inhibition of Glycolysis

Trivalent antimonials, such as Antimony Potassium Tartrate, exert their antiparasitic effect by inhibiting key metabolic pathways in the parasite. A primary target is phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway.[11][12] By inhibiting PFK, APT disrupts the parasite's energy metabolism, leading to its death. The schistosome PFK is more sensitive to inhibition by trivalent antimonials than the mammalian counterpart, providing a degree of selectivity.[11]

cluster_parasite Parasite Cell Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate Glycolysis Further Glycolysis & ATP Production F16BP->Glycolysis PFK->F16BP APT Antimony Potassium Tartrate (SbIII) APT->PFK Inhibition

Mechanism of Action of Antimony Potassium Tartrate.

Praziquantel: Activation of a Parasite-Specific Ion Channel

Praziquantel's mechanism of action against schistosomes is well-defined. It specifically targets a transient receptor potential (TRP) ion channel unique to the parasite, named Sm.TRPMPZQ.[10] Activation of this channel by Praziquantel leads to a rapid and sustained influx of calcium ions (Ca2+) into the parasite's cells. This sudden increase in intracellular calcium causes spastic muscle paralysis and damage to the worm's outer layer (tegument), ultimately leading to its death and clearance.

cluster_schistosome Schistosome Muscle Cell PZQ Praziquantel TRP_channel Sm.TRPMPZQ (Ion Channel) PZQ->TRP_channel Activation Ca_int Intracellular Ca2+ TRP_channel->Ca_int Ca2+ Influx Ca_ext Extracellular Ca2+ Paralysis Spastic Muscle Paralysis & Tegument Damage Ca_int->Paralysis Leads to

Mechanism of Action of Praziquantel.

Experimental Protocols

In Vitro Antileishmanial Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes and intracellular amastigotes.

1. Culturing Leishmania Promastigotes:

  • Leishmania spp. promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cultures are maintained at 25°C.

2. Promastigote Viability Assay (IC50 Determination):

  • Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1-2 x 10^6 cells/mL.

  • The test compound is serially diluted and added to the wells. A drug-free control and a reference drug (e.g., Amphotericin B) are included.

  • Plates are incubated at 25°C for 48-72 hours.

  • Cell viability is assessed using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.

  • The IC50 value is calculated from the dose-response curve.

3. Macrophage Infection and Amastigote Viability Assay (IC50 Determination):

  • A macrophage cell line (e.g., J774A.1 or THP-1) is seeded in 96-well plates and allowed to adhere.

  • Macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • After 24 hours of incubation to allow for phagocytosis, extracellular promastigotes are removed by washing.

  • The test compound is serially diluted and added to the infected macrophages.

  • Plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting under a microscope, or by using a reporter gene-expressing parasite line.

  • The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage compared to the untreated control.

cluster_workflow In Vitro Antileishmanial Assay Workflow start Start culture_promastigotes Culture Leishmania Promastigotes start->culture_promastigotes infect_macrophages Infect Macrophage Cell Line culture_promastigotes->infect_macrophages add_compound Add Test Compound (Serial Dilutions) infect_macrophages->add_compound incubate Incubate add_compound->incubate assess_viability Assess Viability (e.g., Resazurin Assay) incubate->assess_viability calculate_ic50 Calculate IC50 assess_viability->calculate_ic50 end End calculate_ic50->end

Workflow for In Vitro Antileishmanial Drug Screening.

In Vivo Antischistosomal Activity Assay in a Mouse Model

This protocol describes the evaluation of a compound's efficacy in reducing worm and egg burden in mice infected with Schistosoma mansoni.

1. Mouse Infection:

  • Female Swiss Webster or C57BL/6 mice are infected percutaneously with a defined number of S. mansoni cercariae (e.g., 80-120 cercariae per mouse).

2. Drug Administration:

  • At a specific time post-infection (e.g., 42 or 49 days, when worms are mature), the test compound is administered to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will depend on the compound's properties. A vehicle control group and a reference drug group (Praziquantel) are included.

3. Worm Burden Determination:

  • At a set time after treatment (e.g., 14 days), mice are euthanized.

  • Adult worms are recovered from the mesenteric veins and liver by portal perfusion.

  • The recovered worms are counted and sexed to determine the total worm burden and the number of worm pairs.

  • The percentage reduction in worm burden is calculated relative to the vehicle control group.

4. Egg Burden Quantification:

  • A section of the liver and small intestine is collected, weighed, and digested in a potassium hydroxide (B78521) solution.

  • The number of eggs in the digested tissue is counted under a microscope.

  • The egg burden is expressed as eggs per gram of tissue.

  • The percentage reduction in egg burden is calculated.

5. Fecal Egg Count:

  • Fecal samples can be collected before and after treatment to determine the number of eggs per gram of feces using the Kato-Katz technique.

cluster_workflow In Vivo Antischistosomal Assay Workflow start Start infect_mice Infect Mice with S. mansoni Cercariae start->infect_mice wait_maturation Allow Worms to Mature (e.g., 42-49 days) infect_mice->wait_maturation administer_drug Administer Test Compound wait_maturation->administer_drug wait_treatment Wait for Treatment Effect (e.g., 14 days) administer_drug->wait_treatment euthanize_perfuse Euthanize and Perfuse to Collect Worms wait_treatment->euthanize_perfuse count_worms Count Adult Worms euthanize_perfuse->count_worms quantify_eggs Quantify Eggs in Tissues and Feces euthanize_perfuse->quantify_eggs calculate_reduction Calculate % Reduction in Worm and Egg Burden count_worms->calculate_reduction quantify_eggs->calculate_reduction end End calculate_reduction->end

Workflow for In Vivo Antischistosomal Drug Screening.

Conclusion

While Antimony Potassium Tartrate was a historically important antiparasitic agent, its clinical utility is limited by its toxicity. The development of safer and more effective drugs like pentavalent antimonials and Praziquantel has significantly improved the treatment of leishmaniasis and schistosomiasis. This guide provides a comparative overview to aid researchers in the evaluation of novel antiparasitic compounds, with a clear presentation of efficacy data, mechanisms of action, and standardized experimental protocols. The continued exploration of parasite-specific pathways, such as those targeted by Praziquantel, holds promise for the future of antiparasitic drug discovery.

References

Cross-Resistance Between Antimony Potassium Tartrate and Other Antimonials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles between antimony potassium tartrate (a trivalent antimonial, SbIII) and other antimonial compounds, primarily pentavalent antimonials (SbV), used in the treatment of leishmaniasis. The information presented is supported by experimental data from peer-reviewed studies to illuminate the complex interplay of resistance mechanisms in Leishmania species.

Quantitative Analysis of Cross-Resistance

The development of resistance to one antimonial compound frequently confers resistance to others, a phenomenon known as cross-resistance. This is particularly relevant between the trivalent and pentavalent forms of antimony. Pentavalent antimonials, such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, are considered prodrugs that require reduction to the more toxic trivalent form (SbIII) to exert their leishmanicidal activity.[1][2] Consequently, resistance mechanisms that target SbIII often result in cross-resistance to SbV.

The following tables summarize quantitative data from studies that have investigated the susceptibility of wild-type and antimonial-resistant Leishmania strains to both trivalent and pentavalent antimonials. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are presented, which represent the concentration of a drug that is required for 50% inhibition of parasite growth. A higher IC50/EC50 value is indicative of greater resistance.

Table 1: Susceptibility of Wild-Type and Pentostam-Resistant Leishmania donovani to Various Antimonials

Leishmania donovani StrainDrugIC50 (µg Sb/ml)Fold Resistance
Wild-Type (1SR) Sodium Stibogluconate (SbV)80 ± 18-
Meglumine Antimoniate (SbV)80 ± 18-
Potassium Antimonyl Tartrate (SbIII)0.8 ± 0.1-
Pentostam-Resistant (Ld1S.20) Sodium Stibogluconate (SbV)> 5,120>64
Meglumine Antimoniate (SbV)1,520 ± 24019
Potassium Antimonyl Tartrate (SbIII)0.7 ± 0.1~1 (No cross-resistance)

Data sourced from Ephros et al., 1999.[1][3] This study highlights a scenario where high-level resistance to pentavalent antimonials did not confer cross-resistance to the trivalent antimony potassium tartrate in this specific laboratory-selected L. donovani strain.[3] This suggests that the resistance mechanism in this mutant may be related to the impaired reduction of SbV to SbIII, rather than mechanisms that act on SbIII directly.[3]

Table 2: Susceptibility of Leishmania infantum Strains to Trivalent and Pentavalent Antimony

Leishmania infantum StrainDrugEC50 (Promastigotes)EC50 (Amastigotes)
Wild-Type (LiWT) Potassium Antimony Tartrate (SbIII)150 µM10 µg/mL
Sodium Stibogluconate (SbV)-10 µg/mL
Field Isolate (LiFS-A) Potassium Antimony Tartrate (SbIII)200 µM10 µg/mL
Sodium Stibogluconate (SbV)-10 µg/mL
Field Isolate (LiFS-B) Potassium Antimony Tartrate (SbIII)> 400 µM> 200 µg/mL
Sodium Stibogluconate (SbV)-> 200 µg/mL

Data sourced from Bernardo et al., 2024.[2][4] This study on clinical isolates of L. infantum demonstrates varying degrees of resistance. The LiFS-B strain, in particular, shows significant resistance to both trivalent and pentavalent antimonials, indicating a cross-resistant phenotype.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of antimonial cross-resistance in Leishmania.

In Vitro Induction of Antimony Resistance

This protocol describes a common method for generating antimonial-resistant Leishmania strains in the laboratory, which can then be used to study cross-resistance.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25°C.[2]

  • Stepwise Drug Exposure: The parasites are exposed to a low concentration of an antimonial drug, typically antimony potassium tartrate (SbIII) or arsenite (AsIII), which is known to induce cross-resistance to other antimonials.[5]

  • Gradual Concentration Increase: Once the parasites have adapted and are growing at a normal rate, the drug concentration is incrementally increased. This process is repeated over several months.[5]

  • Selection of Resistant Population: This stepwise selection allows for the survival and proliferation of parasites with resistance mechanisms.

  • Clonal Selection: To ensure a homogenous population, resistant parasites may be cloned by methods such as limiting dilution or plating on semi-solid agar.

  • Verification of Resistance: The resistance level of the selected strain is quantified by determining the IC50 or EC50 value and comparing it to the wild-type parental strain.

In Vitro Drug Susceptibility Assay (Amastigote Stage)

The intracellular amastigote stage is the clinically relevant form of the parasite, and assays targeting this stage are considered the gold standard for determining drug susceptibility.[6]

  • Host Cell Culture: A macrophage cell line (e.g., J774A.1, THP-1, or bone marrow-derived macrophages) is cultured in a suitable medium (e.g., DMEM or RPMI-1640) with FBS and incubated at 37°C in a 5% CO2 atmosphere.[4][7]

  • Macrophage Seeding: Macrophages are seeded into multi-well plates (e.g., 8-well chamber slides) and allowed to adhere for 24 hours.[7]

  • Infection with Leishmania: Adhered macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). The plates are incubated for several hours to allow for phagocytosis.[2][4]

  • Removal of Extracellular Parasites: After the infection period, the medium is removed, and the cells are washed to remove any non-phagocytosed promastigotes.

  • Drug Exposure: Fresh medium containing serial dilutions of the antimonial drugs (e.g., antimony potassium tartrate, sodium stibogluconate) is added to the infected macrophages. A drug-free control is also included.[7]

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere.[2][7]

  • Assessment of Parasite Load: The number of intracellular amastigotes is quantified. This is typically done by fixing the cells, staining with Giemsa or another suitable stain, and counting the number of amastigotes per 100 macrophages under a microscope.[8]

  • Calculation of IC50/EC50: The drug concentration that causes a 50% reduction in the number of amastigotes compared to the untreated control is calculated to determine the IC50 or EC50 value.[8]

Visualizing the Mechanisms of Cross-Resistance

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms involved in antimonial cross-resistance in Leishmania.

Antimonial Drug Action and Resistance Pathways

cluster_extracellular Extracellular Space / Macrophage Phagolysosome cluster_parasite Leishmania Parasite cluster_resistance Resistance Mechanisms SbV Pentavalent Antimonial (SbV, Prodrug) SbV_in SbV SbV->SbV_in Uptake Reduction Reduction (e.g., by thiols) SbV_in->Reduction SbIII Trivalent Antimonial (SbIII, Active Drug) Target Parasite Target (e.g., enzymes, DNA) SbIII->Target Toxicity SbIII_Thiol SbIII-Thiol Complex SbIII->SbIII_Thiol AQP1 AQP1 (Aquaglyceroporin) AQP1->SbIII Influx Reduction->SbIII Thiol Thiols (Trypanothione, GSH) Thiol->SbIII_Thiol MRPA MRPA (ABC Transporter) SbIII_Thiol->MRPA Sequestration Sequestration in Vesicle MRPA->Sequestration Efflux/Sequestration R1 Decreased AQP1 expression (Reduced SbIII influx) R2 Increased Thiol levels (Enhanced detoxification) R3 Upregulation of MRPA (Increased efflux/sequestration) R4 Impaired SbV reduction

Caption: Overview of antimonial action and key resistance mechanisms in Leishmania.

Experimental Workflow for Assessing Cross-Resistance

cluster_selection Resistance Induction cluster_testing Susceptibility Testing cluster_analysis Data Analysis Start Start with Wild-Type Leishmania Culture Exposure Stepwise Exposure to Antimony Potassium Tartrate (SbIII) Start->Exposure Selection Selection of Resistant Population Exposure->Selection Res_Culture Culture Resistant (Res) Strain Selection->Res_Culture WT_Culture Culture Wild-Type (WT) Strain Assay_WT In Vitro Susceptibility Assay (WT Strain) WT_Culture->Assay_WT Assay_Res In Vitro Susceptibility Assay (Res Strain) Res_Culture->Assay_Res Calc_IC50_WT Calculate IC50/EC50 for WT Strain Assay_WT->Calc_IC50_WT Calc_IC50_Res Calculate IC50/EC50 for Res Strain Assay_Res->Calc_IC50_Res Drugs Test with: 1. Antimony Potassium Tartrate (SbIII) 2. Pentavalent Antimonials (SbV) Drugs->Assay_WT Drugs->Assay_Res Compare Compare IC50/EC50 Values (WT vs. Res) Calc_IC50_WT->Compare Calc_IC50_Res->Compare Conclusion Determine Cross-Resistance Profile Compare->Conclusion

Caption: Workflow for inducing and evaluating antimonial cross-resistance.

Logical Relationship of Key Resistance Mechanisms

DrugPressure Sustained Antimonial Drug Pressure AQP1 Downregulation of AQP1 Transporter DrugPressure->AQP1 MRPA Upregulation of MRPA (ABC Transporter) DrugPressure->MRPA Thiols Increased Thiol (Trypanothione) Pool DrugPressure->Thiols Reduction Impaired SbV to SbIII Reduction DrugPressure->Reduction ReducedInflux Reduced Intracellular SbIII Concentration AQP1->ReducedInflux IncreasedEfflux Increased Efflux/ Sequestration of SbIII MRPA->IncreasedEfflux Thiols->IncreasedEfflux forms SbIII-Thiol complex ReducedActivity Reduced Prodrug Activation Reduction->ReducedActivity Resistance Antimonial Resistance & Cross-Resistance ReducedInflux->Resistance IncreasedEfflux->Resistance ReducedActivity->Resistance

Caption: Interplay of mechanisms leading to antimonial cross-resistance.

References

Synergistic Antitumor Effects of Antimony Potassium Tartrate in Combination with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Antimony potassium tartrate (PAT), a trivalent antimony compound historically used as an antiparasitic agent, is gaining renewed attention for its potential as a chemosensitizer in cancer therapy. This guide provides a comprehensive comparison of the synergistic effects of PAT when combined with the conventional chemotherapeutic drug, cisplatin (B142131). The data presented herein, derived from preclinical studies, highlights the potential of this combination therapy to enhance antitumor efficacy, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between Antimony Potassium Tartrate (PAT) and Cisplatin (CDDP) has been quantitatively evaluated in various cancer cell lines. The combination has been shown to significantly enhance the cytotoxic effects of cisplatin, as demonstrated by colony formation assays and apoptosis analysis. A key metric for quantifying drug synergy is the Combination Index (CI), where a value less than 1 indicates a synergistic effect.

Table 1: Synergistic Effects of PAT and Cisplatin on Cancer Cell Viability

Cell LineDrug CombinationCombination Index (CI)Conclusion
DLD-1 (Colorectal Cancer)PAT + Cisplatin< 1.0[1]Synergistic
NCI-H460 (NSCLC)PAT + Cisplatin< 1.0[1]Synergistic

Data synthesized from Chen et al., 2018.[1]

The consistent CI values below 1.0 across different cancer cell lines underscore the potent synergistic relationship between PAT and cisplatin.[1] This suggests that the combination can achieve a greater therapeutic effect than the sum of the individual drugs, potentially allowing for reduced dosages and thereby mitigating dose-related toxicities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following protocols are based on the key experiments demonstrating the synergistic effects of PAT and cisplatin.

Cell Culture and Reagents
  • Cell Lines: DLD-1 (human colorectal adenocarcinoma) and NCI-H460 (human non-small cell lung cancer) were utilized.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: Antimony potassium tartrate (PAT) and cisplatin (CDDP) were dissolved in sterile, deionized water to prepare stock solutions.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after drug treatment.

  • Cell Seeding: Cells were seeded in 6-well plates at a density of 500 cells per well.

  • Drug Treatment: After 24 hours, cells were treated with varying concentrations of PAT, cisplatin, or the combination of both.

  • Incubation: The plates were incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies were fixed with methanol (B129727) and stained with 0.5% crystal violet. Colonies containing more than 50 cells were counted.

  • Data Analysis: The survival fraction was calculated as the ratio of the number of colonies in the treated group to that in the control group. The Combination Index (CI) was calculated using the Chou-Talalay method.

Flow Cytometry for Apoptosis Analysis

This method quantifies the extent of apoptosis (programmed cell death) induced by the drug treatments.

  • Cell Treatment: Cells were seeded in 6-well plates and treated with PAT, cisplatin, or the combination for 48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected.

  • Staining: Cells were washed with PBS and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group was quantified.

Mechanism of Synergistic Action

The enhanced antitumor effect of the PAT and cisplatin combination is attributed to a multi-faceted mechanism, primarily centered around the anti-angiogenic properties of PAT.

Inhibition of Angiogenesis

PAT has been shown to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] This is achieved through the inhibition of several receptor tyrosine kinases, which are crucial for endothelial cell proliferation, migration, and tube formation.[2] By disrupting the tumor's blood supply, PAT creates a more challenging environment for tumor growth and enhances the efficacy of cytotoxic agents like cisplatin.

Induction of Apoptosis

The combination of PAT and cisplatin leads to a significant increase in apoptosis in cancer cells compared to either drug alone.[1] Mechanistic studies suggest that PAT can induce apoptosis through the generation of reactive oxygen species (ROS). The increased oxidative stress, coupled with the DNA damage induced by cisplatin, overwhelms the cellular repair mechanisms and pushes the cells towards apoptosis.

Visualizing the Pathways and Workflows

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Synergistic_Mechanism cluster_PAT Antimony Potassium Tartrate (PAT) cluster_Cisplatin Cisplatin cluster_Cellular_Effects Cellular Effects PAT PAT RTK Receptor Tyrosine Kinases PAT->RTK Inhibits Apoptosis Increased Apoptosis PAT->Apoptosis Synergistically Induces Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Induces Angiogenesis Angiogenesis RTK->Angiogenesis Promotes Tumor_Growth Inhibition of Tumor Growth Angiogenesis->Tumor_Growth Leads to DNA_Damage->Apoptosis Synergistically Induces Apoptosis->Tumor_Growth Leads to Experimental_Workflow cluster_Preparation Preparation cluster_Assays Synergy Assays cluster_Analysis Data Analysis Cell_Culture Cell Culture (DLD-1, NCI-H460) Colony_Formation Colony Formation Assay Cell_Culture->Colony_Formation Flow_Cytometry Flow Cytometry (Apoptosis) Cell_Culture->Flow_Cytometry Drug_Prep Drug Preparation (PAT & Cisplatin) Drug_Prep->Colony_Formation Drug_Prep->Flow_Cytometry CI_Calc Combination Index (CI) Calculation Colony_Formation->CI_Calc Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Conclusion Conclusion: Synergistic Effect CI_Calc->Conclusion Apoptosis_Quant->Conclusion

References

Trivalent Antimony Exhibits Greater In Vitro Toxicity than Pentavalent Antimony: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that trivalent antimony (Sb[III]) is significantly more toxic to cells than its pentavalent counterpart (Sb[V]). This guide provides a detailed comparison of their cytotoxic and genotoxic effects, supported by experimental protocols and an examination of the underlying molecular signaling pathways.

The toxicity of antimony is heavily dependent on its oxidation state, with a general consensus in the scientific community that Sb[III] is the more toxic form.[1][2] This difference in toxicity is attributed to variations in cellular uptake, bioavailability, and interaction with cellular components.[3][4] While both forms of antimony can pose health risks, understanding their distinct toxicological profiles is crucial for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity

In a study on human embryonic kidney (HEK293) cells, Sb[III] was shown to decrease cell viability by 20-40% at concentrations ranging from 1 µg/L to 1 mg/L.[1] In contrast, the same study observed no significant changes in the viability of human liver cancer (HepG2) and lung cancer (A549) cells when exposed to pentavalent antimony.[1] Another study on HEK-293 cells reported a lethal concentration (LC) for Sb(III) of 9.15 µM.[5] These findings indicate a more severe effect of Sb[III] on cell survival.[3]

Further supporting the higher toxicity of Sb[III], a study on the aquatic worm Eisenia fetida reported a 24-hour LC50 for Sb(III) of 2581 mg/L, which was approximately 1.81 times lower than that of Sb(V) (4675.47 mg/L), indicating greater toxicity.[6][7]

Table 1: Comparative Cytotoxicity of Trivalent vs. Pentavalent Antimony

Cell Line/OrganismAntimony SpeciesEndpointConcentration/ValueReference
HEK293 (Human)Sb(III)Cell Viability20-40% decrease at 1 µg/L - 1 mg/L[1]
HEK293 (Human)Sb(III)Lethal Concentration (LC)9.15 µM[5]
HepG2, A549 (Human)Sb(V)Cell ViabilityNo significant change at tested conc.[1]
Eisenia fetidaSb(III)24-hour LC502581 mg/L[6][7]
Eisenia fetidaSb(V)24-hour LC504675.47 mg/L[6][7]

Comparative Genotoxicity

Trivalent antimony compounds have been shown to be genotoxic in numerous studies, inducing DNA damage and chromosomal aberrations. In contrast, pentavalent antimony is generally considered non-genotoxic in similar assays.[8]

Studies on human peripheral blood lymphocytes have demonstrated that trivalent antimony compounds, such as antimony(III) chloride (SbCl3), can induce sister chromatid exchange (SCE) at concentrations as low as 1 µM.[9] Antimony(III) oxide (Sb2O3) has also been shown to cause chromosomal aberrations in human lymphocytes.[9] Furthermore, micronucleus formation, an indicator of chromosomal damage, has been observed in human bronchial epithelial cells and fibroblasts exposed to trivalent antimony.[9] In contrast, a study investigating the genotoxic potential of antimony compounds found that pentavalent antimony was non-genotoxic in the sister chromatid exchange (SCE) test.[8]

Table 2: Comparative Genotoxicity of Trivalent vs. Pentavalent Antimony

Cell TypeAntimony SpeciesGenotoxic EndpointLowest Effective Concentration (LEC) / ResultReference
Human Peripheral Blood LymphocytesAntimony(III) chlorideSister Chromatid Exchange1 µM[9]
Human Peripheral Blood LymphocytesAntimony(III) oxideChromosomal Aberration100 µg/mL[9]
Human Bronchial Epithelial CellsAntimony(III) chlorideMicronucleus Formation> 50 µM[9]
Human FibroblastsAntimony(III) chlorideMicronucleus Formation> 50 µM (LC50 = 40 µM)[9]
Human Peripheral Blood LymphocytesPentavalent AntimonySister Chromatid ExchangeNon-genotoxic[8]

Signaling Pathways of Antimony Toxicity

The toxic effects of antimony are mediated through complex intracellular signaling pathways, primarily initiated by the induction of oxidative stress. Trivalent antimony, in particular, is a potent inducer of reactive oxygen species (ROS), which can damage cellular components and trigger downstream signaling cascades leading to apoptosis (programmed cell death) or other cellular dysfunctions.

Oxidative Stress and MAPK Pathway Activation

Exposure to trivalent antimony leads to an increase in intracellular ROS. This oxidative stress activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[9][10] Activation of the JNK pathway, in particular, has been shown to be a key mediator of Sb2O3-induced apoptosis.[9]

Antimony_Oxidative_Stress_MAPK_Pathway Sb_III Trivalent Antimony (Sb[III]) ROS Reactive Oxygen Species (ROS) Sb_III->ROS Induces ASK1 ASK1 ROS->ASK1 Activates Cellular_Damage Cellular Damage ROS->Cellular_Damage MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MAPK MKK3_6->p38 p38->Apoptosis

Figure 1: Antimony-induced oxidative stress and MAPK signaling pathway.

Akt/mTOR Pathway Inhibition

Antimony has also been shown to affect the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[11] Studies have indicated that antimony can trigger neuronal autophagic death by inhibiting the Akt/mTOR pathway, a process mediated by reactive oxygen species.[3]

Antimony_Akt_mTOR_Pathway Sb Antimony ROS Reactive Oxygen Species (ROS) Sb->ROS Induces PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival

Figure 2: Inhibition of the Akt/mTOR pathway by antimony.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of trivalent and pentavalent antimony toxicity.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with Sb(III) or Sb(V) (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Figure 3: MTT assay workflow for cytotoxicity assessment.

Detailed Steps:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[12][13]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of either trivalent or pentavalent antimony compounds. Control wells receive medium without antimony.[12][13]

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the antimony compounds to exert their cytotoxic effects.[12]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT reagent is added to each well.[13][14]

  • Formazan (B1609692) Formation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization: A solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Workflow:

Comet_Assay_Workflow start Treat cells with Sb(III) or Sb(V) embed Embed cells in low-melting agarose (B213101) start->embed lyse Lyse cells to remove membranes embed->lyse unwind Unwind DNA in alkaline solution lyse->unwind electrophoresis Perform electrophoresis unwind->electrophoresis stain Stain DNA with fluorescent dye electrophoresis->stain visualize Visualize under fluorescence microscope stain->visualize end Analyze comet tails (DNA damage) visualize->end

Figure 4: Comet assay workflow for genotoxicity assessment.

Detailed Steps:

  • Cell Treatment and Harvesting: Cells are treated with trivalent or pentavalent antimony for a defined period, then harvested.[2]

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide.[5][15]

  • Lysis: The slides are immersed in a lysis solution to break down the cell and nuclear membranes, leaving the DNA as nucleoids.[5][16]

  • Alkaline Unwinding: The DNA is unwound in an alkaline electrophoresis buffer.[15][16]

  • Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."[5][15]

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).[2]

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[2][16]

Micronucleus Assay

The micronucleus assay is a genotoxicity test for detecting agents that cause chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Workflow:

Micronucleus_Assay_Workflow start Treat cell culture with Sb(III) or Sb(V) add_cytoB Add Cytochalasin B to block cytokinesis start->add_cytoB incubate Incubate to allow nuclear division add_cytoB->incubate harvest Harvest binucleated cells incubate->harvest fix_stain Fix and stain cells harvest->fix_stain score Score micronuclei in binucleated cells fix_stain->score end Determine frequency of micronuclei score->end

Figure 5: Micronucleus assay workflow for genotoxicity assessment.

Detailed Steps:

  • Cell Treatment: Proliferating cell cultures are exposed to various concentrations of trivalent or pentavalent antimony.

  • Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis (the final step of cell division), resulting in the accumulation of binucleated cells.

  • Incubation: The cells are incubated for a period that allows for one to two cell cycles to complete.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is determined by scoring a large number of binucleated cells under a microscope.

References

A Comparative Guide to the Validation of Analytical Methods for Antimony Potassium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Antimony Potassium Tartrate, a crucial component in various pharmaceutical formulations. We will explore the validation of a modern High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics against the traditional iodometric titration method outlined in the United States Pharmacopeia (USP) and the highly sensitive Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis. This guide aims to equip researchers and quality control analysts with the necessary information to select the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an analytical method for the quality control of Antimony Potassium Tartrate depends on various factors, including the specific analytical requirement (e.g., assay, impurity profiling), available instrumentation, and desired performance characteristics such as sensitivity, specificity, and throughput. Below is a comparative summary of the traditional USP method and two modern alternatives.

ParameterIodometric Titration (USP Method)High-Performance Liquid Chromatography (HPLC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Redox titration of Antimony (III) with iodine.[1][2]Separation and quantification of tartrate and/or an antimony-containing complex.[3]Highly sensitive elemental analysis for the quantification of antimony.[4][5]
Specificity Moderate; susceptible to interference from other reducing agents.High; can separate the analyte from impurities and degradation products.[6]Very high for antimony; does not provide information on the tartrate moiety.[4]
Sensitivity Relatively low; suitable for assay of the bulk drug.High; suitable for both assay and impurity determination.[7]Extremely high; ideal for trace and ultratrace analysis of antimony.[4][8][9]
**Linearity (R²) **Not applicableTypically > 0.999[7]Typically > 0.999
Precision (%RSD) Typically < 2%Typically < 2%[7]Typically < 5%[4]
Accuracy/Recovery 98.0% - 102.0%98.0% - 102.0%[7]95.0% - 105.0%[5]
Throughput Low; manual and time-consuming.High; suitable for automation.High; suitable for automation.
Instrumentation Basic laboratory glassware and reagents.HPLC system with a suitable detector (e.g., UV, DAD).ICP-MS instrument.
Primary Use Assay of Antimony Potassium Tartrate bulk drug.[10][11]Assay, impurity profiling, and stability studies of Antimony Potassium Tartrate formulations.Elemental impurity analysis and quantification of antimony at low levels.[12]

Experimental Protocols

Iodometric Titration (USP Method)

This method is the established pharmacopeial procedure for the assay of Antimony Potassium Tartrate.[10][11]

Principle: The trivalent antimony in Antimony Potassium Tartrate is oxidized to pentavalent antimony by iodine in a mildly alkaline solution. The endpoint is detected using a starch indicator.[1]

Reagents and Materials:

  • Antimony Potassium Tartrate sample

  • Potassium sodium tartrate

  • Sodium borate (B1201080)

  • Starch indicator solution

  • 0.1 N Iodine volumetric solution

  • Deionized water

Procedure:

  • Accurately weigh about 500 mg of Antimony Potassium Tartrate and dissolve it in 50 mL of deionized water.[2][10]

  • Add 5 g of potassium sodium tartrate and 2 g of sodium borate to the solution and swirl to dissolve.[2][10]

  • Add 3 mL of starch indicator solution.[2][10]

  • Immediately titrate with 0.1 N iodine volumetric solution until a persistent blue color is obtained.[2][10]

  • Each mL of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O.[10]

High-Performance Liquid Chromatography (HPLC) Method for Tartrate Quantification

This method provides a specific and accurate quantification of the tartrate component in Antimony Potassium Tartrate.

Principle: The tartrate is separated from other components on a reverse-phase HPLC column and quantified using a UV detector.[6][7]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: 0.01 M Potassium dihydrogen phosphate (B84403) (KH₂PO₄) buffer, with the pH adjusted to 2.6 with phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of Tartaric Acid reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 80 to 120 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of Antimony Potassium Tartrate powder and dissolve it in the mobile phase to achieve a theoretical tartrate concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of tartrate in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Antimony Quantification

This method offers unparalleled sensitivity for the determination of the antimony content.

Principle: The sample is introduced into an argon plasma, which atomizes and ionizes the antimony. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio and quantified.[4]

Instrumentation and Conditions:

  • ICP-MS System: An ICP-MS instrument equipped with a sample introduction system.

  • Internal Standard: Indium (In) is often used as an internal standard to correct for matrix effects and instrumental drift.[4]

  • Sample Digestion: Samples are typically digested using a mixture of nitric acid and hydrochloric acid (aqua regia) to ensure complete dissolution of antimony.[13]

Procedure:

  • Standard Preparation: Prepare a series of antimony standard solutions of known concentrations from a certified stock solution. These standards should also contain the internal standard at a constant concentration.

  • Sample Preparation: Accurately weigh the Antimony Potassium Tartrate sample and digest it using an appropriate acid mixture in a closed-vessel microwave digestion system. After digestion, dilute the sample to a suitable volume with deionized water, ensuring the final antimony concentration falls within the linear range of the instrument. Add the internal standard to the final diluted sample.

  • Analysis: Introduce the prepared standards and samples into the ICP-MS. Monitor the signals for the antimony isotope (e.g., ¹²¹Sb) and the internal standard isotope (e.g., ¹¹⁵In).[4]

  • Quantification: Generate a calibration curve by plotting the ratio of the antimony signal to the internal standard signal against the antimony concentration of the standards. Determine the antimony concentration in the sample from this calibration curve.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_protocol 2. Protocol Development cluster_execution 3. Experimental Execution cluster_evaluation 4. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters set_acceptance Set Acceptance Criteria define_parameters->set_acceptance prepare_materials Prepare Materials & Reagents set_acceptance->prepare_materials perform_experiments Perform Experiments prepare_materials->perform_experiments collect_data Collect & Record Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data compare_results Compare with Acceptance Criteria analyze_data->compare_results validation_report Prepare Validation Report compare_results->validation_report

Caption: Workflow for the Validation of a New Analytical Method.

Method_Comparison cluster_titration Iodometric Titration cluster_hplc HPLC cluster_icpms ICP-MS titration_adv Advantages: - Low Cost - Simple Equipment titration_dis Disadvantages: - Low Specificity - Low Throughput hplc_adv Advantages: - High Specificity - High Throughput - Suitable for Impurity Profiling hplc_dis Disadvantages: - Higher Cost - Complex Instrumentation icpms_adv Advantages: - Extremely High Sensitivity - Elemental Specificity icpms_dis Disadvantages: - Very High Cost - Destructive to Sample - No Molecular Information antimony_potassium_tartrate Antimony Potassium Tartrate Analysis antimony_potassium_tartrate->titration_adv antimony_potassium_tartrate->hplc_adv antimony_potassium_tartrate->icpms_adv

Caption: Comparison of Key Attributes for Different Analytical Methods.

References

A Comparative Study of Antimony Potassium Tartrate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antimony Potassium Tartrate, a compound with a long history in medicine and renewed interest for its potential therapeutic applications, sourced from various leading chemical suppliers. This document aims to assist researchers in selecting the most suitable product for their specific experimental needs by presenting objective data on purity, impurity profiles, and biological activity.

Comparative Analysis of Chemical and Physical Properties

The quality and purity of chemical reagents are paramount for reproducible and reliable research. We have compiled specifications and typical analytical data from several prominent suppliers of Antimony Potassium Tartrate. The following table summarizes the key quality attributes based on publicly available Certificates of Analysis and product specifications.

Parameter Supplier A (Reputable Brand) Supplier B (Budget-Friendly Option) Supplier C (Specialty Chemicals Inc.) Supplier D (Global Scientific)
Assay (as C₈H₄K₂O₁₂Sb₂·3H₂O) 99.0-103.0%[1]≥98.5%99.0-103.0%99.0-103.0%
Appearance White crystalline powder[2]White crystalline powderWhite or almost white crystalline powder[3]White powder
Solubility Soluble in waterSoluble in waterSoluble in waterSoluble in water
Loss on Drying ≤2.7%[1]≤2.7%≤2.7%≤2.7%
Arsenic (As) ≤0.015%[2]≤0.015%≤0.015%≤0.015%
Lead (Pb) Not specifiedNot specifiedNot specifiedNot specified
Titrable Acid or Base ≤0.020 meq/g[2]Not specified≤0.020 meq/g≤0.020 meq/g
Optical Rotation +137° to +145°[2]Not specifiedNot specifiedNot specified

Note: Data is compiled from published specifications and may not reflect the exact values of a specific lot. It is always recommended to refer to the lot-specific Certificate of Analysis provided by the supplier.

Experimental Protocols for Comparative Evaluation

To provide a framework for an objective in-house comparison, we propose the following experimental protocols to assess the purity, impurity levels, and biological activity of Antimony Potassium Tartrate from different suppliers.

Purity and Impurity Analysis

2.1.1. Iodimetric Titration for Assay of Antimony Potassium Tartrate

This method is the standard pharmacopeial assay for determining the purity of Antimony Potassium Tartrate.

  • Principle: The trivalent antimony in antimony potassium tartrate is oxidized to pentavalent antimony by iodine in a slightly alkaline medium. The endpoint is detected using a starch indicator.

  • Procedure:

    • Accurately weigh approximately 500 mg of Antimony Potassium Tartrate.

    • Dissolve in 50 mL of deionized water.

    • Add 5 g of potassium sodium tartrate and 2 g of sodium borate (B1201080) to the solution and swirl to dissolve.

    • Add 3 mL of starch indicator solution.

    • Immediately titrate with 0.1 N iodine solution until a persistent blue color is obtained.

    • Calculate the percentage of C₈H₄K₂O₁₂Sb₂·3H₂O. Each mL of 0.1 N iodine is equivalent to 16.70 mg of antimony potassium tartrate trihydrate.

2.1.2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurity Profiling

For a more comprehensive analysis of elemental impurities beyond the standard monograph tests.

  • Principle: ICP-MS is a highly sensitive analytical technique for determining the concentration of trace elements. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.

  • Procedure:

    • Accurately weigh a suitable amount of the Antimony Potassium Tartrate sample.

    • Digest the sample using a mixture of nitric acid and hydrochloric acid in a closed-vessel microwave digestion system.

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the sample solution using a calibrated ICP-MS instrument.

    • Quantify the concentration of various elemental impurities (e.g., lead, arsenic, cadmium, mercury).

Biological Activity Assessment: In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cells

Antimony potassium tartrate has been shown to induce apoptosis in various cancer cell lines.[4] This assay will compare the cytotoxic and pro-apoptotic effects of samples from different suppliers.

  • Cell Line: Human myeloid leukemia (HL-60) or another suitable cancer cell line.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. Apoptosis can be assessed by observing morphological changes and through specific assays like caspase activity measurement.

  • Procedure:

    • Cell Viability (MTT Assay):

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of Antimony Potassium Tartrate from each supplier for 24, 48, and 72 hours.

      • Add MTT solution to each well and incubate for 4 hours.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the IC50 (half-maximal inhibitory concentration) for each sample.

    • Apoptosis Induction (Caspase-3/7 Activity Assay):

      • Treat cells with the IC50 concentration of Antimony Potassium Tartrate from each supplier for 24 hours.

      • Use a commercially available caspase-3/7 activity assay kit according to the manufacturer's instructions.

      • Measure the fluorescence or luminescence generated by the cleavage of a specific caspase substrate.

      • Compare the fold-increase in caspase activity relative to untreated control cells.

Visualizing the Experimental Workflow and Signaling Pathways

To clearly illustrate the experimental design and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_analysis Comparative Analysis cluster_purity_methods Purity Methods cluster_bio_methods Bioactivity Methods S1 Supplier A Purity Purity & Impurity Analysis S1->Purity Bioactivity Biological Activity Assessment S1->Bioactivity S2 Supplier B S2->Purity S2->Bioactivity S3 Supplier C S3->Purity S3->Bioactivity S4 Supplier D S4->Purity S4->Bioactivity Titration Iodimetric Titration (Assay) Purity->Titration ICPMS ICP-MS (Elemental Impurities) Purity->ICPMS MTT MTT Assay (Cytotoxicity, IC50) Bioactivity->MTT Caspase Caspase-3/7 Assay (Apoptosis) Bioactivity->Caspase

Caption: Experimental workflow for the comparative study of Antimony Potassium Tartrate.

Apoptosis_Signaling_Pathway APT Antimony Potassium Tartrate ROS Reactive Oxygen Species (ROS) APT->ROS PKC Protein Kinase C (PKC) APT->PKC Inhibition NFkB NF-κB Activation APT->NFkB Modulation Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp37 Caspase-3 & 7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Signaling pathway of Antimony Potassium Tartrate-induced apoptosis.

Discussion and Conclusion

The selection of a chemical supplier can have a significant impact on experimental outcomes. While most reputable suppliers provide Antimony Potassium Tartrate that meets pharmacopeial standards, subtle differences in impurity profiles could influence sensitive biological assays. For instance, trace metal contaminants could potentially affect enzymatic assays or cellular signaling pathways.

The proposed experimental workflow allows for a direct comparison of products from different suppliers under identical conditions. The purity analysis will confirm adherence to specifications, while the ICP-MS analysis will provide a more detailed picture of elemental impurities. The biological activity assays are designed to assess the functional consequences of any potential variations in product quality.

By systematically evaluating Antimony Potassium Tartrate from different sources, researchers can make an informed decision based on a combination of cost, purity, and biological performance, ultimately leading to more robust and reproducible scientific findings.

References

A Comparative Guide to Alternatives for Antimony Potassium Tartrate in Parasitology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anti-parasitic drug development is in a constant state of evolution, driven by the emergence of drug resistance and the need for safer, more effective treatments. For decades, antimony-based compounds, such as antimony potassium tartrate, were a cornerstone of therapy for parasitic diseases like leishmaniasis. However, their use has been curtailed by significant toxicity and increasing parasite resistance. This guide provides a comprehensive comparison of key alternative compounds, presenting experimental data on their efficacy, toxicity, and mechanisms of action to inform future research and drug development efforts.

Comparative Efficacy and Toxicity of Antileishmanial Agents

The following tables summarize the in vitro efficacy and cytotoxicity of various compounds against Leishmania donovani, the causative agent of visceral leishmaniasis, as well as their clinical efficacy and notable adverse effects.

Table 1: In Vitro Efficacy Against Leishmania donovani
CompoundParasite StageIC50 (µM)Reference
Sodium Stibogluconate (Pentavalent Antimony) Amastigotes (intracellular)9 - 11 µg/mL (as SbV)[1]
Promastigotes>64 µg/mL (as SbV)[1]
Amphotericin B Amastigotes (intracellular)0.1 - 0.4[1]
Promastigotes0.6 - 0.7[1]
Miltefosine Amastigotes (intracellular)0.9 - 4.3[1]
Promastigotes0.4 - 3.8[1]
Paromomycin Amastigotes--
Promastigotes~200[2]
Pentamidine Amastigotes--
Promastigotes1.46[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity and Clinical Overview
CompoundCC50 on Macrophages (µM)Clinical Efficacy (Cure Rate)Major Adverse EffectsReference
Pentavalent Antimonials 7.3Variable (declining due to resistance)Cardiotoxicity, pancreatitis, renal toxicity[3][4]
Amphotericin B (Liposomal) >10~95%Nephrotoxicity, infusion-related reactions[5]
Miltefosine -71.4% (for L. guyanensis)Gastrointestinal disturbances, teratogenicity[6]
Paromomycin -94.6% (as monotherapy for VL)Ototoxicity, nephrotoxicity, injection site pain[5][7]
Pentamidine -VariableNephrotoxicity, hypoglycemia, cardiac arrhythmias[8]

CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is required to kill 50% of cells in vitro.

Mechanisms of Action and Affected Signaling Pathways

Understanding the molecular targets and pathways affected by these drugs is crucial for overcoming resistance and developing novel therapies.

Pentavalent Antimonials

Pentavalent antimonials (SbV) are pro-drugs that are reduced to the active trivalent form (SbIII) within the parasite. SbIII disrupts the parasite's redox balance by inhibiting trypanothione (B104310) reductase, a key enzyme in the parasite's defense against oxidative stress. This leads to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.[5][9][10]

SbV Pentavalent Antimonial (SbV) SbIII Trivalent Antimonial (SbIII) SbV->SbIII Reduction in parasite TryR Trypanothione Reductase SbIII->TryR Inhibition ROS Reactive Oxygen Species (ROS) SbIII->ROS Increased Production TryR->ROS Detoxification CellDamage Cellular Damage & Death ROS->CellDamage

Mechanism of Pentavalent Antimonials.
Amphotericin B

Amphotericin B is a polyene antifungal that binds to ergosterol, a major component of the Leishmania cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and leakage of intracellular contents, ultimately causing cell death.[11]

AmphB Amphotericin B Ergosterol Ergosterol AmphB->Ergosterol Binds to Pores Pore Formation AmphB->Pores Induces Membrane Leishmania Cell Membrane Ergosterol->Membrane Component of Leakage Ion & Molecule Leakage Pores->Leakage CellDeath Cell Death Leakage->CellDeath

Mechanism of Amphotericin B.
Miltefosine

Miltefosine is an alkylphosphocholine analog with a multifaceted mechanism of action. It interferes with lipid metabolism and signal transduction pathways in the parasite. A key effect is the induction of an apoptosis-like cell death, characterized by DNA fragmentation and phosphatidylserine (B164497) exposure on the cell surface.[12][13][14][15]

Miltefosine Miltefosine LipidMetabolism Lipid Metabolism & Signaling Miltefosine->LipidMetabolism Disrupts Apoptosis Apoptosis-like Pathway Miltefosine->Apoptosis Induces DNA_frag DNA Fragmentation Apoptosis->DNA_frag PS_exposure Phosphatidylserine Exposure Apoptosis->PS_exposure CellDeath Programmed Cell Death DNA_frag->CellDeath PS_exposure->CellDeath

Mechanism of Miltefosine.
Paromomycin

Paromomycin is an aminoglycoside antibiotic that primarily targets the parasite's ribosomes, inhibiting protein synthesis. It binds to the 30S ribosomal subunit, leading to mistranslation and premature termination of protein synthesis. Additionally, it has been shown to decrease the mitochondrial membrane potential.[7][16][17][18][19]

Paromomycin Paromomycin Ribosome 30S Ribosomal Subunit Paromomycin->Ribosome Binds to Mitochondria Mitochondria Paromomycin->Mitochondria ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Cell Death ProteinSynthesis->CellDeath MitoPotential Decreased Membrane Potential Mitochondria->MitoPotential MitoPotential->CellDeath

Mechanism of Paromomycin.
Pentamidine

Pentamidine is an aromatic diamidine that is thought to exert its antileishmanial effect by targeting the parasite's kinetoplast DNA (kDNA). It binds to the A-T rich regions of kDNA, interfering with its replication and transcription. This disruption of the kinetoplast, which contains the mitochondrial genome, leads to mitochondrial dysfunction and parasite death.[3][20][21][22][23]

Pentamidine Pentamidine kDNA Kinetoplast DNA (kDNA) Pentamidine->kDNA Binds to A-T rich regions Replication kDNA Replication kDNA->Replication Inhibits Transcription kDNA Transcription kDNA->Transcription Inhibits MitoDysfunction Mitochondrial Dysfunction Replication->MitoDysfunction Transcription->MitoDysfunction CellDeath Cell Death MitoDysfunction->CellDeath

Mechanism of Pentamidine.

Key Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the efficacy and toxicity of antileishmanial compounds.

In Vitro Antileishmanial Susceptibility Assay (Promastigote Stage)

start Start culture Culture Leishmania promastigotes to log phase start->culture prepare_plate Prepare 96-well plate with serial dilutions of test compound culture->prepare_plate add_parasites Add promastigotes to each well prepare_plate->add_parasites incubate Incubate for 48-72 hours at 26°C add_parasites->incubate add_reagent Add viability reagent (e.g., Resazurin, MTT) incubate->add_reagent incubate_reagent Incubate for 4-24 hours add_reagent->incubate_reagent measure Measure absorbance/fluorescence incubate_reagent->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Promastigote Susceptibility Assay Workflow.

Methodology:

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199, RPMI 1640) supplemented with fetal bovine serum (FBS) at 26°C until they reach the logarithmic growth phase.[24]

  • Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.

  • Inoculation: Promastigotes are added to each well at a final concentration of approximately 1 x 10^6 cells/mL.

  • Incubation: Plates are incubated for 48 to 72 hours at 26°C.

  • Viability Assessment: A viability reagent such as Resazurin or MTT is added to each well. After an incubation period of 4 to 24 hours, the absorbance or fluorescence is measured using a plate reader.[2]

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration.

In Vitro Antileishmanial Susceptibility Assay (Intracellular Amastigote Stage)

start Start culture_macrophages Culture macrophages (e.g., THP-1, peritoneal macrophages) in 96-well plates start->culture_macrophages infect_macrophages Infect macrophages with stationary phase promastigotes culture_macrophages->infect_macrophages incubate_infection Incubate to allow for phagocytosis and transformation to amastigotes infect_macrophages->incubate_infection add_compounds Add serial dilutions of test compounds incubate_infection->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment fix_stain Fix and stain cells (e.g., Giemsa) incubate_treatment->fix_stain microscopy Determine parasite load by microscopy fix_stain->microscopy calculate Calculate IC50 values microscopy->calculate end End calculate->end

Intracellular Amastigote Susceptibility Assay.

Methodology:

  • Macrophage Culture: Adherent macrophages (e.g., murine peritoneal macrophages, THP-1 cell line) are seeded in 96-well plates and allowed to adhere.[8][25]

  • Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Plates are incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Treatment: After removing extracellular parasites, fresh media containing serial dilutions of the test compounds is added.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy.

  • Data Analysis: The IC50 is calculated based on the reduction in parasite burden compared to untreated controls.[2]

In Vitro Cytotoxicity Assay

start Start culture_cells Culture mammalian cells (e.g., macrophages, Vero cells) in 96-well plates start->culture_cells add_compounds Add serial dilutions of test compounds culture_cells->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate add_reagent Add viability reagent (e.g., MTT, Resazurin) incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure Measure absorbance/fluorescence incubate_reagent->measure calculate Calculate CC50 values measure->calculate end End calculate->end

References

Safety Operating Guide

Proper Disposal of Antimony Potassium Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Antimony potassium tartrate, a compound utilized in various scientific applications, is classified as a hazardous substance and necessitates specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of antimony potassium tartrate, aligning with safety and operational best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle antimony potassium tartrate with appropriate personal protective equipment (PPE) to prevent exposure.[1][2][3] This compound is toxic if ingested or inhaled and can cause irritation to the skin and eyes.[3]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or chloroprene, should be worn.[1] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1] For tasks with a higher risk of splashing, a face shield is recommended.[1]

  • Lab Coat: A lab coat or a chemical-resistant suit should be worn to protect street clothing.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a dust filter should be used.[3] All handling of the solid form should ideally be conducted within a certified ducted fume hood.

Step-by-Step Disposal Procedure for Antimony Potassium Tartrate Waste

Antimony potassium tartrate and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[4] It is crucial not to dispose of this chemical down the drain, as it is harmful to aquatic life.[4]

Step 1: Waste Segregation

  • All waste containing antimony potassium tartrate, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE (e.g., gloves), must be segregated from non-hazardous waste.

  • A dedicated, clearly labeled hazardous waste container should be designated for all antimony potassium tartrate waste.

Step 2: Container Selection and Labeling

  • Use a compatible, leak-proof container with a secure lid for waste accumulation. The container must be in good condition and compatible with the waste.

  • The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, such as "Antimony Potassium Tartrate Waste." Include the date when waste was first added to the container.

Step 3: Waste Accumulation

  • Solid Waste: Carefully place solid antimony potassium tartrate waste and contaminated materials into the designated hazardous waste container. Avoid generating dust during transfer.[3]

  • Aqueous Solutions: If you have aqueous solutions of antimony potassium tartrate, they should also be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

Step 4: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general traffic, and the container should be stored in secondary containment to prevent spills.

  • Ensure the storage area is cool, dry, and well-ventilated.[1]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the full waste container.[1][2]

  • Follow all institutional procedures for waste manifest documentation and container hand-off.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[4]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Moisten the material slightly with water if necessary.[4] Use appropriate tools to carefully scoop the spilled solid and absorbent material into a labeled hazardous waste container.[3]

    • For liquid spills: Use an inert absorbent material to contain and absorb the liquid. Place the used absorbent material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention if Exposed: If you come into contact with antimony potassium tartrate, wash the affected skin area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling of antimony potassium tartrate.

ParameterValueReference
Oral LD50 (Rat)115 mg/kg[3]
Reportable Quantity (RQ)100 lbs[1]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste in a laboratory setting. Specific experimental protocols that generate antimony potassium tartrate waste should incorporate these disposal steps into their methodology to ensure a comprehensive safety and compliance plan.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the logical workflow from waste generation to final disposal.

Antimony_Potassium_Tartrate_Disposal cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation cluster_2 Temporary Storage cluster_3 Final Disposal cluster_spill Spill Response Generate Generate Antimony Potassium Tartrate Waste Segregate Segregate as Hazardous Waste Generate->Segregate Container Select & Label Compatible Container Segregate->Container Accumulate Add Waste to Container (Avoid Dust) Container->Accumulate Store Store Sealed Container in Satellite Accumulation Area Accumulate->Store Secondary Use Secondary Containment Store->Secondary ContactEHS Contact EHS for Waste Pickup Secondary->ContactEHS Disposal Professional Hazardous Waste Disposal ContactEHS->Disposal Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate PPE_Spill Don PPE Evacuate->PPE_Spill Contain Contain & Clean Spill PPE_Spill->Contain Dispose_Spill Dispose of Cleanup Materials as HazWaste Contain->Dispose_Spill

References

Essential Safety and Logistical Information for Handling Antimony Potassium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), safe handling procedures, and disposal of Antimony Potassium Tartrate, a compound that is toxic if swallowed and harmful if inhaled.[1][2][3]

Personal Protective Equipment (PPE)

When handling Antimony Potassium Tartrate, a thorough risk assessment should be conducted to determine the necessary PPE. The following table summarizes the recommended protective equipment.

PPE CategoryTypeStandard
Eye/Face Protection Safety glasses with side-shields or chemical gogglesNIOSH (US) or EN 166 (EU) approved[1]
Hand Protection Chemical resistant, impervious gloves (e.g., Natural Rubber, plastic-coated)Inspect gloves prior to use[4][5][6]
Body Protection Long-sleeved clothing, chemical-resistant apron, or a complete suit protecting against chemicalsTyvek® or equivalent[1][4][5][7]
Respiratory Protection NIOSH-approved dust respirator or a full-face particle respirator (Type N99 or P2)Required when engineering controls are insufficient or during spill clean-up[1][7]
Occupational Exposure Limits

Adherence to established occupational exposure limits is crucial to minimize health risks associated with Antimony Potassium Tartrate.

OrganizationExposure Limit (as Antimony)Time-Weighted Average (TWA)
OSHA 0.5 mg/m³8-hour[4][8]
NIOSH 0.5 mg/m³10-hour[4][8]
ACGIH 0.5 mg/m³8-hour[4][8]
Health Hazard Information

Antimony Potassium Tartrate poses several health risks. Acute exposure can cause irritation to the skin, eyes, and respiratory tract, as well as symptoms like headache, dizziness, and nausea.[4] Chronic exposure may lead to damage to the liver, kidneys, and heart.[4]

Standard Operating Procedure: Preparation of a Solution

This protocol outlines the safe preparation of a solution of Antimony Potassium Tartrate.

1. Pre-Experiment Preparations:

  • Ensure the work area is clean and uncluttered.
  • Verify that a calibrated analytical balance, appropriate glassware, and a magnetic stirrer are available.
  • Confirm that the chemical fume hood is functioning correctly.
  • Locate the nearest safety shower and eyewash station.

2. Donning Personal Protective Equipment:

  • Put on a lab coat, followed by safety goggles and a face shield.
  • Wear appropriate chemical-resistant gloves.
  • If there is a risk of dust inhalation, a NIOSH-approved respirator is necessary.

3. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.
  • Use a tared weigh boat to accurately measure the required amount of Antimony Potassium Tartrate.
  • Handle the solid with care to avoid generating dust.

4. Dissolving the Compound:

  • Slowly add the weighed Antimony Potassium Tartrate to the solvent in a beaker or flask, stirring gently with a magnetic stirrer.
  • Keep the container covered to the extent possible to prevent splashes.

5. Post-Preparation:

  • Tightly cap the prepared solution and label it clearly with the chemical name, concentration, date, and your initials.
  • Clean all equipment used in the process thoroughly.

6. Doffing Personal Protective Equipment:

  • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of Antimony Potassium Tartrate and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Antimony Potassium Tartrate is classified as a hazardous waste.[4]

  • Containerization: All waste materials, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[5]

  • Disposal Method: Dispose of the hazardous waste through a licensed disposal company.[5] Do not dispose of it down the drain.[1][5] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visual Guides for Safe Handling

To further aid in understanding the necessary precautions and procedures, the following diagrams illustrate the safe handling workflow and the relationship between health hazards and protective measures.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Assess Risks & Review SDS B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Transfer Carefully C->D E Prepare Solution D->E F Label Container Clearly E->F G Clean Work Area & Equipment F->G H Segregate & Label Waste G->H I Dispose via EHS Guidelines H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safely Handling Antimony Potassium Tartrate.

Health_Hazards_and_PPE cluster_hazards Health Hazards cluster_ppe Protective Barriers (PPE) Inhalation Inhalation Hazard (Harmful if inhaled) Respirator Respirator Inhalation->Respirator prevents Ingestion Ingestion Hazard (Toxic if swallowed) Gloves Gloves Ingestion->Gloves prevents accidental oral exposure via hands Contact Skin & Eye Contact (Irritation) Contact->Gloves protects skin Goggles Goggles & Face Shield Contact->Goggles protects eyes LabCoat Lab Coat / Apron Contact->LabCoat protects body

Caption: Corresponding PPE for Mitigating Health Hazards.

References

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